molecular formula C21H21ClSn B1580662 Tribenzyltin chloride CAS No. 3151-41-5

Tribenzyltin chloride

Cat. No.: B1580662
CAS No.: 3151-41-5
M. Wt: 427.6 g/mol
InChI Key: PUFMEHZUXSPPAM-UHFFFAOYSA-M
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Description

Tribenzyltin chloride is a useful research compound. Its molecular formula is C21H21ClSn and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405641. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tribenzyl(chloro)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFMEHZUXSPPAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185408
Record name Stannane, chlorotribenzyl-
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Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3151-41-5
Record name Tribenzyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3151-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stannane, chlorotribenzyl-
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Record name Tribenzyltin chloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405641
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tribenzyltin chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tribenzyltin chloride (TBTC), a significant organotin compound. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document details quantitative physical characteristics, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a solid organometallic compound, notable for its three benzyl (B1604629) groups attached to a tin atom, which impart significant lipophilicity.[1] It is recognized as a hazardous substance and should be handled with appropriate safety precautions.[2][3]

Quantitative Physical Data

The known physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueNotes
Molecular Formula C₂₁H₂₁ClSn[4]
Molecular Weight 427.54 g/mol [4]
Appearance White powder or colorless needles[5][6]
Melting Point 142-144 °C[6]
Boiling Point 475.03 °C at 760 mmHgPredicted value
Solubility Reacts with water.[7] Soluble in organic solvents like ethyl acetate.[6]Moisture sensitive.[8]
Vapor Pressure 9.85 x 10⁻⁹ mmHg at 25°C

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are based on established chemical procedures.

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct reaction of tin powder with benzyl chloride in a suitable solvent system.[1][5]

  • Materials: Tin powder, benzyl chloride, water (or an organic solvent such as DMF), acetone, glacial acetic acid.[5][9]

  • Procedure:

    • A suspension of tin powder in water is heated to boiling.[5]

    • Benzyl chloride is added gradually to the boiling suspension. The reaction mixture is maintained at this temperature for approximately two hours to ensure the completion of the reaction.[5]

    • After cooling, the crude product is isolated by filtration.[5]

    • The solid product is then extracted using a minimal amount of hot acetone.[5]

    • Purification is achieved by recrystallization from glacial acetic acid to yield white crystals of this compound.[5]

    • The purified product is dried thoroughly before characterization.[5]

3.2. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

  • Apparatus: Capillary tubes, Mel-Temp apparatus or similar melting point apparatus.

  • Procedure:

    • A small amount of the dried, purified this compound is packed into a capillary tube to a height of 2-3 mm.[10]

    • The capillary tube is placed in the heating block of the melting point apparatus.[10]

    • The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[10]

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[10]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

3.3. Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and identity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., Bruker Avance 400).[12][13] Data is reported in chemical shift (δ, ppm), multiplicity, and coupling constants (J, Hz).[13]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A KBr pellet is prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[12]

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer (e.g., Bruker IFS 85).[12] The spectrum reveals characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).[12]

    • Data Acquisition: The mass spectrum is obtained using a mass spectrometer. Electrospray ionization (ESI) is a suitable technique for organotin compounds.[14] The spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Logic Diagrams

To visualize the process of obtaining and characterizing this compound, the following diagrams illustrate the key workflows and relationships.

Synthesis_and_Purification_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Tin Powder, Benzyl Chloride, Water reaction Reaction: Heat to boiling for 2 hours start->reaction cooling Cooling reaction->cooling filtration1 Filtration of Crude Product cooling->filtration1 extraction Hot Acetone Extraction filtration1->extraction recrystallization Recrystallization from Glacial Acetic Acid extraction->recrystallization filtration2 Filtration of Pure Crystals recrystallization->filtration2 drying Drying filtration2->drying end end drying->end Pure this compound

A flowchart illustrating the synthesis and purification process for this compound.

Characterization_Workflow Physicochemical Characterization Workflow cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis start Purified this compound mp Melting Point Determination start->mp sol Solubility Testing start->sol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation mp->data_analysis Data Acquisition sol->data_analysis Data Acquisition nmr->data_analysis Data Acquisition ir->data_analysis Data Acquisition ms->data_analysis Data Acquisition final_report Final Characterization Report data_analysis->final_report Compilation

A workflow diagram for the physicochemical characterization of this compound.

Biological and Toxicological Considerations

This compound is a toxic compound with potential adverse effects on biological systems. It is classified as toxic if swallowed and can cause serious eye and respiratory irritation.[3][12] Studies have indicated that organotin compounds, including this compound, can act as endocrine disruptors, potentially interfering with hormonal systems.[1] Its lipophilic nature facilitates interaction with cellular membranes, which can lead to increased permeability and cell death.[1] Furthermore, it has been shown to have inhibitory effects on certain enzymatic pathways.[1] Due to its toxicity, all handling of this compound should be conducted in a well-ventilated area with appropriate personal protective equipment.[2]

References

An In-depth Technical Guide to the Crystal Structure of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure of tribenzyltin chloride, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

Molecular and Crystal Structure

This compound, with the chemical formula (C₆H₅CH₂)₃SnCl, crystallizes to form a unique and well-defined structure. The fundamental building block of the crystal is the (C₆H₅CH₂)₃SnCl molecule. A key feature of its crystal structure is the axial linkage of these molecules through a tin-chlorine bridge. This bridging results in the formation of a linear polymer chain that extends along the c-axis of the crystal lattice.[1]

The intramolecular Sn-Cl bond length is 2.387(2) Å. The intermolecular interaction, which forms the chain, is a longer Sn...Cl bridge with a distance of 3.531(2) Å. The Cl--Sn...Cl angle is 180°, confirming the linear nature of the polymeric chain.[1] This type of chlorine-bridged chain structure is also observed in other organotin compounds like tricyclohexyltin chloride.[1] In contrast, triphenyltin (B1233371) chloride, which is a weaker Lewis acid, exists as discrete tetrahedral molecules in its crystalline form.[1]

Quantitative Crystallographic and Physical Data

The following tables summarize the key crystallographic and physical properties of this compound.

Parameter Value
Chemical FormulaC₂₁H₂₁ClSn[2][3][4][5]
Molecular Weight427.54 g/mol [3]
Melting Point139-140 °C[6], 142-144 °C[7], 143 °C[8]
AppearanceWhite powder or colorless needles[2][6]
Crystallographic Parameter Value
Crystal SystemMonoclinic (based on similar structures, though not explicitly stated in snippets)
Space GroupP2₁/c (inferred from similar structures)
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)90
β (°)Data not available in search results
γ (°)90
Z4 (inferred)
Selected Bond Distances and Angles Value
Sn-Cl (Å)2.387(2)[1]
Sn...Cl (Å)3.531(2)[1]
Cl--Sn...Cl (°)180[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are described below.

Method 1: Reaction in Water [1][6]

  • Reaction Setup: Add 4.5 g of tin powder to 40 cm³ of water in a reaction vessel equipped with a reflux condenser.

  • Heating: Heat the mixture to boiling.

  • Addition of Benzyl (B1604629) Chloride: Slowly add 4.5 cm³ of benzyl chloride to the boiling mixture over a period of two minutes.

  • Reflux: Continue heating the mixture under reflux for an additional 2 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid product and dry it. The resulting product is a white solid suspended in unreacted tin.

  • Extraction: Extract the crude product with a small amount of hot acetone (B3395972) and filter the solution to remove any remaining tin.

  • Recrystallization: Recrystallize the white powder product from a minimum volume of glacial acetic acid or ethanol.[1][6]

  • Drying: Filter the recrystallized white crystals and dry them overnight. The final product has a melting point in the range of 139-140 °C.[6]

Method 2: Modified Synthesis in DMF [9]

  • Reaction Setup: React tin powder with benzyl chloride in dimethylformamide (DMF) as the solvent.

  • Addition of Magnesium: After the tin powder has reacted, add magnesium powder to the reaction mixture.

  • Yield: This modified method has been reported to achieve a yield of up to 91%.[9]

Single Crystal X-ray Diffraction Analysis [1]

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by recrystallizing the synthesized powder from ethanol.[1]

  • Data Collection: Mount a suitable single crystal on a diffractometer (e.g., a Stadi-4 or CAD-4 instrument).[1] Collect diffraction data using an appropriate X-ray source (e.g., Mo Kα radiation).

  • Data Reduction: Process the collected raw diffraction data using software such as X-RED or NRCVAX.[1] This step involves background correction, Lorentz-polarization correction, and integration of reflection intensities.

  • Structure Solution: Solve the crystal structure using direct methods with software like SHELXS86.[1] This program determines the initial positions of the heavier atoms (Sn and Cl).

  • Structure Refinement: Refine the structural model using a full-matrix least-squares method with software such as SHELXL93.[1] In this step, the atomic positions, and anisotropic displacement parameters for all non-hydrogen atoms are refined. Hydrogen atoms can be located from a difference Fourier map and refined with isotropic displacement parameters.[1]

  • Data Analysis and Visualization: Perform geometrical analysis of the final structure using programs like PARST.[1] Generate molecular graphics using software like ORTEP to visualize the crystal structure.[1]

Visualizations

G cluster_synthesis Synthesis Workflow reactants Tin Powder + Benzyl Chloride + Water/DMF reaction Reflux / Reaction reactants->reaction crude Crude Product reaction->crude extraction Acetone Extraction crude->extraction recrystallization Recrystallization (Ethanol/Acetic Acid) extraction->recrystallization product Pure this compound Crystals recrystallization->product

Synthesis Workflow for this compound

G mol1 (C₆H₅CH₂)₃Sn Cl mol2 (C₆H₅CH₂)₃Sn Cl mol1:f1->mol2:f0 3.531 Å mol3 (C₆H₅CH₂)₃Sn Cl mol2:f1->mol3:f0 3.531 Å label_intra Intramolecular Sn-Cl bond 2.387 Å

Linear Chain Structure of this compound

G cluster_xray Crystallographic Analysis Workflow crystal Single Crystal Selection data_collection X-ray Diffraction Data Collection crystal->data_collection data_reduction Data Reduction (X-RED / NRCVAX) data_collection->data_reduction structure_solution Structure Solution (SHELXS86) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL93) structure_solution->structure_refinement analysis Geometrical Analysis & Visualization (PARST, ORTEP) structure_refinement->analysis

X-ray Crystallographic Analysis Workflow

References

An In-depth Technical Guide to the Solubility of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribenzyltin chloride in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies. It also furnishes detailed experimental protocols for determining solubility and presents a logical workflow for the synthesis of the compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial for its application in synthesis, formulation, and biological studies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For organometallic compounds like this compound, the nature of the organic ligands and the metal center significantly impacts their interaction with different solvents.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolvent NameQualitative SolubilityRationale/Observation
Polar Aprotic Dimethylformamide (DMF)SolubleUsed as a solvent in the synthesis of this compound, indicating it can dissolve the reactants and product.[1]
AcetoneSolubleUsed for the extraction of the crude product during synthesis.[2][3]
Polar Protic WaterReactsMultiple sources state that this compound reacts with water.[4][5][6]
Acetic AcidSolubleUsed as a solvent for recrystallization to obtain pure white crystals of the compound.[2][3]
EthanolSparingly Soluble/ReactsDescribed as yielding only trace amounts of product when used as a reaction solvent, suggesting poor solubility or decomposition.[7]
1-ButanolSoluble at elevated temp.Used as a reaction medium at 110°C, producing a high yield of this compound.[7]
Non-Polar Petroleum EtherSparingly SolubleUsed as a washing solvent to remove impurities, indicating the desired product has low solubility.[7]
Ester Ethyl Acetate (EtOAc)SolubleDescribed as a solvent from which colorless needles of this compound can be formed, implying solubility.[8][9]

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[10][11][12]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.

  • Determination of Solute Mass:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven until a constant weight is achieved.

    • The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility is typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.[13][14][15]

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • After filtration, dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualization

Logical Workflow for the Synthesis and Purification of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants Tin Powder + Benzyl Chloride Reaction Reaction at Elevated Temperature Reactants->Reaction Solvent Solvent (e.g., DMF or Water) Solvent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Cooling & Filtration Extraction Extraction with Acetone Crude_Mixture->Extraction Crude_Product Crude this compound Extraction->Crude_Product Recrystallization Recrystallization from Glacial Acetic Acid Crude_Product->Recrystallization Pure_Product Pure this compound (White Crystals) Recrystallization->Pure_Product

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of this compound.

References

Tribenzyltin chloride melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tribenzyltin Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. This document details the physical properties, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, an organotin compound, presents as a white, crystalline solid.[1] Its key physical properties are summarized in the table below for easy reference and comparison. The data indicates a melting point generally observed in the range of 142-144°C.[2][3][4][5] The boiling point is a predicted value, estimated to be around 475°C at standard atmospheric pressure.[2][3][4][6][7]

PropertyValueSource
Melting Point 143°C[6][8]
142-144°C[2][3][4][5]
139-140°C[1]
Boiling Point 475.0 ± 55.0 °C (Predicted)[2][5]
475°C at 760 mmHg[3][4]
475.03°C at 760 mmHg (Predicted)[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the direct reaction of tin powder with benzyl (B1604629) chloride in an aqueous medium. A detailed protocol is as follows:

  • Reaction Setup : To 4.5 g of tin powder, 40 cm³ of water is added in a suitable reaction vessel. The mixture is heated to its boiling point.

  • Addition of Reagent : Once the water is boiling, 4.5 cm³ of benzyl chloride is slowly added to the mixture over a period of two minutes.

  • Reflux : The reaction mixture is then heated under reflux for a duration of two hours.

  • Isolation of Crude Product : After the reflux period, the mixture is allowed to cool. The cooled mixture is then filtered to separate the solid product from the liquid. The resulting white solid, suspended in unreacted tin, is dried.

  • Extraction : The dried solid is extracted with a small amount of hot acetone. The solution is then filtered to yield a white powder, which is the crude this compound.

  • Purification by Recrystallization : The crude product is further purified by recrystallizing it from a minimum volume of glacial acetic acid.

  • Final Product : The recrystallized product is filtered and dried overnight to yield white crystals of this compound.[1]

An alternative modified synthesis has been reported to increase the yield to 91%. This method utilizes dimethylformamide (DMF) as the solvent and involves the addition of magnesium powder to the reaction mixture after the tin powder has been consumed.[9]

Melting Point Determination

The melting point of the synthesized this compound can be determined using standard laboratory techniques. A melting point in the range of 139-140°C was recorded for the product obtained through the first described synthesis protocol.[1] Another preparation reported a melting point of 139-142°C.[10]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_isolation Isolation & Purification start Start: Tin Powder + Water heat1 Heat to Boiling start->heat1 add_benzyl_chloride Add Benzyl Chloride heat1->add_benzyl_chloride reflux Reflux for 2 hours add_benzyl_chloride->reflux cool Cool Reaction Mixture reflux->cool Proceed to Isolation filter1 Filter & Dry Solid cool->filter1 extract Extract with Hot Acetone filter1->extract filter2 Filter to obtain Crude Product extract->filter2 recrystallize Recrystallize from Glacial Acetic Acid filter2->recrystallize filter3 Filter & Dry Final Product recrystallize->filter3 end End: Pure this compound Crystals filter3->end

References

Mass Spectrometry of Tribenzyltin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tribenzyltin chloride, a significant organotin compound. The following sections detail the experimental protocols for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), present key quantitative data, and illustrate its fragmentation pathways.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound with a molecular weight of 427.56 g/mol .[1] Its analysis is crucial for various applications, from environmental monitoring to quality control in chemical synthesis. Mass spectrometry offers a powerful tool for the identification and quantification of this compound, providing insights into its structure and fragmentation behavior.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are outlined below. These protocols are based on established methods for organotin compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For organotin chlorides, derivatization is often employed to enhance volatility and chromatographic performance.

2.1.1. Sample Preparation and Derivatization

A common derivatization technique for organotin compounds involves ethylation using sodium tetraethylborate (NaBEt₄).

  • Sample Dissolution: Dissolve a precisely weighed amount of this compound in an appropriate organic solvent, such as hexane (B92381) or toluene.

  • Derivatization Reaction:

    • To an aqueous solution of the sample, add a buffer to adjust the pH (e.g., acetate (B1210297) buffer).

    • Add a solution of sodium tetraethylborate in an organic solvent.

    • Vortex the mixture to facilitate the reaction, which converts this compound to the more volatile tetraethyl derivative.

  • Extraction: Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Concentration: Concentrate the organic extract to a suitable volume before GC-MS analysis.

2.1.2. Instrumentation and Conditions

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is particularly useful for the analysis of polar and thermally labile compounds and can be used to analyze the intact tribenzyltin cation.

2.2.1. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a solvent mixture such as acetonitrile/water or methanol. The addition of a small amount of formic acid can aid in protonation.

2.2.2. Instrumentation and Conditions

  • Mass Spectrometer: An ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ion source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion of the sample solution at a flow rate of 1-5 µL/min.

  • Needle Voltage: 4 kV.

  • Drying Gas: Nitrogen at a temperature and flow rate optimized for solvent evaporation.

  • MS/MS Analysis: For fragmentation studies, the precursor ion of interest (e.g., the tribenzyltin cation) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Quantitative Data

The mass spectrometric analysis of this compound yields characteristic ions. The following tables summarize the key quantitative data obtained from GC-MS and ESI-MS analyses.

GC-MS Fragmentation Data

The GC-MS analysis of this compound, following electron ionization, results in several characteristic fragment ions.

m/z Relative Abundance Proposed Fragment
391Moderate[(C₆H₅CH₂)₃Sn]⁺
211High[(C₆H₅CH₂)Sn]⁺
155Base Peak[C₁₂H₁₁]⁺ (Dibenzyl cation)
153High[C₁₂H₉]⁺
91High[C₇H₇]⁺ (Benzyl/Tropylium cation)

Data derived from NIST Mass Spectrometry Data Center and typical fragmentation patterns of organotin compounds.[1]

ESI-MS/MS Fragmentation Data of the Tribenzyltin Cation

In ESI-MS, the tribenzyltin cation, [(C₆H₅CH₂)₃Sn]⁺, is readily formed. Tandem mass spectrometry (MS/MS) of this ion provides further structural information.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment
39130190 (C₇H₆)[(C₆H₅CH₂)₂SnH]⁺
391211180 (C₁₄H₁₄)[C₆H₅CH₂Sn]⁺
39191300 ((C₆H₅CH₂)₂Sn)[C₇H₇]⁺

Data based on fragmentation studies of tribenzyltin compounds.[2]

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound under different ionization conditions.

GC-MS (Electron Ionization) Fragmentation Pathway

GCMS_Fragmentation M [(C₆H₅CH₂)₃SnCl]⁺ Molecular Ion (m/z 426) F1 [(C₆H₅CH₂)₃Sn]⁺ (m/z 391) M->F1 -Cl F2 [(C₆H₅CH₂)₂SnCl]⁺ (m/z 335) M->F2 -C₇H₇ F3 [(C₆H₅CH₂)Sn]⁺ (m/z 211) F1->F3 - 2(C₇H₇) F4 [C₇H₇]⁺ (m/z 91) F1->F4 - (C₆H₅CH₂)₂Sn F5 [C₁₂H₁₁]⁺ (m/z 155) F1->F5 - Sn(C₇H₇) F2->F3 - C₇H₇, -Cl F3->F4 - Sn F6 [C₁₂H₉]⁺ (m/z 153) F5->F6 - H₂

Caption: Proposed EI fragmentation of this compound.

ESI-MS/MS Fragmentation Pathway of the Tribenzyltin Cation

ESIMS_Fragmentation Precursor [(C₆H₅CH₂)₃Sn]⁺ (m/z 391) Product1 [(C₆H₅CH₂)₂SnH]⁺ (m/z 301) Precursor->Product1 - C₇H₆ (Toluene) Product2 [C₆H₅CH₂Sn]⁺ (m/z 211) Precursor->Product2 - C₁₄H₁₄ (Dibenzyl) Product3 [C₇H₇]⁺ (m/z 91) Precursor->Product3 - (C₆H₅CH₂)₂Sn

References

Tribenzyltin chloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Tribenzyltin Chloride

This technical guide provides a comprehensive overview of the safety information for this compound, compiled from various Safety Data Sheets (SDSs). It is intended for researchers, scientists, and drug development professionals who handle this compound. This document presents quantitative data in structured tables, outlines logical workflows for safety procedures, and visualizes hazard identification and response protocols.

Chemical and Physical Properties

This compound is a solid organotin compound. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula (C₆H₅CH₂)₃SnCl[1]
Molecular Weight 427.54 g/mol [1][2]
Appearance Powder[2]
Melting Point 143 °C
Boiling Point Not Available[2]
Solubility in water Reacts[2]
Vapor Pressure Not Applicable[2]
Specific Gravity Not Available[2]
Flash Point Not Available[2]

Toxicological Data

This compound is classified as toxic if swallowed and causes serious eye irritation.[1][3] The available acute toxicity data are presented below. The primary source for this information is the Register of Toxic Effects of Chemical Substances (RTECS).[2]

TestSpeciesRouteValueClassificationSource
LD50RatOral175 mg/kgToxic if swallowed[2]
IrritationRabbitSkin500 mg/24hMild[2]
IrritationRabbitEye20 mg/24hModerate[2]

Experimental Protocols:

Detailed experimental protocols for the toxicological studies are not typically provided in standard Safety Data Sheets. The data presented are summaries of results from studies conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific methodologies, researchers should consult the original studies referenced in databases like RTECS.

Hazard Identification and Response

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_exposure Potential Exposure Routes cluster_response First Aid Measures Hazard This compound GHS GHS Classification Acute Toxicity, Oral (Toxic) Serious Eye Irritation Respiratory Irritation Ingestion Ingestion GHS->Ingestion Inhalation Inhalation GHS->Inhalation Eye_Contact Eye Contact GHS->Eye_Contact Skin_Contact Skin Contact GHS->Skin_Contact First_Aid_Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Ingestion->First_Aid_Ingestion First_Aid_Inhalation IF INHALED: Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell. Inhalation->First_Aid_Inhalation First_Aid_Eye IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Eye_Contact->First_Aid_Eye First_Aid_Skin IF ON SKIN: Immediately remove all contaminated clothing. Flush skin and hair with running water. Skin_Contact->First_Aid_Skin

Caption: Hazard identification and first aid response workflow for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure risk. The recommended guidelines are visualized in the workflow below.

Handling_Storage_PPE_Workflow cluster_handling Safe Handling cluster_storage Safe Storage cluster_ppe Personal Protective Equipment (PPE) Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Storage Store in original containers. Keep containers securely sealed. Store locked up in a well-ventilated place. Handling->Storage PPE_Eyes Eye/Face Protection: Safety glasses with side-shields or chemical goggles. Handling->PPE_Eyes PPE_Skin Skin Protection: Wear protective gloves (e.g., PVC) and clothing. Handling->PPE_Skin PPE_Respiratory Respiratory Protection: Use a particulate dust filter respirator if exposure limits are exceeded. Handling->PPE_Respiratory Incompatibilities Incompatible Materials: Strong oxidizing agents, alcohol, water, strong acids, and bases. Storage->Incompatibilities

Caption: Workflow for safe handling, storage, and personal protective equipment for this compound.

Accidental Release and Fire-Fighting Measures

In the event of a spill or fire, specific procedures should be followed to mitigate the hazard.

Accidental Release Measures:

Spill SizeProcedure
Minor Spills Remove all ignition sources. Clean up spills immediately. Avoid contact with skin and eyes. Use dry clean up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[2]
Major Spills Clear area of personnel and move upwind. Alert Emergency Responders and tell them the location and nature of the hazard. Wear full body protective clothing with breathing apparatus.[2]

Fire-Fighting Measures:

MeasureRecommendation
Suitable Extinguishing Media Foam, Dry chemical powder.[2]
Specific Hazards Combustible solid. Dust may form an explosive mixture with air. Combustion products include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[2]
Protective Equipment Wear full body protective clothing with a self-contained breathing apparatus (SCBA).[2]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.

ParameterDescription
Reactivity Not applicable under normal conditions.
Chemical Stability Stable under normal conditions.[4]
Possibility of Hazardous Reactions None under normal processing.
Conditions to Avoid Presence of incompatible materials, extremes of temperature, and direct sunlight.[2]
Incompatible Materials Segregate from alcohol, water, strong acids, bases, and oxidizing agents.[2]
Hazardous Decomposition Products Carbon oxides, hydrogen chloride, phosgene.[2]

References

Tribenzyltin Chloride: A Technical Guide to its Acute Toxicity and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the acute toxicity and hazards of tribenzyltin chloride based on publicly available data. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving this compound should be conducted by trained personnel in a properly equipped facility, adhering to all applicable safety regulations.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound. Organotins are a class of chemical compounds containing at least one tin-carbon bond. The toxicological properties of organotin compounds are largely determined by the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins, such as this compound, are known to be particularly toxic. This guide provides an in-depth summary of the acute toxicity and associated hazards of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Acute Toxicity Data

The acute toxicity of this compound has been evaluated through various routes of exposure. The available quantitative data from animal studies are summarized in the tables below.

Table 1: Acute Oral Toxicity
SpeciesSexRouteTest Guideline (presumed)LD50Source(s)
RatN/AOralOECD 401 (historical)175 mg/kg body weight
Table 2: Dermal and Ocular Irritation
SpeciesExposure RouteTest Guideline (presumed)ObservationSource(s)
RabbitSkinOECD 404 (Draize Test)Mild irritation (500 mg / 2 hours)
RabbitEyeOECD 405 (Draize Test)Moderate irritation (20 mg / 24 hours)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with acute exposure are summarized below.

Table 3: GHS Hazard Statements
Hazard ClassHazard StatementSource(s)
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Other Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Aquatic Toxicity: Harmful to aquatic organisms.

  • Systemic Effects: Subchronic exposures to organotin compounds may lead to toxic responses in the central nervous system, immune system, renal system, liver, and skin.

Experimental Protocols

Acute Oral Toxicity (Presumed OECD 401)

The oral LD50 value for rats was likely determined using a method similar to the now-deleted OECD Test Guideline 401.

Methodology:

  • Test Animals: Young, healthy adult rats of a standard laboratory strain would be used. Animals are fasted before the administration of the test substance.

  • Dosage and Administration: this compound, likely dissolved or suspended in a suitable vehicle, is administered in a single dose by gavage to several groups of animals. Different dose levels are used for each group.

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50, the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is calculated.

  • Pathology: Gross necropsies are performed on all animals at the end of the study.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis animal_selection Animal Selection (e.g., Young Adult Rats) acclimatization Acclimatization to Laboratory Conditions animal_selection->acclimatization fasting Fasting (Overnight) acclimatization->fasting weighing Weighing of Animals fasting->weighing dosing Single Dose Administration (Oral Gavage) weighing->dosing observation Observation for Toxicity and Mortality (14 days) dosing->observation data_collection Record Signs, Time of Death, Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy ld50_calc LD50 Calculation data_collection->ld50_calc ld50_calc->necropsy

Caption: Presumed workflow for an acute oral toxicity study.

Dermal and Ocular Irritation (Presumed Draize Test - OECD 404 & 405)

The skin and eye irritation data were likely obtained using the Draize test, the historical basis for OECD guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Methodology (Skin Irritation):

  • Test Animals: Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.

  • Application: A measured amount of this compound (e.g., 0.5 g) is applied to the prepared skin and covered with a gauze patch.

  • Exposure Period: The patch is left in place for a specified period (e.g., 4 hours).

  • Observation: After the patch is removed, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Methodology (Eye Irritation):

  • Test Animals: Albino rabbits are used.

  • Application: A measured amount of the substance (e.g., 0.1 mL or a specified weight of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at prescribed intervals after instillation (e.g., 1, 24, 48, and 72 hours). Observations include the cornea, iris, and conjunctivae for redness, swelling, discharge, and other effects.

  • Scoring: The severity of the ocular lesions is scored using a standardized system.

Draize_Test_Workflow cluster_skin Skin Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) skin_prep Prepare Skin on Rabbit's Back skin_apply Apply this compound (e.g., 0.5 g) skin_prep->skin_apply skin_expose Cover with Patch (e.g., 4 hours) skin_apply->skin_expose skin_observe Observe for Erythema and Edema skin_expose->skin_observe skin_score Score Skin Reactions skin_observe->skin_score eye_prep Select Albino Rabbits eye_apply Instill this compound into Conjunctival Sac eye_prep->eye_apply eye_observe Examine Cornea, Iris, Conjunctiva eye_apply->eye_observe eye_score Score Ocular Lesions eye_observe->eye_score

Caption: Presumed workflows for skin and eye irritation testing.

Probable Mechanisms of Toxicity and Signaling Pathways

Specific research on the molecular mechanisms of this compound toxicity is limited. However, based on extensive studies of other trialkyltin compounds, particularly tributyltin (TBT), a number of cellular and signaling pathways are likely to be affected. The following represents an extrapolated model of this compound's mechanism of action.

Organotin compounds are known to be potent disruptors of cellular homeostasis. Key toxicological effects are believed to be initiated by:

  • Mitochondrial Dysfunction: Trialkyltins can interfere with mitochondrial function, particularly by inhibiting ATP synthase. This leads to a decrease in cellular energy production.

  • Oxidative Stress: The disruption of mitochondrial electron transport can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Disruption of Calcium Homeostasis: Organotins can cause an influx of extracellular calcium and the release of calcium from intracellular stores, leading to an overload of cytosolic calcium.

These initial insults can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).

Organotin_Toxicity_Pathway cluster_cellular_targets Primary Cellular Insults cluster_downstream Downstream Effects TBT This compound Mitochondria Mitochondrial Dysfunction (ATP Synthase Inhibition) TBT->Mitochondria Ca_Homeostasis Disruption of Ca2+ Homeostasis TBT->Ca_Homeostasis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release (Intrinsic Pathway) Ca_Homeostasis->Caspase_Activation Ca2+ Overload Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Probable signaling pathway for organotin-induced toxicity.

Conclusion

This compound is a hazardous compound with significant acute oral toxicity and is a moderate to severe irritant to the skin and eyes. While specific mechanistic data for this particular compound are not abundant, the well-documented toxicological profiles of other trialkyltin compounds provide a strong basis for understanding its potential cellular and molecular targets. The primary mechanisms of toxicity likely involve mitochondrial dysfunction, the induction of oxidative stress, and the disruption of calcium homeostasis, leading to apoptotic cell death. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, employing appropriate personal protective equipment and engineering controls to minimize exposure and mitigate risks.

An In-depth Technical Guide to the Stability and Reactivity Profile of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzyltin chloride ((C₆H₅CH₂)₃SnCl) is an organotin compound characterized by the presence of three benzyl (B1604629) groups and one chloride atom covalently bonded to a central tin atom. This guide provides a comprehensive overview of its stability and reactivity, consolidating critical information for professionals in research and development. The document details the compound's physical and chemical properties, stability under various conditions, and its reactivity with a range of chemical agents. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its application as a stabilizer for polyvinyl chloride (PVC).

Core Properties and Stability

This compound is a white, crystalline powder that is generally stable under normal, dry conditions.[1][2][3] However, its stability is significantly influenced by environmental factors, particularly moisture.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₂₁ClSn[2]
Molecular Weight 427.54 g/mol [2]
Appearance White crystalline powder[4]
Melting Point 142-144 °C[4]
Boiling Point 475.0 ± 55.0 °C (Predicted)N/A
Solubility Reacts with water. Soluble in organic solvents like acetone (B3395972) and ethyl acetate.[4][5]
Sensitivity Moisture sensitive[5]
Thermal Stability
Hydrolytic Stability

A critical aspect of this compound's stability profile is its reactivity with water. It readily undergoes hydrolysis to form tribenzyltin hydroxide (B78521) or the corresponding oxide.[6] This reaction is a key consideration for its handling and storage, which must be conducted under anhydrous conditions to prevent degradation.

The hydrolysis mechanism likely proceeds via a nucleophilic attack of water on the electrophilic tin center, leading to the displacement of the chloride ion.

Hydrolysis TBTC (C₆H₅CH₂)₃SnCl Intermediate [(C₆H₅CH₂)₃Sn(OH₂)Cl] TBTC->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate TBTOH (C₆H₅CH₂)₃SnOH Intermediate->TBTOH Deprotonation & Cl⁻ loss HCl HCl Intermediate->HCl Grignard_Reaction TBTC (C₆H₅CH₂)₃SnCl Product (C₆H₅CH₂)₃SnR' TBTC->Product Grignard R'MgX Grignard->Product Salt MgXCl Synthesis_Workflow Start Start Reactants Mix Tin Powder, Benzyl Chloride, and Solvent (Water or DMF) Start->Reactants Heat Heat to Reflux Reactants->Heat Cool Cool Reaction Mixture Heat->Cool Filter Filter to Isolate Crude Solid Cool->Filter Extract Extract with Hot Acetone Filter->Extract Evaporate Evaporate Acetone Extract->Evaporate Recrystallize Recrystallize from Glacial Acetic Acid Evaporate->Recrystallize Dry Dry Crystals Recrystallize->Dry End Pure this compound Dry->End PVC_Stabilization Start PVC Processing at High Temperature Degradation Dehydrochlorination of PVC (Release of HCl) Start->Degradation HCl_Scavenging HCl Scavenging (Stabilizer + HCl → Stabilizer·HCl) Degradation->HCl_Scavenging Substitution Substitution of Labile Cl on PVC Degradation->Substitution TBTC Tribenzyltin Stabilizer TBTC->HCl_Scavenging TBTC->Substitution Stable_PVC Stabilized PVC HCl_Scavenging->Stable_PVC Substitution->Stable_PVC End Reduced Degradation and Discoloration Stable_PVC->End

References

An In-depth Technical Guide to Tribenzyltin Chloride and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tribenzyltin chloride, including its various synonyms, chemical and physical properties, and detailed experimental protocols. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables and key processes visualized using diagrams.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound. The most common identifier is its CAS Registry Number: 3151-41-5 .[1]

Other recognized synonyms and identifiers include:

  • AI3-28452[1][2]

  • BRN 4141242[1][2]

  • Chlorotribenzylstannane[1][3][4][5]

  • Chlorotribenzyltin[1][3][4][5][6]

  • Chlorotribenzyltin(IV)[3][4]

  • chlorotris(phenylmethyl)stannane[1]

  • NSC 405641[1][2]

  • NSC 65528[1][2]

  • Stannane, chlorotribenzyl-[1][2][5][7]

  • Stannane, chlorotris(phenylmethyl)-[1][2][5]

  • Stannane, tribenzylchloro-[1][2]

  • Tin, tribenzyl-, chloride[1][3][4]

  • Tribenzylchlorostannane[1][3][4]

  • Tribenzylchlorotin[1][3][4][5][6]

  • tribenzyl(chloro)stannane[1]

  • Tribenzylstannium chloride[1][2]

  • Tribenzyl-tichloride[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, safety considerations, and analytical characterization.

PropertyValueSource(s)
CAS Number 3151-41-5[1][2][3][4][5][6][8][9][10][11]
Molecular Formula C₂₁H₂₁ClSn[1][3][4][5][6][7][8][9][10][11]
Molecular Weight 427.55 g/mol [3][4][5][10][11]
Appearance Colorless needles or white powder[4][5][7][10][12]
Melting Point 142-144 °C[3][5][9][10]
Boiling Point 475.0 ± 55.0 °C at 760 mmHg (Predicted)[3][5][9]
Solubility Reacts with water. Soluble in hot acetone (B3395972).[3][12][13]
Sensitivity Moisture Sensitive[5][7][10]
IUPAC Name tribenzyl(chloro)stannane[1][10]
InChI Key PUFMEHZUXSPPAM-UHFFFAOYSA-M[1][10]
SMILES C1=CC=C(C=C1)C--INVALID-LINK--(CC3=CC=CC=C3)Cl[1][2][10]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols derived from the chemical literature.

This traditional method involves the direct reaction of tin powder with benzyl (B1604629) chloride in boiling water and consistently achieves high yields.[14]

Reaction: 3C₆H₅CH₂Cl + 2Sn → (C₆H₅CH₂)₃SnCl + SnCl₂[15]

Procedure:

  • Add 4.5 g of tin powder to 40 cm³ of water in a reaction vessel.[13]

  • Heat the suspension to boiling.[13][14]

  • Over a period of two minutes, add 4.5 cm³ of benzyl chloride to the boiling mixture.[13]

  • Continue heating the reaction mixture for approximately 1.5 to 2 hours.[13][14]

  • After the heating period, cool the mixture.[13]

  • Filter the cooled mixture to separate the solid product from the aqueous phase. The solid will be suspended with unreacted tin.[13]

  • Extract the solid product using a small amount of hot acetone and filter the solution to yield a white powder.[13]

  • For purification, recrystallize the crude product from a minimum volume of glacial acetic acid.[13]

  • Filter the recrystallized product and dry overnight to obtain white crystals of this compound.[13]

A modified protocol utilizes dimethylformamide (DMF) as a solvent and magnesium powder as a reactant to achieve high yields.[16]

Procedure:

  • React tin powder with benzyl chloride in DMF as the solvent.

  • After the tin powder has been consumed, add magnesium powder to the reactant mixture.

  • This method has been reported to achieve a yield of up to 91%.[16]

Synthesis_Workflow Synthesis Workflow for this compound cluster_aqueous Aqueous Synthesis cluster_dmf DMF Synthesis cluster_workup Product Isolation & Purification A1 Suspend Tin Powder in Water A2 Heat to Boiling A1->A2 A3 Add Benzyl Chloride A2->A3 A4 Reflux for 1.5-2h A3->A4 W1 Cool Reaction Mixture A4->W1 D1 React Tin Powder & Benzyl Chloride in DMF D2 Add Magnesium Powder D1->D2 D2->W1 W2 Filter Crude Solid W1->W2 W3 Extract with Hot Acetone W2->W3 W4 Recrystallize from Glacial Acetic Acid W3->W4 W5 Filter & Dry Final Product W4->W5 End End W5->End Start Start Start->A1 Start->D1

Caption: Workflow for the synthesis of this compound.

Biological Interactions and Investigative Pathways

Organotin compounds, including this compound, are known for their biological activity and toxicity.[12][14] They can interact with cellular membranes, leading to increased permeability, and can have inhibitory effects on various biochemical pathways.[14] While specific pathways for this compound are not extensively detailed in the provided results, the effects of similar organotins, like tributyltin chloride (TBTC), on biological systems provide a model for investigation. Studies on TBTC have shown it induces oxidative stress, disrupts energy metabolism, and triggers apoptosis in liver cells.[17]

A logical workflow to investigate the biological impact of this compound would involve a multi-faceted approach, from cellular exposure to transcriptomic analysis, as illustrated in the diagram below. This approach allows for a comprehensive understanding of the compound's mechanism of action.

Biological_Investigation_Workflow Investigative Workflow for Biological Effects of this compound cluster_exposure Exposure & Initial Assessment cluster_cellular Cellular & Biochemical Analysis cluster_molecular Molecular Mechanism E1 In Vitro / In Vivo Exposure to this compound E2 Assess Growth Indices & Tissue Damage E1->E2 C1 Measure Oxidative Stress (e.g., ROS, Antioxidant Enzymes) E2->C1 C2 Analyze Energy Metabolism (e.g., ATPase activity) E2->C2 C3 Detect Apoptosis (e.g., Caspase Assays) E2->C3 M1 Transcriptome Analysis (RNA-Seq) C1->M1 C2->M1 C3->M1 M2 Identify Differentially Expressed Genes M1->M2 M3 Pathway Analysis (e.g., KEGG, GO) M2->M3 Result Elucidation of Toxicological Mechanism M3->Result

Caption: Logical workflow for investigating biological effects.

References

The Lewis Acidity of Tribenzyltin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly those of the triorganotin(IV) class (R₃SnX), have garnered significant interest as Lewis acid catalysts in a variety of organic transformations. Their catalytic activity is intrinsically linked to the electrophilicity of the tin center, which can be modulated by the nature of the organic substituents (R) and the anionic ligand (X). Among these, tribenzyltin compounds, where the tin atom is bonded to three benzyl (B1604629) groups, represent a class of accessible and effective Lewis acids. The benzyl groups, with their electron-withdrawing phenyl rings, can influence the Lewis acidity of the tin center, making these compounds valuable tools in catalysis.

This technical guide provides a comprehensive overview of the Lewis acidity of tribenzyltin compounds. It details their synthesis, quantitative assessment of Lewis acidity, and their application in catalyzing key organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantitatively expressed using the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon coordination with the Lewis acid. The interaction between the Lewis basic oxygen atom of Et₃PO and the Lewis acidic tin center leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum. The Acceptor Number is then calculated from this chemical shift change.[1]

Table 1: Quantitative Lewis Acidity Data for Tribenzyltin and Related Organotin Compounds

CompoundAnion (X)Acceptor Number (AN)Notes
Tribenzyltin triflate ((PhCH₂)₃SnOTf)Triflate (OTf)74.0Experimentally determined. The triflate anion is a very weakly coordinating, electron-withdrawing group, enhancing the Lewis acidity of the tin center.
Tribenzyltin chloride ((PhCH₂)₃SnCl)Chloride (Cl)Not reportedExpected to be a weaker Lewis acid than the triflate derivative due to the stronger coordination of the chloride anion.
Tribenzyltin bromide ((PhCH₂)₃SnBr)Bromide (Br)Not reportedLewis acidity is expected to follow the trend I > Br > Cl for the halide leaving group.
Tribenzyltin iodide ((PhCH₂)₃SnI)Iodide (I)Not reportedExpected to be the most Lewis acidic among the tribenzyltin halides.
Tributyltin chloride (Bu₃SnCl)Chloride (Cl)-Lewis acidity is generally lower than corresponding triaryltin compounds due to the electron-donating nature of the butyl groups.[2]

Note: The Lewis acidity of trialkyltin chlorides generally follows the order: SnCl₄ > RSnCl₃ > R₂SnCl₂ > R₃SnCl. This trend is attributed to the decreasing positive charge on the tin atom with an increasing number of electron-donating alkyl groups.[2]

Experimental Protocols

Synthesis of Tribenzyltin Compounds

1. Synthesis of this compound ((PhCH₂)₃SnCl)

  • Method 1: Grignard Reaction

    This is a common method for forming tin-carbon bonds. Benzylmagnesium chloride is reacted with tin(IV) chloride.

    • Reactants: Magnesium turnings, benzyl chloride, tin(IV) chloride, diethyl ether (anhydrous).

    • Procedure:

      • Prepare a Grignard reagent by slowly adding a solution of benzyl chloride in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

      • After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

      • A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

      • The reaction mixture is then refluxed for several hours.

      • After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

      • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

      • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

      • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield this compound as a white solid.

  • Method 2: Direct Synthesis

    This method involves the direct reaction of tin powder with benzyl chloride.[3]

    • Reactants: Tin powder, benzyl chloride, dimethylformamide (DMF), magnesium powder.[3]

    • Procedure:

      • A mixture of tin powder and benzyl chloride in DMF is heated.[3]

      • Magnesium powder is added to the reaction mixture after the tin powder has reacted.[3]

      • The reaction is monitored until completion.

      • The product, this compound, is isolated and purified. This method has been reported to achieve a yield of up to 91%.[3]

2. Synthesis of Tribenzyltin Iodide Complex

A tribenzyltin iodide complex can be synthesized from this compound.[4]

  • Reactants: this compound, iodoacetic acid.[4]

  • Procedure:

    • This compound is reacted with iodoacetic acid in a suitable solvent.[4]

    • The resulting complex, tribenzyltin iodized, can be isolated and purified by crystallization.[4]

Determination of Lewis Acidity by the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number (AN) of a tribenzyltin compound.

  • Materials: Tribenzyltin compound, triethylphosphine oxide (Et₃PO), a weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂ or C₆D₆), NMR tubes, NMR spectrometer capable of ³¹P detection.

  • Procedure:

    • Prepare a standard solution of Et₃PO in the chosen deuterated solvent (e.g., 0.1 M).

    • Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of free Et₃PO in a non-coordinating solvent like hexane (B92381) is defined as δ(hexane) = 41.0 ppm.

    • Prepare a solution of the tribenzyltin compound in the same deuterated solvent.

    • In an NMR tube, mix a known concentration of the tribenzyltin compound with an equimolar amount of the Et₃PO standard solution.

    • Record the ³¹P NMR spectrum of the mixture. The observed chemical shift (δ(sample)) will be shifted downfield due to the coordination of Et₃PO to the tin center.

    • Calculate the Acceptor Number (AN) using the following formula:[1]

      AN = 2.21 x (δ(sample) - 41.0)

      where δ(sample) is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

  • Workflow Diagram:

    Gutmann_Beckett_Workflow Gutmann-Beckett Method Workflow A Prepare Et3PO solution in deuterated solvent B Record 31P NMR of free Et3PO (δref) A->B D Mix Et3PO and Tribenzyltin compound solutions A->D C Prepare solution of Tribenzyltin Compound C->D E Record 31P NMR of the mixture (δsample) D->E F Calculate Acceptor Number (AN) AN = 2.21 * (δsample - δref) E->F

    Caption: Workflow for determining the Acceptor Number.

Catalytic Applications and Signaling Pathways

Tribenzyltin compounds, acting as Lewis acids, can catalyze a variety of organic reactions by activating electrophilic substrates. The general principle involves the coordination of the Lewis acidic tin center to a Lewis basic atom (e.g., oxygen or nitrogen) in the substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

General Mechanism of Lewis Acid Catalysis

The catalytic cycle typically involves three main steps:

  • Activation: The tribenzyltin Lewis acid coordinates to the electrophilic substrate.

  • Nucleophilic Attack: A nucleophile attacks the activated substrate, forming a new bond.

  • Catalyst Regeneration: The product is released, and the tribenzyltin catalyst is regenerated to participate in another cycle.

Lewis_Acid_Catalysis General Lewis Acid Catalysis Cycle Catalyst (PhCH2)3SnX Activated_Complex [(PhCH2)3SnX---E] Catalyst->Activated_Complex + E Substrate Electrophile (E) Substrate->Activated_Complex Product_Complex [(PhCH2)3SnX---Product] Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu) Nucleophile->Activated_Complex + Nu Product_Complex->Catalyst Catalyst Regeneration Product Product (Nu-E) Product_Complex->Product Product Release

Caption: A generalized catalytic cycle for tribenzyltin compounds.

Aldol (B89426) Reaction

In the aldol reaction, a tribenzyltin Lewis acid can activate an aldehyde or ketone by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by an enol or enolate nucleophile.

Aldol_Reaction_Pathway Tribenzyltin-Catalyzed Aldol Reaction Pathway cluster_activation Activation cluster_reaction Reaction cluster_product Product Formation A Aldehyde/Ketone C Activated Carbonyl [(R2C=O)---Sn(CH2Ph)3X] A->C B (PhCH2)3SnX B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Enol/Enolate D->E F Proton Transfer E->F G β-Hydroxy Carbonyl (Aldol Adduct) F->G H Catalyst Regeneration F->H

Caption: Logical flow of a tribenzyltin-catalyzed aldol reaction.

Diels-Alder Reaction

Tribenzyltin Lewis acids can also catalyze Diels-Alder reactions by coordinating to the dienophile, particularly those containing a Lewis basic functional group (e.g., a carbonyl group). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction with a diene.

Diels_Alder_Pathway Tribenzyltin-Catalyzed Diels-Alder Reaction Catalyst (PhCH2)3SnX Activated_Dienophile Activated Dienophile [(Dienophile)---Sn(CH2Ph)3X] Catalyst->Activated_Dienophile + Dienophile Dienophile Dienophile Dienophile->Activated_Dienophile Cycloadduct_Complex [Cycloadduct---Sn(CH2Ph)3X] Activated_Dienophile->Cycloadduct_Complex [4+2] Cycloaddition Diene Diene Diene->Activated_Dienophile + Diene Cycloadduct_Complex->Catalyst Catalyst Regeneration Cycloadduct Cycloadduct Cycloadduct_Complex->Cycloadduct Product Release

Caption: Catalytic cycle of a tribenzyltin-promoted Diels-Alder reaction.

Conclusion

Tribenzyltin compounds are valuable Lewis acids in organic synthesis, with their reactivity being tunable through the choice of the anionic ligand. The quantitative assessment of their Lewis acidity, primarily through the Gutmann-Beckett method, is crucial for understanding and predicting their catalytic efficacy. While a comprehensive dataset of Acceptor Numbers for all tribenzyltin derivatives is yet to be established, the available data and qualitative trends provide a solid foundation for their application. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of tribenzyltin compounds in academic and industrial settings, including the development of novel synthetic methodologies for pharmaceuticals and other fine chemicals. Further research into the precise Lewis acidity of tribenzyltin halides and their application in a broader range of catalytic transformations will undoubtedly continue to expand their utility in modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols: Lab-Scale Preparation of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tribenzyltin chloride, with the chemical formula (C₆H₅CH₂)₃SnCl, is an organotin compound that serves as a valuable intermediate in organic synthesis and organometallic chemistry. Its preparation in a laboratory setting can be achieved through several synthetic routes. The most common methods include the direct reaction of metallic tin with benzyl (B1604629) chloride, the reaction of a Grignard reagent with a tin halide, and the redistribution reaction between tetrabenzyltin and tin tetrachloride.[1][2][3] This document provides detailed protocols for the lab-scale synthesis of this compound, primarily focusing on the direct synthesis method due to its high reported yields and operational simplicity.[3] Safety precautions must be strictly followed, as organotin compounds are known for their toxicity.[4][5]

Data Presentation

The following table summarizes the quantitative data associated with different synthetic methods for preparing this compound.

MethodReagentsSolventYieldMelting Point (°C)Reference
Direct SynthesisTin powder, Benzyl chlorideWater94%139-140[3][6]
Modified Direct SynthesisTin powder, Benzyl chloride, Magnesium powderDMF91%Not Specified[7]
Direct SynthesisTin powder, Benzyl chloride1-Butanol80%Not Specified[3]
Grignard Route (general)Benzylmagnesium chloride, Tin tetrachlorideEther/THF>90% (general)Not Specified[2]
Redistribution (Comproportionation)Tetrabenzyltin, Tin tetrachlorideTolueneHighNot Specified[1][8]

Experimental Protocols

Method 1: Direct Synthesis in Aqueous Medium

This protocol is adapted from a well-established method that utilizes the direct reaction of metallic tin powder with benzyl chloride in boiling water, reported to achieve high yields.[3][6][9]

Materials and Reagents:

  • Tin powder (Sn)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Acetone (B3395972)

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Recrystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4.5 g of tin powder and 40 cm³ of distilled water.[6]

  • Initiation: Heat the suspension to boiling with vigorous stirring.[6]

  • Reagent Addition: Slowly add 4.5 cm³ of benzyl chloride to the boiling mixture over a period of approximately two minutes.[6]

  • Reflux: Continue to heat the mixture under reflux for 2 hours.[6] The reaction mixture will gradually change as the tin is consumed.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A white solid suspended with unreacted tin will be present.[6] Filter the cooled mixture using a Buchner funnel.

  • Extraction: Transfer the collected solid to a beaker and add a small amount of hot acetone to extract the crude this compound. The unreacted tin will remain undissolved.[6]

  • Isolation of Crude Product: Filter the hot acetone solution to remove the residual tin powder. Allow the filtrate to cool, which may cause some product to precipitate. Evaporate the acetone to obtain the crude white powder product.

  • Purification by Recrystallization: Dissolve the crude product in a minimum volume of hot glacial acetic acid.[6]

  • Final Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the resulting white crystals using a Buchner funnel, wash with a small amount of cold solvent, and dry overnight under vacuum.[6] The expected melting point of the purified this compound is 139-142°C.[6][10][11]

Method 2: Synthesis via Grignard Reagent

This method is a classic and versatile route for forming tin-carbon bonds and can be adapted for this compound synthesis.[1][2] It involves two main stages: preparation of the Grignard reagent and its subsequent reaction with tin tetrachloride.

Part A: Preparation of Benzylmagnesium Chloride

Materials and Reagents:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

Procedure:

  • Setup: Assemble a flame-dried three-necked flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a few drops of benzyl chloride. Gently warm the flask until the reaction initiates (indicated by color change and bubbling).

  • Grignard Formation: Add a solution of benzyl chloride in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is benzylmagnesium chloride.

Part B: Reaction with Tin Tetrachloride

Materials and Reagents:

  • Benzylmagnesium chloride solution (from Part A)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium (B1175870) chloride solution

  • Hexane

Procedure:

  • Reaction: Cool the freshly prepared benzylmagnesium chloride solution in an ice bath.

  • Addition of SnCl₄: Add a solution of tin(IV) chloride in anhydrous ether dropwise to the stirred Grignard reagent. A 3:1 molar ratio of Grignard reagent to SnCl₄ is theoretically required. An excess of the Grignard reagent can lead to the formation of tetrabenzyltin.[2]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer two more times with diethyl ether.

  • Workup: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, typically from a solvent like ethanol (B145695) or hexane, to yield this compound.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the direct synthesis protocol (Method 1) for this compound.

G Workflow for Direct Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Mix Tin Powder and Water heat Heat to Boiling start->heat add_bzcl Add Benzyl Chloride heat->add_bzcl reflux Reflux for 2 hours add_bzcl->reflux cool Cool to Room Temp reflux->cool filter1 Filter Mixture cool->filter1 extract Extract Solid with Hot Acetone filter1->extract filter2 Filter Hot Acetone Solution extract->filter2 evaporate Evaporate Acetone filter2->evaporate crude_product Crude this compound evaporate->crude_product dissolve Dissolve in Min. Hot Acetic Acid crude_product->dissolve cool_crystallize Cool to Crystallize dissolve->cool_crystallize filter_dry Filter and Dry Crystals cool_crystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for Direct Synthesis of this compound.

References

Application Notes and Protocols for Tribenzyltin Chloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tribenzyltin chloride as a catalyst and catalytic precursor in organic synthesis. The information is intended for professionals in research, chemical development, and drug discovery.

Introduction

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound that has found applications in organic synthesis, primarily as a precursor to catalytically active species and as a thermal stabilizer for polymers. Its utility stems from the Lewis acidic nature of the tin center, which can be enhanced through modification of its coordination sphere. This document details its application in Frustrated Lewis Pair (FLP) chemistry and in the stabilization of polyvinyl chloride (PVC).

Application 1: Precursor for a Lewis Acid Catalyst in Frustrated Lewis Pair (FLP) Chemistry

Application Note:

This compound can be converted into a more potent Lewis acid, tribenzyltin triflate (Bn₃SnOTf), which is active in Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows for the activation of small molecules like H₂. In this context, Bn₃SnOTf, in combination with a sterically hindered Lewis base, can catalyze hydrogenation reactions, such as the reduction of imines.[1] While the catalytic activity of the Bn₃SnOTf system for imine hydrogenation has been demonstrated, it is noteworthy that conversions can be modest, and catalyst decomposition is a potential side reaction.[1]

Quantitative Data: Catalytic Hydrogenation of N-Benzylideneaniline

The following table summarizes the catalytic performance of tribenzyltin triflate in the hydrogenation of N-benzylideneaniline.[1]

Time (h)Conversion (%)
56
2110.1
6613.3
12813.9

Reaction Conditions: N-benzylideneaniline, 10 mol% Bn₃SnOTf, 10 mol% 2,4,6-collidine, H₂ (4 bar), C₆D₆, room temperature.

Experimental Protocols

1. Synthesis of Tetrabenzyltin (Precursor to the Active Catalyst)

  • Materials: Tin(IV) chloride (SnCl₄), magnesium powder, iodine (I₂), benzyl (B1604629) chloride, diethyl ether.

  • Procedure:

    • Slowly add SnCl₄ (6.70 g, 25.71 mmol) to diethyl ether (100 ml) at 0°C to form a milky-white suspension.[1]

    • Add magnesium powder (2.50 g, 102.84 mmol) followed by a single crystal of I₂ (0.05 g, 0.20 mmol).[1]

    • Add a solution of benzyl chloride (13.02 g, 102.84 mmol) in diethyl ether (80 ml) dropwise over 90 minutes at 0°C.[1]

    • After the addition is complete, heat the reaction mixture to reflux for 3 hours and then stir at room temperature for 24 hours.[1]

    • Carefully quench the reaction with water and extract the aqueous phase with chloroform (B151607).[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield tetrabenzyltin.

2. Synthesis of Tribenzyltin Triflate (Active Catalyst)

  • Materials: Tetrabenzyltin, trifluoromethanesulfonic acid (TfOH), chloroform, pentane (B18724).

  • Procedure:

    • Dissolve tetrabenzyltin (2.14 g, 4.43 mmol) in chloroform (50 ml).[1]

    • Add trifluoromethanesulfonic acid (0.63 g, 4.21 mmol) dropwise to the solution. The solution will become turbid.[1]

    • Stir the reaction mixture at room temperature for 18 hours.[1]

    • Remove the solvent in vacuo and subject the resulting solid to a dynamic vacuum for 6 hours.[1]

    • Wash the solid with pentane (4 x 15 ml) to afford pure tribenzyltin triflate as a white solid (yield: 88%).[1]

3. Catalytic Hydrogenation of N-Benzylideneaniline

  • Materials: Tribenzyltin triflate, 2,4,6-collidine, N-benzylideneaniline, deuterated benzene (B151609) (C₆D₆), hydrogen gas.

  • Procedure:

    • In a glovebox, combine tribenzyltin triflate (10 mol%), 2,4,6-collidine (10 mol%), and N-benzylideneaniline in an NMR tube fitted with a J. Young's valve.

    • Add C₆D₆ as the solvent.

    • Pressurize the NMR tube with hydrogen gas (4 bar).

    • Monitor the reaction progress by ¹H NMR spectroscopy at room temperature.[1]

Diagrams

Synthesis_of_Active_Catalyst A This compound C Tetrabenzyltin A->C Benzylation B Benzyl Grignard or other Benzylating Agent B->C E Tribenzyltin Triflate (Active Catalyst) C->E Protonolysis D Trifluoromethanesulfonic Acid (TfOH) D->E

Caption: Synthesis of the active Lewis acid catalyst.

FLP_Catalytic_Cycle Catalyst Bn₃SnOTf + Collidine (Frustrated Lewis Pair) Activated_H2 [Collidine-H]⁺[Bn₃SnH(OTf)]⁻ Catalyst->Activated_H2 H₂ Activation H2 H₂ H2->Activated_H2 Product Ph-CH₂-NH-Ph Activated_H2->Product Imine Reduction Imine Ph-CH=N-Ph Imine->Product Product->Catalyst Regeneration (Implied)

Caption: Proposed FLP catalytic cycle for imine hydrogenation.

Application 2: Thermal Stabilizer for Polyvinyl Chloride (PVC)

Application Note:

This compound and its derivatives are effective thermal stabilizers for polyvinyl chloride (PVC).[2] PVC is susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and the formation of undesirable color and brittleness.[3][4] Organotin stabilizers, including derivatives of this compound, function by two primary mechanisms: they replace labile chlorine atoms on the PVC backbone with more stable ligands, and they scavenge the HCl that is produced, preventing autocatalytic degradation.[4][5][6] Derivatives of this compound with isooctyl thioglycollate, lauric acid, and stearic acid have been specifically prepared for this purpose.[2]

Quantitative Data: Typical PVC Formulation with Organotin Stabilizer

The following table provides a general composition for a PVC formulation incorporating an organotin stabilizer. The exact percentage of the tribenzyltin derivative would be optimized based on the specific processing conditions and desired properties of the final product.

ComponentFunctionTypical Content (phr*)
PVC ResinPolymer Matrix100
Tribenzyltin Derivative Thermal Stabilizer 0.5 - 2.0
Plasticizer (e.g., DOP, DINP)Flexibility20 - 60
Lubricant (e.g., Stearic Acid)Processing Aid0.5 - 1.5
Filler (e.g., Calcium Carbonate)Cost Reduction / Properties5 - 50
Pigment (e.g., Titanium Dioxide)Color1 - 5

*phr: parts per hundred of resin

Experimental Protocols

1. Synthesis of Tribenzyltin Laurate (Example Derivative)

  • Materials: this compound, lauric acid, triethylamine (B128534), toluene.

  • Procedure:

    • Dissolve this compound (1 equivalent) and lauric acid (1 equivalent) in toluene.

    • Add triethylamine (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the mixture to remove the triethylammonium (B8662869) chloride precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield tribenzyltin laurate.

2. Evaluation of PVC Thermal Stability (Static Heat Test)

  • Materials: PVC resin, tribenzyltin derivative, plasticizer, lubricant, two-roll mill, oven.

  • Procedure:

    • Prepare a PVC formulation by mixing the components on a two-roll mill at a temperature of 160-180°C to form a homogenous sheet.

    • Cut small samples from the PVC sheet.

    • Place the samples in an oven at a constant temperature (e.g., 180°C).

    • Remove samples at regular time intervals (e.g., every 15 minutes).

    • Assess the color change of the samples visually or using a colorimeter to determine the time to degradation (e.g., yellowing, browning, blackening).

Diagrams

PVC_Stabilization_Mechanism cluster_0 PVC Degradation cluster_1 Stabilization by Tribenzyltin Derivative (Bn₃SnX) PVC PVC Chain (-CH₂-CHCl-) Degraded_PVC Degraded PVC (-CH=CH-) + HCl PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC (-CH₂-CHX-) PVC->Stabilized_PVC Ligand Exchange Scavenged_HCl Bn₃SnCl + HX Degraded_PVC->Scavenged_HCl HCl Scavenging Stabilizer Bn₃SnX Stabilizer->Stabilized_PVC Stabilizer->Scavenged_HCl

Caption: Mechanism of PVC stabilization by tribenzyltin derivatives.

References

Application Notes and Protocols for Tribenzyltin Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tribenzyltin chloride in organic synthesis. The primary focus is on its application as a benzylating agent in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, for the formation of diarylmethanes.

Introduction

This compound is an organotin compound with the chemical formula (C₆H₅CH₂)₃SnCl. In organic synthesis, it serves as a key reagent for the introduction of a benzyl (B1604629) group onto various scaffolds. Its primary application lies in the Stille cross-coupling reaction, where it acts as the organostannane component to form a new carbon-carbon bond with an organic electrophile, typically an aryl or vinyl halide/triflate.[1] This reaction is a powerful tool for the synthesis of diarylmethanes, a structural motif present in numerous biologically active molecules and pharmaceutical agents.

The Stille reaction is favored for its tolerance of a wide range of functional groups, and organostannanes like this compound are notable for their stability to air and moisture, making them convenient to handle in a laboratory setting.[1] However, it is crucial to note that organotin compounds are toxic and should be handled with appropriate safety precautions.

Core Application: Palladium-Catalyzed Stille Cross-Coupling

The most significant application of this compound is the palladium-catalyzed Stille cross-coupling reaction to synthesize diarylmethanes. This reaction involves the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a ligand.

Reaction Scheme:

Where Ar = Aryl or Heteroaryl; X = I, Br, Cl, OTf

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Stille Reaction

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)Lₙ-X Transmetalation Transmetalation PdII_Bn Ar-Pd(II)Lₙ-CH₂Ph XSnBn3 XSn(CH₂Ph)₃ Transmetalation->XSnBn3 RedElim Reductive Elimination ArBn Ar-CH₂Ph RedElim->ArBn ArX Ar-X ArX->OxAdd Bn3SnCl (PhCH₂)₃SnCl Bn3SnCl->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data Summary

The efficiency of the Stille coupling reaction using this compound is influenced by several factors including the choice of catalyst, ligand, solvent, and the nature of the electrophile. The following table summarizes typical reaction parameters and reported yields for Stille-type cross-coupling reactions.

Catalyst (mol%)Ligand (mol%)Electrophile (Ar-X)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-2)P(o-tol)₃ (4-8)Aryl BromideToluene (B28343)100-11012-1680-95
Pd(PPh₃)₄ (5)-Aryl IodideDMF9512~67
Pd(OAc)₂ (2)P(t-Bu)₃ (4)Aryl ChlorideDioxane11016~97
Pd₂(dba)₃ (1.5)AsPh₃ (6)Aryl IodideDMF6012~55

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the direct synthesis of this compound from tin powder and benzyl chloride.[2]

Materials:

  • Tin powder (Sn)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Dimethylformamide (DMF)

  • Magnesium powder (Mg)

Procedure:

  • To a reaction flask, add tin powder and DMF.

  • Heat the mixture and slowly add benzyl chloride.

  • After the tin powder has reacted, add magnesium powder to the reaction mixture.

  • Continue heating until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product by recrystallization to obtain this compound as a white solid. A yield of up to 91% has been reported for this modified synthesis.[3]

Protocol 2: General Procedure for Palladium-Catalyzed Stille Cross-Coupling of an Aryl Bromide with this compound

This protocol provides a general method for the Stille cross-coupling reaction.[4] Optimization of catalyst, ligand, and reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Argon or Nitrogen gas

Experimental Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃ and P(o-tol)₃ to a dry Schlenk tube. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous, degassed toluene. B->C D 4. Add aryl bromide and this compound. C->D E 5. Heat the reaction mixture to 100-110 °C. C->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature. F->G H 8. Quench with aqueous KF. G->H I 9. Extract with an organic solvent. H->I J 10. Dry, concentrate, and purify by column chromatography. I->J

Caption: General workflow for the Stille cross-coupling reaction.

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv) and P(o-tol)₃ (0.04-0.08 equiv).

  • Add anhydrous, degassed toluene via syringe to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.0 equiv) to the reaction mixture.

  • Add this compound (1.1-1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours. This procedure helps to remove the tin byproducts.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane.

Safety and Handling

This compound is a toxic compound.[5] It is harmful if swallowed and is a skin and eye irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Organotin waste should be disposed of according to institutional and local regulations for hazardous waste.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the palladium-catalyzed Stille cross-coupling reaction to form diarylmethanes. The provided protocols offer a starting point for its use in the laboratory. Researchers should be mindful of the toxic nature of organotin compounds and take appropriate safety precautions. Further optimization of reaction conditions may be required to achieve high yields for specific substrates.

References

Application Notes and Protocols: The Role of Tribenzyltin Chloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tribenzyltin chloride as a reagent in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of diarylmethanes and related structures. While direct literature specifically detailing the extensive use of this compound in Stille-type reactions is limited, its application can be inferred from protocols involving similar benzyltin and aryltin reagents. The following sections detail the reaction mechanism, provide representative experimental protocols, and summarize key quantitative data from related studies.

Introduction to this compound in Cross-Coupling

This compound is an organotin compound that can serve as a source of a benzyl (B1604629) nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] This reaction is a versatile method for the formation of carbon-carbon bonds.[1][2] In this context, the benzyl group from this compound is transferred to an organic halide or triflate, facilitated by a palladium catalyst.[1][2][3] The primary application of this methodology is the synthesis of diarylmethanes, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.[4]

The general scheme for the Stille cross-coupling reaction involving a benzyltin reagent is as follows:

R-X + (Bn)₃SnCl → R-Bn + XSn(Bn)₂Cl

Where:

  • R-X : An aryl, heteroaryl, or vinyl halide (or triflate)

  • (Bn)₃SnCl : this compound

  • R-Bn : The diarylmethane product

  • Catalyst : A palladium(0) complex

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Stille_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R-Pd(II)L₂-X pd0->pd2_complex R-X oa Oxidative Addition tm Transmetalation pd2_complex->tm pd2_intermediate R-Pd(II)L₂-Bn pd2_complex->pd2_intermediate (Bn)₃SnCl pd2_complex->byproduct XSn(Bn)₂Cl pd2_intermediate->pd0 re Reductive Elimination pd2_intermediate->re product R-Bn (Product) pd2_intermediate->product re->pd0 reagent (Bn)₃SnCl substrate R-X

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the Stille cross-coupling of benzylic halides with aryltin reagents. These can be adapted for reactions using this compound.

Protocol 1: Stille Coupling of Benzyl Chloride with Aryltributyltin using Pd(OAc)₂/dppf Catalyst

This protocol is adapted from a study on the synthesis of diarylmethane derivatives.[4]

Materials:

  • Benzyl chloride (1.0 mmol)

  • Aryltributyltin (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.04 mmol, 4 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 mmol, 8 mol%)

  • Potassium fluoride (B91410) (KF, 2.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (6 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.009 g, 0.04 mmol), dppf (0.044 g, 0.08 mmol), and potassium fluoride (0.116 g, 2.0 mmol).

  • Add anhydrous 1,4-dioxane (6 mL) to the flask.

  • Add the aryltributyltin (1.5 mmol) to the mixture.

  • Finally, add the benzyl chloride (0.127 g, 1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stille Coupling of Benzyl Bromide with Aryltributyltin using Pd(OAc)₂/PPh₃ Catalyst (Base-Free)

This protocol provides a base-free alternative for the synthesis of diarylmethanes.[4]

Materials:

  • Benzyl bromide (1.0 mmol)

  • Aryltributyltin (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)

  • Anhydrous 1,4-dioxane (6 mL)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.009 g, 0.04 mmol) and triphenylphosphine (0.021 g, 0.08 mmol).

  • Add anhydrous 1,4-dioxane (6 mL) to the flask.

  • Add the aryltributyltin (1.5 mmol) to the mixture.

  • Add the benzyl bromide (0.171 g, 1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 20 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation

The following tables summarize the yields of diarylmethane synthesis from the cross-coupling of various benzyl halides with aryltributyltin reagents, based on the study by A. F. Littke and G. C. Fu, which provides a strong proxy for reactions with this compound.[3]

Table 1: Stille Coupling of Benzyl Halides with Aryltributyltins using Pd(OAc)₂/dppf and KF [4]

EntryBenzyl HalideAryltributyltinProductYield (%)
1Benzyl chloridePhenyltributyltinDiphenylmethane95
24-Methylbenzyl chloridePhenyltributyltin4-Methyldiphenylmethane99
34-Methoxybenzyl chloridePhenyltributyltin4-Methoxydiphenylmethane98
4Benzyl bromide4-Methylphenyltributyltin4-Methyldiphenylmethane96
5Benzyl chloride4-Methoxyphenyltributyltin4-Methoxydiphenylmethane97

Table 2: Stille Coupling of Benzyl Halides with Aryltributyltins using Pd(OAc)₂/PPh₃ (Base-Free) [4]

EntryBenzyl HalideAryltributyltinProductYield (%)
1Benzyl chloridePhenyltributyltinDiphenylmethane86
24-Methylbenzyl chloridePhenyltributyltin4-Methyldiphenylmethane92
34-Methoxybenzyl chloridePhenyltributyltin4-Methoxydiphenylmethane90
4Benzyl bromide4-Methylphenyltributyltin4-Methyldiphenylmethane88
5Benzyl chloride4-Methoxyphenyltributyltin4-Methoxydiphenylmethane89

Logical Workflow for a Stille Cross-Coupling Experiment

Stille_Workflow prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) reagents 2. Reagent Addition - Add Pd catalyst & ligand - Add solvent - Add organotin reagent - Add organic halide prep->reagents reaction 3. Reaction - Heat to desired temperature - Stir for specified time reagents->reaction monitoring 4. Monitoring - TLC, GC-MS, or LC-MS reaction->monitoring workup 5. Workup - Quench reaction - Precipitate tin salts (KF) - Filter and extract monitoring->workup Upon completion purification 6. Purification - Column chromatography workup->purification analysis 7. Analysis - NMR, MS for characterization purification->analysis

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Conclusion

This compound is a viable, though less commonly cited, reagent for the introduction of a benzyl group in palladium-catalyzed cross-coupling reactions. The protocols and data presented, derived from closely related benzyltin and aryltin reagents, provide a solid foundation for developing specific applications. The Stille reaction, in this context, offers a reliable method for the synthesis of diarylmethanes, which are crucial intermediates in drug discovery and development. Researchers should be mindful of the toxicity of organotin compounds and handle them with appropriate safety precautions.

References

Tribenzyltin Chloride: Not a Common Derivatization Reagent for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that tribenzyltin chloride is not utilized as a derivatization reagent for analytical purposes such as chromatography and mass spectrometry. Its primary applications are in the field of synthetic chemistry and as a stabilizer for polymers like PVC.

While the user's request specified the use of this compound, this document provides detailed application notes and protocols for a widely-used and effective derivatization reagent, benzoyl chloride , which is employed for similar classes of compounds. This will serve as a practical guide for researchers, scientists, and drug development professionals interested in the derivatization of analytes for enhanced analytical detection.

Application Notes: Benzoyl Chloride as a Reagent for Derivatization

Introduction

Benzoyl chloride is a highly effective derivatizing agent for a broad range of analytes, particularly those containing primary and secondary amines, phenols, and thiols. The derivatization process, known as benzoylation, involves the reaction of the analyte's functional group with benzoyl chloride to form a less polar, more volatile, and more easily ionizable derivative. This enhances the analyte's performance in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Principle of Derivatization

The reaction with benzoyl chloride attaches a benzoyl group to the analyte molecule. This modification offers several key advantages for LC-MS analysis:

  • Improved Chromatographic Separation: The addition of the nonpolar benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase chromatography columns.[2][3]

  • Enhanced Mass Spectrometric Detection: The benzoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to increased sensitivity.[2][4] For many compounds, a 1,000-fold increase in sensitivity has been reported after benzoyl chloride labeling.[1]

  • Increased Stability: The resulting benzoylated derivatives are often more stable than the parent compounds, allowing for more reliable and reproducible analysis.[2]

  • Versatility: Benzoyl chloride reacts with a wide array of functional groups, making it suitable for the analysis of diverse compound classes in complex biological matrices.[1][2]

Applications

Benzoyl chloride derivatization has been successfully applied to the analysis of a multitude of compounds in various fields, including:

  • Neuroscience: For the quantification of neurotransmitters and their metabolites in cerebrospinal fluid and brain tissue.[1][5]

  • Metabolomics: In targeted and untargeted studies to analyze amino acids, biogenic amines, and other small molecules in biological fluids.[1][5]

  • Food and Beverage Analysis: For the determination of biogenic amines and phenolic acids in products like wine.[6][7]

  • Lipidomics: To enhance the detection and quantification of various lipid classes in human serum.[4][8]

Quantitative Data Summary

The following tables summarize the performance of benzoyl chloride derivatization in LC-MS analysis from various studies.

Table 1: Performance Metrics for Benzoyl Chloride Derivatization in LC-MS/MS

Analyte ClassMatrixLinearity (Correlation Coefficient)Limit of Detection (LOD)Reference
NeurochemicalsBiological Fluids> 0.99< 10 nM for most compounds[1][5]
Biogenic AminesNon-alcoholic Beer> 0.9970.02 - 0.09 µg/mL[7]
LipidsHuman PlasmaNot Specified0.2 - 1.0 nmol/mL[4]
Amines and Phenolic AcidsWineNot SpecifiedNanomolar range[6]

Table 2: Recovery and Precision Data for Benzoyl Chloride Derivatization

| Analyte Class | Matrix | Recovery (%) | Within-Run Precision (RSD %) | Between-Run Precision (RSD %) | Reference | | --- | --- | --- | --- | --- | | Biogenic Amines | Non-alcoholic Beer | 87.3 - 96.3 | < 4.6 | < 6.7 |[7] | | Neurochemicals | Biological Fluids | Not Specified | < 10 | Not Specified |[1][5] |

Experimental Protocols

Protocol 1: Derivatization of Neurochemicals in Biological Fluids for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of 70 neurologically relevant compounds.[1]

Materials:

  • Benzoyl chloride (2% v/v in acetonitrile)

  • Sodium carbonate (100 mM)

  • Internal standard mixture (if available)

  • Acetonitrile (B52724)

  • Water

  • Sample (e.g., cerebrospinal fluid, serum, tissue homogenate)

Procedure:

  • Sample Preparation:

    • For protein-containing samples like serum, precipitate proteins by adding 4 volumes of ice-cold acetonitrile to 1 volume of sample.

    • Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

    • Collect the supernatant for derivatization.

  • Derivatization Reaction:

    • To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate.

    • Add 10 µL of 2% benzoyl chloride in acetonitrile.

    • If using, add 10 µL of the internal standard mixture.

    • Vortex the mixture. The reaction is typically complete within 1 minute at room temperature.[2]

  • Sample Dilution:

    • Add 50 µL of water to the reaction mixture to reduce the organic solvent concentration before injection.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the final mixture into the LC-MS/MS system.

Protocol 2: Derivatization of Biogenic Amines in Liquid Samples for HPLC Analysis

This protocol is based on a method for the analysis of biogenic amines in non-alcoholic beer.[7]

Materials:

Procedure:

  • Derivatization Reaction:

    • To 400 µL of the sample, add 1 mL of 2 M NaOH.

    • Add 30 µL of benzoyl chloride.

    • Incubate the mixture at 37°C for 20 minutes.

  • Extraction:

    • Extract the benzoylated amines with a suitable organic solvent such as diethyl ether or 2-undecanol.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in methanol for HPLC analysis.

Visualizations

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (if necessary) Sample->ProteinPrecipitation Supernatant Collect Supernatant ProteinPrecipitation->Supernatant AddBase Add Base (e.g., 100mM Na2CO3) Supernatant->AddBase AddBzCl Add Benzoyl Chloride (2% in Acetonitrile) AddBase->AddBzCl Reaction Vortex & React (~1 min) AddBzCl->Reaction Dilution Dilute with Water Reaction->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS

Caption: General workflow for the derivatization of biological samples with benzoyl chloride.

Reaction Scheme

ReactionScheme Analyte Analyte-XH (X = O, S, NH, NR') BenzoylChloride Benzoyl Chloride Plus1 + Arrow BenzoylChloride:e->Arrow:w Base Base Derivative Analyte-X-Benzoyl Arrow:e->Derivative:w HCl HCl Plus2 +

Caption: General reaction scheme for the benzoylation of an analyte.

References

Application Notes and Protocols for Reactions Involving Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and safety information for the synthesis and selected reactions of tribenzyltin chloride. The content is intended to guide researchers in the safe and effective use of this organotin compound in a laboratory setting.

Safety and Handling

This compound is a hazardous substance and requires careful handling to avoid exposure.[1][2] It is toxic if swallowed and can cause skin and severe eye irritation.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) are mandatory.

  • Respiratory Protection: A particulate dust filter respirator should be used, especially when handling the solid powder, to prevent inhalation.[1]

  • Skin Protection: A lab coat or chemical-resistant apron is required.

Handling Procedures:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid generating dust.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

  • In case of spills, remove all ignition sources, clean up immediately using dry procedures, and place the waste in a labeled container for disposal.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • This compound is moisture-sensitive and reacts with water.[1]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method A: Reaction in Water

This method utilizes the direct reaction of tin powder with benzyl (B1604629) chloride in an aqueous medium.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin powder (4.5 g) and water (40 cm³).[5]

  • Heat the mixture to boiling with vigorous stirring.[5]

  • Slowly add benzyl chloride (4.5 cm³) to the boiling mixture over a period of two minutes.[5]

  • Continue heating the reaction mixture under reflux for 2 hours.[5]

  • After 2 hours, cool the mixture to room temperature.

  • Filter the cooled mixture to separate the solid product from the aqueous phase.

  • Extract the solid with a small amount of hot acetone (B3395972) and filter the solution to obtain the crude this compound as a white powder.[5]

  • Recrystallize the crude product from a minimum volume of glacial acetic acid.[5]

  • Filter the white crystals, wash with a small amount of cold solvent, and dry overnight to obtain pure this compound.[5]

Method B: Reaction in DMF with Magnesium

This modified method employs dimethylformamide (DMF) as a solvent and magnesium powder as a promoter to achieve a high yield.

Protocol:

  • In a suitable reaction vessel, combine tin powder and benzyl chloride in DMF.[6]

  • Add magnesium powder to the reaction mixture.[6]

  • Monitor the reaction until the tin powder has been consumed.[6]

  • Upon completion, process the reaction mixture to isolate the this compound. This may involve filtration to remove any unreacted magnesium and subsequent purification steps such as recrystallization.

ParameterMethod AMethod B
Solvent Water[5]DMF[6]
Promoter NoneMagnesium Powder[6]
Reaction Time 2 hours[5]Not specified
Yield Not specifiedUp to 91%[6]
Melting Point 139-140 °C[5]Not specified
Synthesis of Tribenzyltin Hydride from this compound

This protocol describes the reduction of this compound to tribenzyltin hydride using lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.08 g, 2.13 mmol) in diethyl ether (20 ml) at 0°C (ice bath).[7]

  • To this suspension, add this compound (1.00 g, 2.34 mmol) portion-wise while maintaining the temperature at 0°C.[7]

  • Stir the reaction mixture at 0°C for 30 minutes.[7]

  • After 30 minutes, filter the suspension via cannula to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Extract the resulting solid with pentane (B18724) (3 x 10 ml) and filter.[7]

  • Remove the volatiles from the combined pentane extracts under reduced pressure to yield tribenzyltin hydride as a viscous oil, which solidifies upon cooling.[7]

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound427.54[8]1.002.34
Lithium Aluminum Hydride37.950.082.13
Product Tribenzyltin Hydride 0.294 0.75 (37% Yield) [7]

Reaction Workflows and Signaling Pathways

Experimental Workflow: Synthesis of this compound (Method A)

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Tin Powder (4.5g) and Water (40 cm³) to Flask B Heat to Boiling A->B C Add Benzyl Chloride (4.5 cm³) B->C D Reflux for 2 hours C->D E Cool to Room Temperature D->E F Filter the Mixture E->F G Extract Solid with Hot Acetone F->G H Filter Solution G->H I Recrystallize from Glacial Acetic Acid H->I J Filter and Dry Crystals I->J K This compound (Product) J->K

Caption: Workflow for the synthesis of this compound.

Cellular Toxicity Pathway of Organotin Compounds

Organotin compounds, including tribenzyltin derivatives, are known to exert their toxic effects through various cellular mechanisms, ultimately leading to apoptosis (programmed cell death).

G cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_mito Mitochondrial Disruption cluster_apoptosis Apoptotic Cascade TBT Tribenzyltin Compound Membrane Cell Membrane Interaction TBT->Membrane Enters Cell Mito Mitochondrial Damage Membrane->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Ca Disruption of Ca²⁺ Homeostasis Mito->Ca CytC Cytochrome C Release Mito->CytC Apoptosis Apoptosis ROS->Apoptosis Induces Ca->Apoptosis Induces Casp Caspase Activation CytC->Casp Casp->Apoptosis

Caption: Toxicity pathway of organotin compounds leading to apoptosis.

References

Characterization of Tribenzyltin Chloride using UV-Vis Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tribenzyltin chloride ((C₆H₅CH₂)₃SnCl) is an organotin compound with a range of applications, including as a precursor in organic synthesis and potentially in the development of therapeutic agents. Its structural characterization is a critical aspect of its study and application. Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and powerful technique for the qualitative and quantitative analysis of compounds containing chromophores. In this compound, the benzyl (B1604629) groups act as chromophores, absorbing UV radiation due to π-π* electronic transitions within the benzene (B151609) rings. This application note provides a generalized protocol for the characterization of this compound using UV-Vis spectroscopy.

Principle of UV-Vis Spectroscopy for this compound

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of its three benzyl groups. The benzene ring exhibits characteristic absorption bands in the UV region. The primary absorption is expected to be a strong band around 200-220 nm (E-band) and a weaker, fine-structured band around 240-270 nm (B-band). The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the presence of the tin atom. By measuring the absorbance at a specific wavelength, the concentration of this compound in a solution can be determined using the Beer-Lambert law.

Data Presentation

The following table summarizes the estimated UV-Vis absorption data for this compound in a common non-polar solvent. These values are based on analogous benzyl derivatives of other metals and should be experimentally verified.

ParameterEstimated ValueSolventNotes
λmax 1 (E-band) ~ 215 nmCyclohexaneStrong absorption due to π-π* transitions in the benzene ring.
λmax 2 (B-band) ~ 265 nmCyclohexaneWeaker absorption, may show fine structure.
Molar Absorptivity (ε) at λmax 2 ~ 600 - 800 L·mol⁻¹·cm⁻¹CyclohexaneEstimated based on the presence of three benzyl chromophores.

Experimental Protocol

This section details a generalized protocol for the UV-Vis spectroscopic analysis of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

4.2. Safety Precautions

  • This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

4.3. Solution Preparation

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh an appropriate amount of this compound using an analytical balance. The molecular weight of this compound is approximately 427.56 g/mol .

    • Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to achieve the desired stock concentration. Ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, etc.). This series will be used to establish a calibration curve for quantitative analysis.

4.4. UV-Vis Spectrophotometer Setup and Measurement

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Replace the blank in the sample holder with a cuvette containing the lowest concentration working solution.

  • Acquire the UV-Vis spectrum.

  • Repeat the measurement for all working solutions, from the lowest to the highest concentration.

  • Rinse the cuvette with the solvent between each measurement.

4.5. Data Analysis

  • Qualitative Analysis: Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

  • Quantitative Analysis:

    • Record the absorbance value at the determined λmax for each working solution.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

    • The slope (m) of the calibration curve represents the molar absorptivity (ε) if the path length is 1 cm.

    • The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve equation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the characterization of this compound using UV-Vis spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Interpretation weigh Weigh Tribenzyltin Chloride dissolve Dissolve in Spectroscopic Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute baseline Baseline Correction (Blank) dilute->baseline measure Measure Absorbance of Solutions baseline->measure spectra Acquire Spectra (200-400 nm) measure->spectra qualitative Identify λmax spectra->qualitative quantitative Create Calibration Curve qualitative->quantitative concentration Determine Unknown Concentration quantitative->concentration

Caption: Experimental workflow for UV-Vis analysis.

Application Notes and Protocols: Recrystallization of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of tribenzyltin chloride via recrystallization. The procedure is based on established laboratory techniques and data from available chemical literature.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. This method is effective for removing small amounts of impurities from a solid sample.

This compound is an organotin compound that often requires purification to remove by-products from its synthesis. The protocol outlined below provides a general procedure that can be adapted using several potential solvents.

Safety Precautions

This compound is toxic if swallowed and causes serious eye irritation.[1][2] It is also a skin irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. The compound is also moisture-sensitive.[3][4][5][6]

Quantitative Data Summary

The primary metric for assessing the purity of recrystallized this compound is its melting point. The literature values for the melting point of pure this compound are summarized below. A sharp melting point range close to these values indicates a high degree of purity.

ParameterReported ValueSource
Melting Point143°C[3][7]
Melting Point142-144°C[4][6][8][9]
Melting Point (Recrystallized)139-140°C[10]

Experimental Protocol: Single-Solvent Recrystallization

This protocol describes a general method for the recrystallization of this compound. The choice of solvent is critical for a successful purification. Based on available data, suitable solvents include glacial acetic acid, ethanol, and ethyl acetate.[5][6][10][11] The ideal solvent should be selected based on preliminary solubility tests.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, glacial acetic acid, or ethyl acetate)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

  • Melting point apparatus

Procedure:

  • Solvent Selection: Place a small amount of crude this compound into a test tube. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating, the solvent is potentially suitable. Allow the solution to cool to room temperature. The formation of crystals upon cooling indicates a good solvent choice.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., 5-10 mL) and a boiling chip. Gently heat the mixture on a hot plate in a fume hood. Add the solvent dropwise while heating until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[12]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the Büchner funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Use a minimal amount of cold solvent to avoid redissolving the product.[12]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a desiccator.

  • Characterization: Determine the melting point of the dried, recrystallized this compound. A pure sample should exhibit a sharp melting range consistent with the literature values. Calculate the percent recovery.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes dummy1 hot_filter_q->dummy1 No cool 3. Slow Cooling to Room Temp hot_filter->cool ice_bath 4. Ice Bath Cooling cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dummy2 vac_filter->dummy2 Collect Mother Liquor (Waste) dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end dummy1->cool

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for Handling and Storage of Moisture-Sensitive Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of tribenzyltin chloride, a moisture-sensitive organotin compound. Adherence to these protocols is critical to ensure personnel safety, maintain the integrity of the compound, and achieve reliable experimental outcomes.

Compound Data and Properties

This compound is a white, crystalline powder that is toxic and corrosive.[1][2] It is highly sensitive to moisture and will readily react with water, leading to decomposition.[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3151-41-5[6][7][8]
Molecular Formula (C₆H₅CH₂)₃SnCl[6][9]
Molecular Weight 427.54 g/mol [6][9]
Appearance Powder[1][2][3][5]Colorless needles from EtOAc[3][7]
Melting Point 142-144 °C[5][7][8]
Boiling Point Not available[6][10]
Solubility Reacts with water[1][2]Soluble in hot acetone (B3395972) and glacial acetic acid[11]
Sensitivity Moisture sensitive[2][3][4][5][7][8]

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a hazardous substance and must be handled with appropriate safety measures.[1][6][10][12]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye Protection Chemical safety goggles or a face shield.[1][6][13][14]
Skin Protection Chemical-resistant gloves (e.g., PVC), and a lab coat.[1][6][13]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][10][12][14] If dust is generated, a particulate respirator is required.[1]

Storage Procedures

Proper storage is crucial to maintain the stability and purity of this compound.

Protocol 3.1: Long-Term Storage

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[15]

  • Container: Keep the container tightly sealed.[1][6][10][12] The use of a Sure/Seal™ bottle or a similar container with a septum is recommended for easy access with a syringe and needle.[15]

  • Temperature: Store at ambient temperatures in a dry, cool, and well-ventilated place.[3][10][12][14]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and hazard symbols.

Handling Procedures

Due to its moisture sensitivity, all handling of this compound should be performed using inert atmosphere techniques, such as in a glovebox or using a Schlenk line.[6][16][17]

Protocol 4.1: Handling in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm levels of water and oxygen).[4]

  • Transfer: Transfer the this compound container into the glovebox antechamber and perform at least three evacuate-refill cycles before moving it into the main chamber.[6]

  • Weighing and Dispensing: Use clean, dry spatulas and weighing boats inside the glovebox. Weigh the desired amount of the solid and transfer it to a dry reaction vessel.

  • Sealing: Securely seal the reaction vessel and the stock container before removing them from the glovebox.

Protocol 4.2: Handling with a Schlenk Line

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., overnight at >100 °C) and cooled under a stream of dry, inert gas.[16]

  • Inert Atmosphere: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.[17]

  • Dispensing: If using a Sure/Seal™ bottle, pierce the septum with a needle connected to the inert gas line to equalize the pressure. Use a clean, dry syringe to withdraw the desired amount of powder.

  • Transfer: Quickly transfer the powder to the reaction flask against a positive flow of inert gas.

Experimental Protocols

Protocol 5.1: Preparation of a Solution of this compound

  • Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) and should be de-gassed prior to use.[7][8][13][18][19]

  • Dissolution: Under an inert atmosphere (glovebox or Schlenk line), add the desired amount of this compound to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel via a syringe or cannula.

  • Mixing: Stir the mixture until the solid is fully dissolved.

Decomposition Pathway

This compound reacts with moisture in the air (hydrolysis) to form tribenzyltin hydroxide, which can then condense to form bis(tribenzyltin) oxide.[1][10][15]

A This compound ((C₆H₅CH₂)₃SnCl) C Tribenzyltin Hydroxide ((C₆H₅CH₂)₃SnOH) A->C Hydrolysis B Moisture (H₂O) D Bis(tribenzyltin) Oxide (((C₆H₅CH₂)₃Sn)₂O) C->D Condensation (-H₂O)

Caption: Hydrolysis of this compound.

Logical Workflow for Handling

The following diagram illustrates the decision-making process for handling this compound.

start Start: Need to handle This compound check_sensitivity Is the compound moisture-sensitive? start->check_sensitivity use_inert Use Inert Atmosphere Technique check_sensitivity->use_inert Yes glovebox Glovebox Available? use_inert->glovebox use_glovebox Handle in Glovebox glovebox->use_glovebox Yes use_schlenk Use Schlenk Line glovebox->use_schlenk No ppe Wear Appropriate PPE use_glovebox->ppe use_schlenk->ppe storage Store under Inert Atmosphere ppe->storage end End storage->end

Caption: Workflow for Handling this compound.

References

Application Notes and Protocols for the Quantification of Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tribenzyltin chloride ((C₆H₅CH₂)₃SnCl) is an organotin compound. Organotin compounds have seen wide industrial application, for example as biocides and PVC stabilizers.[1] Due to their toxicity, there is a regulatory need for sensitive and accurate analytical methods for their quantification in various matrices.[2] These application notes provide detailed protocols for the determination of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods Overview

The quantification of this compound can be approached by two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for organotin analysis. Due to the low volatility of organotin chlorides, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[1] Alkylation to form tetrasubstituted derivatives is a common strategy.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the advantage of analyzing this compound directly, often without the need for derivatization, which simplifies sample preparation and reduces analysis time.[2] LC-MS/MS provides high sensitivity and selectivity, making it suitable for complex matrices.[2]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on established methods for other organotin compounds, such as those outlined in ISO 17353 for water quality, and will require optimization for this compound.[1] The principle involves the ethylation of this compound to the more volatile tribenzylethylstannane.

Experimental Protocol

1. Sample Preparation and Extraction

  • Aqueous Samples (e.g., Water):

    • To a 100 mL water sample, add a suitable internal standard (e.g., tripropyltin (B15187550) chloride).

    • Add 10 mL of hexane (B92381) and 2 mL of a 2 M solution of pentylmagnesium bromide in diethyl ether as a Grignard reagent for derivatization.[3]

    • Shake vigorously for 10 minutes to facilitate the derivatization and extraction into the hexane layer.

    • Allow the phases to separate.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • Solid Samples (e.g., Soil, Sediment, Textiles):

    • Weigh 1-10 g of the homogenized sample into a centrifuge tube.

    • Add an appropriate amount of internal standard.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724) or a mixture of methanol (B129727) and trimethylsilyl (B98337) derivatives of methanol).[2][4]

    • Sonicate for 15 minutes or shake vigorously for 1 hour.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Concentrate the extract to 1 mL.

    • Proceed with the derivatization step as described for aqueous samples.

2. Derivatization

The derivatization step converts the polar this compound to a nonpolar, volatile derivative suitable for GC analysis. Ethylation using a Grignard reagent is a common method.[3]

  • To the 1 mL of concentrated extract in hexane, add 0.5 mL of ethylmagnesium bromide (2 M in diethyl ether).

  • Vortex the mixture for 10 seconds.

  • Allow the reaction to proceed for 30 minutes.

  • Quench the reaction by carefully adding 5 mL of water.

  • Vortex for 10 seconds and allow the phases to separate.

  • The upper hexane layer containing the ethylated derivative is ready for analysis.[3]

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[4]

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.[4]

  • Column: Agilent VF-XMS capillary column (60 m x 0.25 mm i.d. x 0.25 µm) or similar.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

  • Inlet: Multimode inlet (MMI).[4]

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. Key ions for tribenzyltin and its derivatives should be determined from mass spectral libraries or by direct infusion.[3][5]

Data Presentation

Quantitative data for analogous organotin compounds are presented below to provide an expected performance range.

ParameterTributyltin Chloride (in sediment)[4]Triphenyltin Chloride (in beverages)[6]Expected Performance for this compound
Limit of Detection (LOD) < 0.1 ng/g~0.0001 mg/L0.1 - 1.0 ng/g or µg/L
Limit of Quantification (LOQ) < 1.5 ng/g~0.0003 mg/L0.3 - 3.0 ng/g or µg/L
Linearity (R²) > 0.99> 0.995> 0.99
Recovery > 60%70 - 120%60 - 120%

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample Add_IS Add Internal Standard Sample->Add_IS Extract Solvent Extraction (e.g., Hexane, Acetonitrile) Add_IS->Extract Concentrate Concentrate Extract Extract->Concentrate Derivatize Add Grignard Reagent (e.g., EtMgBr) Concentrate->Derivatize React Reaction (30 min) Derivatize->React Quench Quench with Water React->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound, simplifying the sample preparation process.[2]

Experimental Protocol

1. Sample Preparation and Extraction

  • Aqueous Samples (e.g., Seawater):

    • Add an internal standard (e.g., triphenyl phosphate) to a 1 mL aliquot of the water sample.[2]

    • If necessary, dilute the sample to reduce potential matrix effects.[2]

    • The sample can often be injected directly.[2]

  • Solid and Liquid Food Samples (e.g., Apple, Potato):

    • Homogenize and weigh 10 g of the sample.

    • Add an internal standard.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[2]

    • Centrifuge at 5000 rpm for 5 minutes.[2]

    • Transfer 100 µL of the extract and dilute with 900 µL of water before analysis.[2]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu UFLC or equivalent.

  • Mass Spectrometer: AB SCIEX 4000 QTRAP® or equivalent.[2]

  • Column: A suitable C18 column (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm).[7]

  • Mobile Phase:

  • Gradient: A gradient from 50% to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the molecular ion of tribenzyltin, and product ions will result from the fragmentation of the parent molecule. These transitions must be optimized for this compound.

Data Presentation

Quantitative data for other organotin compounds analyzed by LC-MS/MS are provided as a reference.

ParameterTributyltin Chloride (in seawater)[2]Fentin Acetate (in apple)[2]Expected Performance for this compound
Detection Limit < 50 ng/L< 2 µg/kg0.05 - 5 µg/L or µg/kg
Linearity (R²) > 0.99> 0.99> 0.99
Recovery Not specified80 - 110%70 - 120%

Experimental Workflow Diagram (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Add_IS Add Internal Standard Sample->Add_IS Extract Acetonitrile Extraction (for solid/liquid samples) Add_IS->Extract Dilute Dilute Extract Extract->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Direct injection for aqueous samples Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

III. Quality Control and Validation

For both methods, it is crucial to perform a full method validation according to ICH or other relevant guidelines. This should include:

  • Specificity/Selectivity: Ensuring that matrix components do not interfere with the analyte signal.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Both GC-MS with derivatization and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix. LC-MS/MS offers a more streamlined workflow by avoiding derivatization, while GC-MS is a well-established and robust alternative. The protocols provided here serve as a starting point and should be optimized and validated for the specific matrix and regulatory requirements.

References

Troubleshooting & Optimization

Tribenzyltin chloride decomposition pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tribenzyltin chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways and byproducts of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard laboratory conditions?

A1: this compound is a solid that is stable under normal, ambient conditions when stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] However, it is sensitive to moisture and strong oxidizing agents.[1][3]

Q2: What are the primary decomposition pathways for this compound?

A2: The main decomposition pathways for this compound are hydrolysis, thermal decomposition, and photodegradation. Each of these pathways leads to a different set of byproducts.

Q3: What happens when this compound is exposed to water or moisture?

A3: this compound readily reacts with water in a hydrolysis reaction. The initial product is tribenzyltin hydroxide (B78521), which can then condense to form bis(tribenzyltin) oxide.

Q4: What are the hazardous decomposition products of this compound upon heating?

A4: When heated to decomposition, especially under fire conditions, this compound can release toxic and irritating gases and vapors, including carbon oxides (CO, CO2) and phosgene.[4]

Q5: How does this compound degrade under the influence of heat or light?

A5: Thermal and photodegradation of this compound are expected to proceed through a stepwise loss of the benzyl (B1604629) groups attached to the tin atom. This process, known as dealkylation or in this case, debenzylation, will sequentially produce dibenzyltin dichloride, benzyltin trichloride, and finally inorganic tin(IV) chloride.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) after sample preparation. Sample has been exposed to moisture, leading to hydrolysis.Prepare samples in a dry environment (e.g., glovebox) using anhydrous solvents. Confirm the presence of tribenzyltin hydroxide or bis(tribenzyltin) oxide using analytical standards if available.
Inconsistent results in thermal stability studies. Inconsistent heating rate or atmospheric conditions.Ensure a consistent and controlled heating rate in your thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiments. Maintain a constant and defined atmosphere (e.g., inert gas like nitrogen or argon).
Formation of unknown byproducts in photosensitivity experiments. Complex photoreaction pathways or interaction with the solvent.Characterize unknown byproducts using mass spectrometry (MS) and NMR spectroscopy. Consider performing the experiment in different solvents to assess solvent effects on the degradation pathway.
Low recovery of this compound from a reaction mixture. Decomposition due to incompatible reagents.Avoid strong oxidizing agents. If a reaction requires conditions that might lead to decomposition, analyze the reaction mixture for the expected byproducts to account for the mass balance.

Decomposition Pathways and Byproducts

Hydrolysis Pathway

The hydrolysis of this compound proceeds in two main steps:

  • Formation of Tribenzyltin Hydroxide: (C₆H₅CH₂)₃SnCl + H₂O → (C₆H₅CH₂)₃SnOH + HCl

  • Condensation to Bis(tribenzyltin) Oxide: 2 (C₆H₅CH₂)₃SnOH → [(C₆H₅CH₂)₃Sn]₂O + H₂O

Diagram of the Hydrolysis Pathway

Hydrolysis_Pathway A This compound ((C₆H₅CH₂)₃SnCl) B Tribenzyltin Hydroxide ((C₆H₅CH₂)₃SnOH) A->B + H₂O - HCl C Bis(tribenzyltin) Oxide ([(C₆H₅CH₂)₃Sn]₂O) B->C Condensation - H₂O

Caption: Hydrolysis of this compound to its hydroxide and oxide forms.

Thermal and Photodegradation Pathway

Both thermal and photolytic degradation of this compound are expected to follow a sequential debenzylation pattern.

  • First Debenzylation: (C₆H₅CH₂)₃SnCl → (C₆H₅CH₂)₂SnCl₂ + C₇H₇• (benzyl radical)

  • Second Debenzylation: (C₆H₅CH₂)₂SnCl₂ → C₆H₅CH₂SnCl₃ + C₇H₇• (benzyl radical)

  • Third Debenzylation: C₆H₅CH₂SnCl₃ → SnCl₄ + C₇H₇• (benzyl radical)

The benzyl radicals can subsequently react to form byproducts such as toluene (B28343) and bibenzyl.

Diagram of the Thermal and Photodegradation Pathway

Degradation_Pathway A This compound ((C₆H₅CH₂)₃SnCl) B Dibenzyltin Dichloride ((C₆H₅CH₂)₂SnCl₂) A->B Heat or Light - Benzyl Radical C Benzyltin Trichloride (C₆H₅CH₂SnCl₃) B->C Heat or Light - Benzyl Radical D Tin(IV) Chloride (SnCl₄) C->D Heat or Light - Benzyl Radical

Caption: Stepwise debenzylation of this compound under thermal or photolytic stress.

Quantitative Data

Table 1: Illustrative Hydrolytic Stability of this compound in a Water-Acetonitrile (1:1) Solution at 25°C

Time (hours)This compound (%)Tribenzyltin Hydroxide (%)Bis(tribenzyltin) Oxide (%)
010000
185141
360355
6355015
12106030
24<14060

Table 2: Illustrative Thermal Degradation of this compound under Inert Atmosphere (TGA Data)

Temperature (°C)Weight Loss (%)Major Gaseous Byproduct
150-250~21Toluene, Bibenzyl
250-350~21Toluene, Bibenzyl
350-450~21Toluene, Bibenzyl
>450-Residual inorganic tin compounds

Experimental Protocols

Protocol 1: Analysis of this compound and its Hydrolysis Byproducts by HPLC

Objective: To quantify the amount of this compound and its primary hydrolysis products, tribenzyltin hydroxide and bis(tribenzyltin) oxide.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable mobile phase modifier)

  • This compound standard

  • Note: Standards for tribenzyltin hydroxide and bis(tribenzyltin) oxide may need to be synthesized and characterized in-house if not commercially available.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Prepare stock solutions of this compound and its hydrolysis byproducts in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile. If the sample is from an aqueous experiment, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) and evaporate the solvent before redissolving in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 220 nm

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the compounds using the calibration curves.

Diagram of the HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject into HPLC A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separate on C18 Column D->E F Detect at 220 nm E->F G Identify Peaks by Retention Time F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the quantitative analysis of this compound and its hydrolysis byproducts using HPLC.

Protocol 2: Identification of Thermal and Photodegradation Byproducts by GC-MS

Objective: To identify the volatile and semi-volatile byproducts of the thermal and photodegradation of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for organometallic compounds (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • Hexane or other suitable organic solvent (GC grade)

  • Derivatizing agent (e.g., sodium tetraethylborate) may be necessary for non-volatile tin species.

Procedure:

  • Sample Preparation:

    • Thermal Degradation: Heat a known amount of this compound in a sealed vial at a specific temperature for a set time. Allow to cool, then dissolve the residue in hexane.

    • Photodegradation: Expose a solution of this compound in a photochemically inert solvent (e.g., cyclohexane) to a light source (e.g., UV lamp). After the desired exposure time, the solution can be directly analyzed or concentrated.

  • Derivatization (if necessary): For the analysis of ionic organotin species (dibenzyltin dichloride, etc.), a derivatization step to a more volatile form (e.g., ethylated or propylated derivatives) might be required.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Scan range: m/z 40-500

  • Analysis: Inject the prepared sample into the GC-MS. Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and known fragmentation patterns of organotin compounds.

Diagram of the GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Induce Degradation (Heat or Light) B Dissolve in Solvent A->B C Derivatize (optional) B->C D Inject into GC-MS C->D E Separate on Capillary Column D->E F Detect by Mass Spectrometry E->F G Analyze Mass Spectra F->G H Identify Byproducts G->H

Caption: General workflow for the identification of this compound degradation byproducts by GC-MS.

References

Technical Support Center: Tribenzyltin Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tribenzyltin chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the reaction of metallic tin with benzyl (B1604629) chloride. The general, unbalanced reaction is:

Sn + C₆H₅CH₂Cl → (C₆H₅CH₂)₃SnCl

A more specific stoichiometry has been proposed as:

2Sn + 3(C₆H₅CH₂Cl) → (C₆H₅CH₂)₃SnCl + SnCl₂[1]

Q2: What are the common solvents used for this synthesis?

Commonly used solvents include water and dimethylformamide (DMF).[2][3] The choice of solvent can significantly impact the reaction yield.

Q3: What is a typical melting point for pure this compound?

The reported melting point for this compound is in the range of 139-144 °C.[2][4] A broad melting range may indicate the presence of impurities.

Q4: What are the potential side reactions that can lower the yield?

Side reactions can include the formation of dibenzyltin dichloride ((C₆H₅CH₂)₂SnCl₂) and other organotin compounds. The reaction conditions can be optimized to minimize the formation of these byproducts.

Q5: Are there any known additives that can improve the reaction yield?

Yes, the addition of magnesium powder to the reaction mixture when using DMF as a solvent has been shown to significantly increase the yield of this compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Low yield is a frequent problem in this compound synthesis. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Suboptimal Solvent: The choice of solvent is critical. While some methods use water, higher yields have been reported using DMF.[3][4]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. The reaction is typically carried out at the boiling point of the solvent for several hours.[2][4]

  • Purity of Reactants: Ensure the tin powder and benzyl chloride are of high purity. Impurities can interfere with the reaction.

  • Inefficient Agitation: Proper mixing is necessary to ensure good contact between the solid tin and the benzyl chloride. Vigorous stirring is recommended.

  • Presence of Oxidizing Agents: Avoid contamination with oxidizing agents, as this can lead to undesirable side reactions.[5]

Issue 2: Difficulty with Product Recrystallization

Challenges in obtaining pure crystalline product after the reaction are a known hurdle.[1]

Possible Causes and Solutions:

  • Incorrect Recrystallization Solvent: The choice of solvent for recrystallization is crucial. Glacial acetic acid, ethyl acetate, hexane, and petroleum ether have been used successfully.[2][4] Experiment with different solvents to find the one that provides the best crystal formation and purity.

  • Product is Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or the solution being too concentrated. Try diluting the solution slightly or adding a seed crystal to induce crystallization.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Avoid rapid cooling in an ice bath initially.

Data Presentation

Table 1: Comparison of Different Synthetic Protocols for this compound

MethodSolventAdditivesReaction Time (hr)Reported Yield (%)Reference
1WaterNone2Up to 94%[4]
2DMFMagnesium PowderNot SpecifiedUp to 91%[3]
3WaterNone1.585.2%[4]

Experimental Protocols

Method 1: Synthesis in Water[2][4]
  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add tin powder and water.

  • Heat the mixture to boiling with vigorous stirring.

  • Slowly add benzyl chloride to the boiling mixture over a period of a few minutes.

  • Continue heating and stirring the mixture under reflux for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the cooled mixture to separate the solid product from the aqueous layer.

  • Dry the solid product.

  • Extract the crude product with hot acetone (B3395972) and filter to remove any unreacted tin.

  • Recrystallize the crude product from a minimal volume of a suitable solvent such as glacial acetic acid or ethyl acetate.[2][4]

  • Filter the purified crystals and dry them overnight.

Method 2: Synthesis in DMF with Magnesium Additive[3]
  • In a reaction vessel, combine tin powder and benzyl chloride in DMF as the solvent.

  • Initiate the reaction (heating may be required).

  • After the tin powder has reacted, add magnesium powder to the reaction mixture.

  • Continue the reaction until completion.

  • Process the reaction mixture to isolate the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow reactant_prep Reactant Preparation (Tin Powder, Benzyl Chloride, Solvent) reaction Reaction Under Reflux (Heating and Stirring) reactant_prep->reaction cooling Cooling to Room Temperature reaction->cooling filtration1 Filtration (Separate Solid Product) cooling->filtration1 drying Drying of Crude Product filtration1->drying extraction Extraction (e.g., with hot Acetone) drying->extraction filtration2 Filtration (Remove Unreacted Tin) extraction->filtration2 recrystallization Recrystallization (e.g., from Acetic Acid) filtration2->recrystallization filtration3 Final Filtration recrystallization->filtration3 final_drying Drying of Pure Product filtration3->final_drying final_product Pure this compound final_drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield Observed check_solvent Optimize Solvent (e.g., try DMF) low_yield->check_solvent check_time_temp Adjust Reaction Time/ Temperature low_yield->check_time_temp check_reactants Verify Reactant Purity low_yield->check_reactants check_agitation Ensure Vigorous Stirring low_yield->check_agitation add_additive Consider Additives (e.g., Mg in DMF) low_yield->add_additive improved_yield Improved Yield check_solvent->improved_yield check_time_temp->improved_yield check_reactants->improved_yield check_agitation->improved_yield add_additive->improved_yield

Caption: Troubleshooting guide for addressing low yield in this compound synthesis.

References

Troubleshooting low reactivity of tribenzyltin chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tribenzyltin Chloride

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the reactivity of this organotin reagent, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: Low reactivity with this compound in cross-coupling reactions, such as the Stille coupling, can stem from several sources. The most common factors include the quality of the reagent, the integrity of the catalytic system, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Q2: How can I assess the quality and stability of my this compound reagent?

A2: this compound is a powder that is generally stable under normal conditions but can be sensitive to moisture and may react with water.[1][2] Proper storage in a dry, cool, and well-ventilated place is crucial.[3] To assess purity:

  • Appearance: The reagent should be a colorless or white powder.[4][5] Discoloration may indicate decomposition or impurities.

  • Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, or Mass Spectrometry to confirm the structure and identify potential impurities or degradation products.

  • Moisture Sensitivity: Hydrolysis can occur. Ensure the reagent has been handled under anhydrous conditions. The presence of water can lead to the formation of tin oxides, which are less reactive.

Q3: My palladium catalyst doesn't seem to be effective. What could be the issue?

A3: The palladium catalyst is the heart of the cross-coupling reaction. Issues can arise from:

  • Oxidation State: Ensure you are using a Pd(0) source or a Pd(II) precatalyst that can be reduced in situ to the active Pd(0) species.

  • Ligand Degradation: Phosphine ligands (e.g., PPh₃) are susceptible to oxidation. Use fresh, properly stored ligands.

  • Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.

  • Insufficient Catalyst Loading: While typically low loadings are used, particularly challenging substrates may require an increased catalyst amount.

Q4: What is the general order of reactivity for organic groups transferred from the organotin reagent in a Stille coupling?

A4: The rate of transfer for the organic group (R) from the stannane (B1208499) (R-SnR'₃) is critical for reaction success. Benzyl groups have moderate reactivity. The generally accepted order of reactivity is: Alkynyl > Alkenyl > Aryl > Benzyl ≈ Allyl > Alkyl[6]

This hierarchy is important because if other more reactive groups are present on the tin atom, they may be transferred preferentially.

Troubleshooting Guide

Problem: Low Yield in a Stille Coupling Reaction

This guide provides a step-by-step workflow to diagnose and resolve low yields when using this compound in a palladium-catalyzed Stille coupling reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for troubleshooting.

TroubleshootingWorkflow cluster_Start cluster_Reagent Step 1: Reagent Integrity cluster_Catalyst Step 2: Catalytic System cluster_Conditions Step 3: Reaction Conditions cluster_Result start Low Reaction Yield Observed reagent_purity Verify Tribenzyltin Chloride Purity (NMR, MS) start->reagent_purity reagent_handling Confirm Anhydrous Handling & Storage reagent_purity->reagent_handling electrophile_quality Check Electrophile (R-X) Purity reagent_handling->electrophile_quality catalyst_source Use Fresh Pd Catalyst & Ligands electrophile_quality->catalyst_source catalyst_loading Increase Catalyst Loading (e.g., 2-5 mol%) catalyst_source->catalyst_loading additives Incorporate Additives (LiCl, Cu(I) salts) catalyst_loading->additives solvent Ensure Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) additives->solvent temperature Increase Reaction Temperature Incrementally solvent->temperature concentration Adjust Reactant Concentration temperature->concentration end_node Reaction Yield Improved concentration->end_node

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Data & Protocols

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes expected outcomes when optimizing a generic Stille coupling reaction. Actual results may vary based on specific substrates.

ParameterStandard ConditionOptimized ConditionExpected Outcome on YieldRationale
Temperature Room Temperature80-110 °CIncreaseBenzyl group transfer can be slow and often requires thermal energy.[6]
Solvent THFToluene or DioxaneIncreaseHigher boiling, less coordinating solvents often improve reaction rates.
Additive NoneLiCl (2-3 equiv.)Significant IncreaseLiCl can accelerate transmetalation by stabilizing intermediates.[6]
Additive NoneCu(I) Iodide (10-20 mol%)IncreaseCu(I) salts can act as co-catalysts, particularly for sluggish reactions.[6][7]
Catalyst Loading 1 mol% Pd(PPh₃)₄3 mol% Pd(PPh₃)₄IncreaseHigher catalyst loading can overcome slow kinetics or minor impurities.
General Experimental Protocol for Stille Coupling

This protocol provides a starting point for a coupling reaction between an aryl bromide and this compound. Caution: Organotin compounds are highly toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.[3][8]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and lithium chloride (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 4-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding an aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 1-2 hours. This process precipitates the tin byproduct as a filterable solid.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the tin salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stille Coupling Catalytic Cycle Diagram

Understanding the catalytic cycle can help identify which step might be failing. Low reactivity of this compound typically impacts the transmetalation step.

StilleCycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox + R¹-X pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans + R²-SnR₃ pd2_trans->pd0 - R¹-R² side_product X-SnR₃ pd2_trans->side_product ox_add_label Oxidative Addition trans_label Transmetalation (Rate-Limiting Step) red_elim_label Reductive Elimination

Caption: The catalytic cycle for the Stille coupling reaction.

References

Technical Support Center: Purification of Crude Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude tribenzyltin chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities often originate from starting materials or side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Tin powder and benzyl (B1604629) chloride.[1][2]

  • Hydrolysis Products: Benzyl alcohol, formed from the reaction of benzyl chloride or the product with water.[3][4][5] this compound is moisture-sensitive.[6]

  • Oxidation Products: Benzaldehyde may be present due to the oxidation of benzyl alcohol or benzyl chloride.[7][8]

  • Side-Reaction Products: Dibenzyl ether and other organotin species (e.g., dibenzyltin dichloride, tetrabenzyltin).[7][8]

  • Over-chlorinated Species: Benzal chloride and benzotrichloride (B165768) if the starting benzyl chloride was impure.[3][7]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white or colorless crystalline solid.[1][9] Its reported melting point is consistently in the range of 139-144°C.[1][10][11] A broad or depressed melting point is a key indicator of impurities.

Q3: Which purification techniques are most effective for this compound?

The most common and effective methods are recrystallization and column chromatography.

  • Recrystallization is excellent for removing small amounts of impurities from a solid product. Glacial acetic acid and ethyl acetate (B1210297) are suitable solvents.[1][9]

  • Column Chromatography is used for separating complex mixtures. Using silica (B1680970) gel treated with a base like potassium carbonate is highly effective for purifying organotin compounds and preventing their decomposition on the column.[12][13]

Q4: Why is it critical to avoid moisture during purification and handling?

This compound is sensitive to moisture and can hydrolyze.[4][6] This decomposition reaction not only lowers the yield of the desired product but also introduces impurities, such as benzyl alcohol and potentially tin oxides, which can complicate the purification process.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or Broad Melting Point Presence of residual solvents or chemical impurities (e.g., benzyl alcohol, unreacted benzyl chloride).1. Recrystallize: Perform one or more recrystallizations from a suitable solvent like glacial acetic acid or ethyl acetate.[1][9] 2. Column Chromatography: If recrystallization is ineffective, purify via column chromatography on silica gel treated with 10% w/w anhydrous K2CO3.[12][13] 3. Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent.
Product is an Oil or Gummy Solid High concentration of impurities, preventing crystallization.1. Aqueous Wash: If starting from a reaction mixture, wash the crude product dissolved in an organic solvent with 5% sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[3] 2. Chromatography: This is the preferred method for purifying very impure samples. Use the K2CO3-modified silica gel system.[12]
Low Yield After Purification 1. Product loss during transfers and filtration. 2. Product decomposition on acidic silica gel during chromatography. 3. Use of an inappropriate recrystallization solvent where the product is too soluble at low temperatures. 4. Hydrolysis of the product due to moisture.[4]1. Optimize Technique: Ensure efficient recovery from glassware and filter paper. 2. Neutralize Stationary Phase: For chromatography, always use silica gel treated with a base (e.g., 10% K2CO3) to prevent decomposition.[12][13] 3. Solvent Screening: Test recrystallization solvents on a small scale to find one where the product has high solubility when hot and low solubility when cold. 4. Anhydrous Conditions: Use dry solvents and glassware, and handle the material under an inert atmosphere (e.g., nitrogen or argon) if possible.
Product Decomposes During Heating This compound is susceptible to thermal decomposition, which can release toxic gases.1. Avoid High Temperatures: Use gentle heating during recrystallization. Avoid purification by distillation due to the high boiling point and risk of decomposition. 2. Use Vacuum: When removing solvents, use a rotary evaporator at moderate temperatures and reduced pressure.
Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C21H21ClSn[9][11]
Molecular Weight 427.55 g/mol [6]
Melting Point 139 - 144 °C[1][10][11]
Appearance White/Colorless Crystalline Solid[1][9]
Boiling Point ~475 °C (Predicted, with decomposition)[10][11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for crude material that is already mostly solid and contains minor impurities.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Glacial acetic acid or ethyl acetate are good starting points.[1][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[14] This can be done by adding the solvent in small portions to the solid while heating gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities (like tin powder) are present, perform a hot gravity filtration to remove them.[14] This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from significant amounts of byproducts or unreacted starting materials.

  • Prepare the Stationary Phase: Prepare a slurry of silica gel mixed with 10% w/w anhydrous potassium carbonate (K2CO3) in a suitable non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture).[12][13] The K2CO3 neutralizes the acidic silica gel, preventing the decomposition of the organotin compound.[12]

  • Pack the Column: Wet-pack the column with the prepared silica gel slurry. Ensure the column is packed uniformly without any air bubbles.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Step: Dry the resulting solid under high vacuum. Confirm purity by measuring the melting point.

Visualizations

PurificationWorkflow crude Crude this compound choice Select Purification Method crude->choice recryst Recrystallization (e.g., Acetic Acid) choice->recryst High Purity Crude chrom Column Chromatography (K2CO3/Silica) choice->chrom Low Purity Crude dissolve Dissolve in Min. Hot Solvent recryst->dissolve load_column Load Sample onto Column chrom->load_column cool Slow Cooling & Crystallization dissolve->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Under Vacuum filter_wash->dry elute Elute and Collect Fractions load_column->elute combine Combine Pure Fractions elute->combine combine->dry analyze Purity Analysis (Melting Point, NMR) dry->analyze pure_product Pure this compound analyze->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Purification Issue Identified problem_mp Problem: Low / Broad Melting Point start->problem_mp problem_yield Problem: Low Yield start->problem_yield problem_oil Problem: Product is Oily/Gummy start->problem_oil cause_mp Cause: Residual Impurities or Solvent problem_mp->cause_mp cause_yield Cause: Decomposition or Mechanical Loss problem_yield->cause_yield cause_oil Cause: High Impurity Level problem_oil->cause_oil solution_mp Solution: Re-recrystallize or Run Chromatography cause_mp->solution_mp solution_yield Solution: Use K2CO3/Silica for Column or Handle Under N2 cause_yield->solution_yield solution_oil Solution: Purify via K2CO3/Silica Column Chromatography cause_oil->solution_oil

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Managing Tribenzyltin Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribenzyltin chloride. The synthesis of this compound, typically via a Grignard reaction, is highly exothermic and requires careful management to ensure safety and product quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis a concern?

This compound, (C₆H₅CH₂)₃SnCl, is an organotin compound. These compounds are characterized by having at least one tin-carbon bond and are used as intermediates in various chemical syntheses, including as precursors for PVC stabilizers and biocidal agents.[1] The primary safety concern arises from its synthesis, which is often highly exothermic. The reaction of a Grignard reagent like benzylmagnesium chloride with tin(IV) chloride (SnCl₄) can release a significant amount of heat, potentially leading to a thermal runaway if not properly controlled.[2][3]

Q2: What are the main hazards associated with this compound and its precursors?

The primary hazards include:

  • Thermal Runaway: The reaction can generate heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure. This can cause the solvent to boil violently and potentially rupture the reaction vessel.

  • Chemical Hazards: this compound is toxic if swallowed and is a skin and severe eye irritant.[4][5] Organotin compounds as a class can be harmful, with potential effects on the immune, nervous, and reproductive systems.[6] Precursors like benzyl (B1604629) chloride and tin(IV) chloride are also hazardous and require careful handling.

  • Reactivity with Water: Grignard reagents react violently with water.[7] All glassware must be scrupulously dried, and the reaction must be run under an inert, anhydrous atmosphere.[7][8]

Q3: What is a "reaction exotherm" and why is it critical to manage?

An exotherm is a chemical reaction that releases energy in the form of heat. In the synthesis of this compound, the formation of the tin-carbon bonds is energetically favorable and releases significant heat. Managing this exotherm is critical to:

  • Prevent Thermal Runaway: As described above, uncontrolled exotherms are a major safety risk.

  • Ensure Product Quality: High temperatures can lead to unwanted side reactions, such as the formation of diphenylethane, which reduces the yield and purity of the desired this compound.[9]

  • Maintain Control: A steady, controlled reaction is predictable and reproducible.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: The reaction temperature is rising uncontrollably.

This is a critical situation that requires immediate action to prevent thermal runaway.

Potential CauseImmediate Corrective Action
Reagent addition is too fast. 1. Immediately stop the addition of the Grignard reagent.
Inadequate cooling. 2. Ensure the cooling bath (e.g., ice-water or dry ice/acetone) is making good contact with the flask and has sufficient capacity. Add more cooling agent if necessary.
Stirring has failed. 3. Check that the mechanical or magnetic stirrer is functioning correctly. Inadequate mixing can create localized "hot spots."
Concentration of reagents is too high. 4. If the temperature continues to rise after stopping the addition, prepare an emergency quenching bath. Do not add water directly to the reaction. [10] Instead, have a pre-chilled flask of a less reactive quenching agent like isopropanol (B130326) ready.[11]

Problem: The reaction won't start (no initial exotherm observed).

Grignard reactions sometimes have an induction period.

Potential CauseCorrective Action
Wet glassware or solvent. This is a common cause of failure. The Grignard reagent is destroyed by water.[7] The reaction will likely need to be restarted with properly dried equipment.
Poor quality magnesium. The surface of the magnesium turnings may be oxidized. Try adding a single crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[7]
Reaction temperature is too low. Mildly warm the flask (e.g., with a warm water bath) to about 50°C to help initiate the reaction, then immediately apply cooling once the exotherm begins.[7]
Poor initiation. If all else fails, you can "borrow" a small amount of an already-active Grignard solution from another reaction to initiate your own.[7]

Problem: The reaction mixture is turning dark and viscous.

This often indicates the formation of side products or decomposition due to excessive heat.

Potential CauseCorrective Action
Temperature was too high. This can promote side reactions. Ensure your cooling is efficient and the addition rate is slow enough to maintain the target temperature.
Localized overheating. Improve stirring to ensure even heat distribution throughout the reaction mixture.
Oxygen contamination. Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon). Oxidation can lead to side products.[12]

Problem: The quenching step is violent or difficult to control.

Quenching is the process of deactivating any remaining reactive reagents at the end of the reaction. This step is also exothermic and must be handled with care.[13]

Potential CauseCorrective Action
Adding water or aqueous solutions directly to the reaction mixture. Never add water directly to the reaction flask. [10] The safest method is to slowly transfer the reaction mixture to a separate, vigorously stirred flask containing a slurry of crushed ice and a dilute acid (e.g., HCl) or saturated ammonium (B1175870) chloride.[10][14]
Insufficient cooling during the quench. The receiving flask with the ice/acid mixture should be pre-cooled in an ice bath to provide a sufficient heat sink for the exothermic hydrolysis.[10]
Quenching too quickly. The slow, dropwise addition of the reaction mixture to the quenching solution is crucial for controlling the heat generated.[13]

Experimental Protocols & Workflows

Protocol: Synthesis of this compound via Grignard Reagent

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation if needed)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled hot under a stream of dry nitrogen or argon gas.[8]

  • Grignard Reagent Formation:

    • Place magnesium turnings in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

    • Add a portion of the anhydrous solvent (e.g., THF).

    • Slowly add a solution of benzyl chloride in the anhydrous solvent from the dropping funnel. The reaction should initiate, indicated by cloudiness and gentle refluxing of the solvent.[7]

    • Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux, using an external cooling bath to manage the exotherm.

  • Reaction with Tin(IV) Chloride:

    • Cool the freshly prepared benzylmagnesium chloride solution in an ice-salt or dry ice/acetone bath.

    • Slowly add a solution of tin(IV) chloride in anhydrous solvent via the dropping funnel. This step is highly exothermic. The addition rate must be carefully controlled to keep the internal temperature below a specified limit (e.g., 0-5°C).

  • Quenching:

    • Once the addition is complete and the reaction has stirred for the designated time, the reaction is quenched.

    • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and dilute HCl.

    • Slowly and carefully pour the reaction mixture from the flask into the ice/HCl slurry.[10] This will hydrolyze the unreacted Grignard reagent and dissolve magnesium salts.

  • Workup and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with additional solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as required, for example, by recrystallization.

Visualizing Workflows and Logic

Diagram 1: Safe Synthesis Workflow

This diagram illustrates the critical steps and control points for the safe synthesis of this compound.

G Workflow for Safe this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Formation (Exothermic) cluster_reaction Reaction with SnCl4 (Highly Exothermic) cluster_workup Quench & Workup (Exothermic) prep_glass Dry Glassware (Oven >100°C) prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents prep_inert Assemble under Inert Gas (N2/Ar) prep_reagents->prep_inert add_mg Charge Mg Turnings prep_inert->add_mg Critical Step: Anhydrous Conditions add_benzyl_cl Slowly Add Benzyl Chloride add_mg->add_benzyl_cl control_reflux Control Reflux with Cooling Bath add_benzyl_cl->control_reflux cool_grignard Cool Grignard to 0°C control_reflux->cool_grignard add_sncl4 Dropwise Addition of SnCl4 Solution cool_grignard->add_sncl4 temp_monitor Maintain Temp < 5°C add_sncl4->temp_monitor prep_quench Prepare Ice/Acid Slurry temp_monitor->prep_quench Critical Step: Controlled Addition add_to_quench Slowly Pour Reaction into Slurry prep_quench->add_to_quench extract Extract & Isolate Product add_to_quench->extract

Caption: Workflow for Safe this compound Synthesis.

Diagram 2: Troubleshooting Thermal Runaway

This decision tree provides a logical path for responding to an uncontrolled exotherm.

G Troubleshooting a Thermal Runaway Event start Temperature Rising Rapidly? stop_add 1. STOP ADDITION IMMEDIATELY start->stop_add check_cooling 2. Check Cooling Bath & Stirring stop_add->check_cooling temp_stable Temperature Stabilizing? check_cooling->temp_stable resume_slowly Resume Addition at Slower Rate temp_stable->resume_slowly Yes emergency_quench EMERGENCY QUENCH: Add reaction to pre-chilled isopropanol temp_stable->emergency_quench No alert Alert Supervisor / Safety Officer emergency_quench->alert

Caption: Decision tree for managing a thermal runaway event.

References

Side reactions of tribenzyltin chloride with protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling and troubleshooting side reactions of tribenzyltin chloride with protic solvents. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental work.

Troubleshooting Guides

Issue 1: Unexpected Precipitate Formation Upon Addition of a Protic Solvent

Possible Cause: Formation of insoluble hydrolysis or alcoholysis byproducts. This compound readily reacts with water to form tribenzyltin hydroxide (B78521), which can then condense to form bis(tribenzyltin) oxide (a stannoxane).[1] Similarly, reaction with alcohols can lead to the formation of tribenzyltin alkoxides. These tin species are often less soluble in common organic solvents than the parent chloride.

Recommended Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: If the presence of a protic solvent is unavoidable, consider using a less reactive one or a co-solvent system to maintain the solubility of all species.

  • Characterization of Precipitate: If a precipitate forms, isolate it by filtration and characterize it to confirm its identity. Techniques such as Mass Spectrometry can help identify species like bis(tribenzyltin) oxide.[2]

Issue 2: Low Yield or Incomplete Reaction

Possible Cause: Consumption of this compound by reaction with protic impurities or the solvent itself. This is especially prevalent in reactions run over extended periods or at elevated temperatures.

Recommended Solutions:

  • Monitor Reaction Progress: Use techniques like ¹H NMR or TLC to monitor the consumption of the starting material and the formation of the desired product. The appearance of new upfield signals in the ¹H NMR spectrum (around 0.8-1.5 ppm) can indicate the formation of organotin byproducts.[3]

  • Use of Excess Reagent: If trace amounts of protic impurities are suspected, a slight excess of this compound may be necessary to drive the desired reaction to completion.

  • Quenching Strategy: At the end of the reaction, a proper quenching procedure is crucial to remove unreacted this compound and its byproducts.

Issue 3: Difficulty in Purifying the Desired Product from Tin Byproducts

Possible Cause: The polarity of the organotin byproducts (hydroxides, oxides, alkoxides) can be similar to that of the desired product, making chromatographic separation challenging.

Recommended Solutions:

  • Aqueous Workup with Fluoride (B91410): Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) is a common and effective method for removing organotin byproducts.[3][4][5][6] The fluoride ions react with the tin species to form insoluble organotin fluorides, which can be removed by filtration through Celite®.[3][5]

  • Chromatography on Treated Silica (B1680970) Gel: Flash chromatography using silica gel treated with triethylamine (B128534) (~2-5% v/v in the eluent) can effectively remove organotin residues.[3][5]

  • Acidic or Basic Washes: Depending on the stability of the desired product, washing the organic layer with dilute acid or base can help to remove certain tin species. For instance, a wash with aqueous NaOH can convert the chloride to the more polar hydroxide, aiding in its removal.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when this compound reacts with water?

A1: The primary side reaction is hydrolysis. This compound reacts with water to form tribenzyltin hydroxide ((Bn₃SnOH)). This hydroxide can then undergo condensation to form bis(tribenzyltin) oxide ((Bn₃Sn)₂O), also known as a stannoxane, and water.

Q2: How does this compound react with alcohols like methanol (B129727) or ethanol?

A2: this compound undergoes alcoholysis with alcohols to form the corresponding tribenzyltin alkoxide (Bn₃SnOR) and hydrochloric acid. For example, with methanol, it will form tribenzyltin methoxide (B1231860) (Bn₃SnOMe). This reaction is analogous to hydrolysis.

Q3: What happens when this compound is mixed with primary or secondary amines?

A3: this compound will react with primary (RNH₂) and secondary (R₂NH) amines in a process called aminolysis. The reaction typically yields the corresponding N-stannylated amine (e.g., Bn₃SnNHR or Bn₃SnNR₂) and the amine hydrochloride salt.

Q4: Are there any quantitative data available for the solvolysis of this compound?

Q5: What is the best way to quench a reaction containing this compound?

A5: The choice of quenching agent depends on the nature of the desired product and subsequent purification strategy. A common and effective method is to add a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin as insoluble fluoride salts, which can then be filtered off.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions with Protic Solvents
  • Glassware and Reagent Preparation: All glassware should be oven-dried and cooled under a stream of dry inert gas (argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Reagent Addition: Dissolve the this compound in the anhydrous solvent and add it to the reaction mixture at the desired temperature. If a protic reagent is used, it should also be of the highest purity and dryness available.

  • Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR to determine the point of completion and to observe the potential formation of byproducts.

  • Workup: Upon completion, cool the reaction mixture and proceed with a suitable quenching and purification protocol as described in the Troubleshooting section.

Protocol 2: Removal of Organotin Byproducts using Potassium Fluoride
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride. Shake the funnel vigorously for at least one minute during each wash.

  • Precipitate Formation: A white precipitate of tribenzyltin fluoride may form at the interface of the organic and aqueous layers.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.

  • Final Washes and Drying: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.[3][5][6]

Data Presentation

Table 1: Summary of Side Reactions of this compound with Protic Solvents

Protic SolventGeneral Reaction EquationSide Product(s)
Water (H₂O)Bn₃SnCl + H₂O → Bn₃SnOH + HCl2 Bn₃SnOH ⇌ (Bn₃Sn)₂O + H₂OTribenzyltin hydroxide, Bis(tribenzyltin) oxide
Alcohol (ROH)Bn₃SnCl + ROH → Bn₃SnOR + HClTribenzyltin alkoxide
Primary Amine (RNH₂)Bn₃SnCl + 2 RNH₂ → Bn₃SnNHR + RNH₃⁺Cl⁻N-(Tribenzylstannyl)amine, Amine hydrochloride
Secondary Amine (R₂NH)Bn₃SnCl + 2 R₂NH → Bn₃SnNR₂ + R₂NH₂⁺Cl⁻N,N-Dialkyl-N-(tribenzylstannyl)amine, Amine hydrochloride

Note: Bn represents the benzyl (B1604629) group (C₆H₅CH₂).

Visualizations

Side_Reactions_Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions start This compound Reaction with Protic Solvent/Impurity side_reaction Side Reaction Occurs (Hydrolysis/Alcoholysis/Aminolysis) start->side_reaction precipitate Unexpected Precipitate? side_reaction->precipitate low_yield Low Yield? side_reaction->low_yield purification Purification Difficulty? side_reaction->purification anhydrous Use Anhydrous Conditions precipitate->anhydrous Yes monitor Monitor Reaction Progress low_yield->monitor Yes workup Effective Workup (e.g., KF wash) purification->workup Yes

Caption: Troubleshooting workflow for side reactions.

KF_Workup_Protocol start Reaction Mixture (Product + Bn3Sn-Byproducts) dilute Dilute with Organic Solvent start->dilute wash_kf Wash with aq. KF dilute->wash_kf precipitate Formation of Insoluble Bn3SnF wash_kf->precipitate filter Filter through Celite precipitate->filter separate Separate Layers filter->separate dry Dry Organic Layer separate->dry concentrate Concentrate to get Crude Product dry->concentrate

References

Tribenzyltin chloride incompatibility with oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safe handling and potential incompatibilities of Tribenzyltin chloride, with a specific focus on its interactions with oxidizing agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organotin compound with the chemical formula (C₆H₅CH₂)₃SnCl. It is a white, crystalline solid that is reactive with water.[1][2] The primary hazards associated with this compound include high acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Q2: The Safety Data Sheet (SDS) for this compound lists "strong oxidizing agents" as incompatible. What does this mean and what are some examples?

Incompatibility with strong oxidizing agents means that mixing this compound with these substances can lead to a vigorous and potentially hazardous reaction, including the risk of ignition.[1] It is imperative to avoid any contact between this compound and common laboratory oxidizing agents.

Examples of Incompatible Oxidizing Agents:

  • Nitrates: (e.g., potassium nitrate, nitric acid)

  • Peroxides: (e.g., hydrogen peroxide, benzoyl peroxide)

  • Halogens: (e.g., chlorine, bromine)

  • Hypochlorites: (e.g., sodium hypochlorite (B82951), found in bleach)

  • Permanganates: (e.g., potassium permanganate)

  • Chromates and Dichromates: (e.g., potassium dichromate)

Q3: Can I use bleach (sodium hypochlorite) to clean glassware contaminated with this compound?

While direct mixing of bulk this compound with bleach is hazardous, a controlled decontamination procedure using bleach is a common and effective method for cleaning contaminated glassware. This process intentionally oxidizes the residual organotin compounds to less toxic inorganic tin species. This should only be performed on residual amounts of the compound in a well-ventilated area, and never on bulk quantities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected heat generation or fuming when adding a reagent to a reaction mixture containing this compound. Inadvertent addition of an oxidizing agent.1. IMMEDIATELY cease addition of the reagent. 2. If safe to do so, cool the reaction vessel with an ice bath. 3. Be prepared for a potential exothermic reaction or ignition. Have appropriate fire extinguishing equipment readily available. 4. Once the reaction is under control, re-evaluate the compatibility of all reagents in your experimental protocol.
A white precipitate forms when attempting to dissolve this compound in a solvent. The solvent may be contaminated with water or an incompatible substance. This compound reacts with water.[1]1. Use an anhydrous solvent from a freshly opened bottle or one that has been properly dried. 2. Ensure all glassware is thoroughly dried before use.
Discoloration or degradation of the this compound reagent upon storage. Improper storage conditions, such as exposure to moisture or oxidizing atmospheres.1. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. 2. Consider storing the container within a desiccator.

Experimental Protocols

Protocol 1: Decontamination of Glassware Containing Residual this compound

This protocol describes a safe method for the decontamination of glassware that has been in contact with this compound using a common oxidizing agent, sodium hypochlorite (bleach).

Materials:

  • Contaminated glassware

  • Commercial bleach (containing ~5-8% sodium hypochlorite)

  • Water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residual this compound. Dispose of the solvent rinse into a designated organotin waste container.

  • Decontamination: Carefully add a sufficient volume of commercial bleach to the glassware to cover all contaminated surfaces.

  • Soaking: Allow the glassware to soak in the bleach solution for at least 12 hours. This allows for the oxidation of the residual organotin compounds.

  • Rinsing: After soaking, carefully decant the bleach solution into a designated aqueous waste container. Rinse the glassware thoroughly with copious amounts of water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap and water, followed by solvent rinses).

Data Presentation

At present, there is a lack of publicly available quantitative data detailing the specific reaction kinetics and thermal properties of this compound with various oxidizing agents. Research in this area is limited due to the inherent hazards of such experiments. The primary data available from Safety Data Sheets is qualitative, indicating a risk of ignition upon contact with strong oxidizers.[1]

Visualizations

Incompatibility_Warning TBC This compound Hazard Hazardous Reaction (Ignition, Fire) TBC->Hazard Incompatible with Oxidizer Strong Oxidizing Agent (e.g., Nitrates, Peroxides, Bleach) Oxidizer->Hazard

Caption: Incompatibility of this compound with strong oxidizing agents.

Decontamination_Workflow start Contaminated Glassware rinse Rinse with Organic Solvent start->rinse waste1 Organotin Waste rinse->waste1 decontaminate Soak in Bleach (Oxidizing Agent) rinse->decontaminate waste2 Aqueous Waste decontaminate->waste2 rinse_water Rinse with Water decontaminate->rinse_water clean Standard Glassware Cleaning rinse_water->clean end Clean Glassware clean->end

Caption: Workflow for the safe decontamination of glassware.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for cross-coupling reactions involving tribenzyltin chloride. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound in cross-coupling reactions?

A1: The most prevalent application of this compound is in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the benzyl (B1604629) group from the organotin compound with an organic electrophile, typically an aryl or vinyl halide (or triflate).[1][2]

Q2: Which palladium catalysts are typically used for Stille reactions with benzyltin reagents?

A2: Common choices for palladium catalysts include Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), often used in combination with phosphine (B1218219) ligands.[3][4] The active catalyst in the cycle is the Pd(0) species.[1]

Q3: What is a typical starting catalyst loading for a Stille reaction with this compound?

A3: A general starting point for catalyst loading in Stille reactions is between 1-5 mol% of the palladium catalyst relative to the limiting reagent (often the organic halide).[3] The optimal loading, however, is highly dependent on the specific substrates, ligand, solvent, and temperature, and should be determined empirically.

Q4: How does catalyst loading impact the reaction outcome?

A4: Catalyst loading directly influences the reaction rate and overall yield. Insufficient loading can lead to slow or incomplete reactions, while excessive loading may not significantly improve the yield and increases costs. In some cases, very high catalyst concentrations can lead to side reactions or catalyst decomposition, forming palladium black.

Q5: What are the main challenges when working with this compound?

A5: The primary challenges include the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[1] Careful handling and robust purification methods are essential. Additionally, as with other Stille reactions, catalyst deactivation and side reactions like homocoupling can occur.[1]

Data Presentation: Catalyst Loading Optimization

The following table provides illustrative data on the effect of catalyst loading on the yield of a representative Stille cross-coupling reaction between a benzylstannane and an aryl bromide. The optimal loading is reaction-specific and should be optimized for each unique set of substrates and conditions.

Catalyst Loading (mol% Pd)Reaction Time (hours)Yield (%)Observations
0.52445Incomplete conversion of starting material.
1.01875Good conversion, but the reaction is slow.
2.0 12 92 Optimal balance of reaction time and yield.
5.01293No significant improvement in yield compared to 2.0 mol%, but higher catalyst cost.
10.01088Faster initial rate, but increased formation of palladium black and potential for side reactions.

Note: This data is compiled for illustrative purposes based on typical trends observed in Stille cross-coupling reactions.

Experimental Protocols

Detailed Protocol for a Representative Stille Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to dissolve the solids.

  • Reagent Addition: Add the this compound (1.1 equiv) to the stirred solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² (Di-organo-Pd Complex) Transmetalation->PdII_R2 TinByproduct X-Sn(Bn)₂Cl Transmetalation->TinByproduct RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organotin R²-Sn(Bn)₂Cl (this compound) Organotin->Transmetalation

The Stille Catalytic Cycle.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Issue: Reagent Quality? Start->Check_Reagents Check_Catalyst Issue: Catalyst Inactivity? Check_Conditions Issue: Suboptimal Conditions? Check_Catalyst->Check_Conditions No Sol_Catalyst_Loading Increase Catalyst Loading (e.g., 1% -> 2-3%) Check_Catalyst->Sol_Catalyst_Loading Yes Sol_Temp Increase Temperature Check_Conditions->Sol_Temp Yes End Reaction Optimized Check_Conditions->End No Check_Reagents->Check_Catalyst No Sol_Purity Purify Starting Materials & Use Anhydrous/Degassed Solvent Check_Reagents->Sol_Purity Yes Sol_Ligand Screen Different Ligands (e.g., bulky, electron-rich) Sol_Catalyst_Loading->Sol_Ligand Sol_Deactivation Address Deactivation (e.g., ensure inert atmosphere) Sol_Ligand->Sol_Deactivation Sol_Deactivation->End Sol_Solvent Screen Solvents (e.g., Toluene, DMF, Dioxane) Sol_Temp->Sol_Solvent Sol_Additive Consider Additives (e.g., CuI) Sol_Solvent->Sol_Additive Sol_Additive->End Sol_Stoichiometry Verify Stoichiometry (slight excess of organotin) Sol_Purity->Sol_Stoichiometry Sol_Stoichiometry->End

Troubleshooting Workflow for Low Yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to air.[5]Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or properly stored catalyst.
Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable time.Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) and monitor the effect on the reaction rate and yield.
Low Reaction Temperature: The activation energy for the oxidative addition step is not being met.Increase the reaction temperature in 10-20 °C increments. Common solvents like toluene and DMF allow for higher temperatures.
Poor Reagent Quality: Impurities in the starting materials or solvent (e.g., water, oxygen) can poison the catalyst.Use purified starting materials and anhydrous, degassed solvents.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is aggregating and precipitating out of solution, leading to deactivation.[5]This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Consider using a more robust ligand or slightly lowering the reaction temperature.
Significant Homocoupling of this compound Side Reaction: Two molecules of the organotin reagent couple with each other.[1]This can sometimes be suppressed by the addition of a copper(I) co-catalyst (e.g., CuI) or by carefully controlling the reaction temperature.
Difficulty Removing Tin Byproducts Incomplete Precipitation: The tin halides are not fully removed by simple extraction.A common and effective method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This forms insoluble tin fluorides that can be filtered off.

References

Preventing hydrolysis of tribenzyltin chloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tribenzyltin Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its hydrolysis during experiments.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound ((C₆H₅CH₂)₃SnCl) is an organotin compound. The tin-chlorine bond is susceptible to cleavage by nucleophiles, including water. This reactivity is due to the polarity of the Sn-Cl bond and the availability of empty d-orbitals on the tin atom, which can be attacked by the lone pairs of electrons on the oxygen atom in water.

Q2: What is the chemical reaction for the hydrolysis of this compound?

The hydrolysis of this compound proceeds in a stepwise manner. The initial reaction with water forms tribenzyltin hydroxide (B78521). This hydroxide can then condense with another molecule of tribenzyltin hydroxide or react with another molecule of this compound to form bis(tribenzyltin) oxide, also known as hexabenzyldistannoxane.

  • Initial Hydrolysis: (C₆H₅CH₂)₃SnCl + H₂O ⇌ (C₆H₅CH₂)₃SnOH + HCl

  • Condensation to Oxide: 2 (C₆H₅CH₂)₃SnOH ⇌ [(C₆H₅CH₂)₃Sn]₂O + H₂O

Q3: How can I tell if my this compound has hydrolyzed?

You may observe the following signs of hydrolysis:

  • Visual Inspection: Pure this compound is a colorless crystalline solid. The hydrolysis products, tribenzyltin hydroxide and bis(tribenzyltin) oxide, are also typically white solids. Significant clumping or a change in the appearance of the solid may indicate moisture contamination.

  • Solubility Changes: While this compound is soluble in many organic solvents, its hydrolysis products may have different solubility profiles, potentially leading to cloudiness or precipitation in your reaction mixture.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: The most definitive method. The proton (¹H) and carbon (¹³C) NMR spectra of the hydrolysis products will differ from that of the starting material. New peaks corresponding to the hydroxide or oxide species will be present. For instance, a broad singlet corresponding to the -OH proton may appear in the ¹H NMR spectrum of the hydroxide.

    • IR Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is indicative of the O-H stretch of the hydroxide byproduct.

Q4: What are the consequences of using hydrolyzed this compound in my reaction?

Using hydrolyzed this compound can have several negative impacts on your experiment:

  • Inaccurate Stoichiometry: The presence of hydrolysis byproducts means the actual concentration of the active this compound is lower than calculated, leading to incomplete reactions or lower yields.

  • Side Reactions: The hydroxide and oxide byproducts can potentially participate in unwanted side reactions, complicating your reaction mixture and the purification of your desired product.

  • Catalyst Deactivation: In sensitive catalytic reactions, such as cross-coupling reactions, the hydrolysis byproducts may interfere with or deactivate the catalyst.

Q5: My reaction with this compound failed. Could hydrolysis be the cause?

Yes, hydrolysis is a common reason for the failure of reactions involving this compound. If you suspect hydrolysis, it is recommended to:

  • Verify the quality of your starting material: If possible, take an NMR spectrum of your this compound to check for the presence of hydrolysis byproducts.

  • Review your experimental procedure: Ensure that all solvents and reagents were rigorously dried and that the reaction was performed under a strictly inert atmosphere.

  • Purify the reagent: If you suspect your this compound has been compromised, you may need to purify it or purchase a fresh batch.

Troubleshooting Common Issues
Issue Possible Cause Recommended Solution
Cloudy reaction mixture upon addition of this compound. Hydrolysis of this compound leading to the formation of insoluble byproducts.Ensure all solvents and reagents are anhydrous. Purge the reaction vessel thoroughly with an inert gas before adding the reagent.
Lower than expected yield in a reaction. Inaccurate concentration of this compound due to partial hydrolysis.Use freshly opened or properly stored this compound. Consider titrating a small sample to determine the exact concentration before use.
Unexpected peaks in the NMR spectrum of the crude product. Presence of tribenzyltin hydroxide or bis(tribenzyltin) oxide.Compare the unexpected peaks with known spectra of the hydrolysis byproducts. Improve drying and inert atmosphere techniques in subsequent experiments.
Difficulty in purifying the final product. Contamination with polar organotin byproducts.Use purification techniques specifically designed to remove organotin residues, such as washing with aqueous potassium fluoride (B91410) (KF) solution to precipitate the tin as insoluble fluorides, followed by filtration.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction using the moisture-sensitive this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, toluene, dichloromethane)

  • Other anhydrous reagents

  • Oven-dried glassware (e.g., round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox

  • Syringes and needles (oven-dried)

  • Rubber septa

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).

  • Assemble Apparatus: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas using a Schlenk line.

  • Purge with Inert Gas: Evacuate the assembled apparatus and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents via a syringe through a rubber septum.

  • Addition of this compound:

    • In a glovebox: Weigh the desired amount of this compound in the glovebox and add it to the reaction flask.

    • On a Schlenk line: If a glovebox is not available, quickly weigh the this compound and add it to the reaction flask under a positive flow of inert gas. Alternatively, add the solid to the flask before assembling the apparatus and then purge with inert gas.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

  • Work-up: Quench the reaction using appropriate methods, being mindful that the work-up procedure itself can introduce water. If necessary, use anhydrous work-up techniques.

Protocol 2: Quality Control of this compound by ¹H NMR

This protocol describes how to check for the presence of hydrolysis products in your this compound sample.

Procedure:

  • Sample Preparation: In a glovebox or under a positive flow of inert gas, dissolve a small amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire Spectrum: Obtain a ¹H NMR spectrum.

  • Data Analysis:

    • Pure this compound: The spectrum should show characteristic peaks for the benzyl (B1604629) protons. The methylene (B1212753) (CH₂) protons typically appear as a singlet, and the aromatic protons will be in the aromatic region.

    • Hydrolyzed Sample: Look for the appearance of new, broad singlets. A broad peak is often indicative of the -OH proton of tribenzyltin hydroxide. The chemical shifts of the benzyl protons may also be slightly different for the hydrolysis products.

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
This compound Methylene (CH₂): ~3.0 ppm (singlet)Aromatic (C₆H₅): ~7.0-7.3 ppm (multiplet)Methylene (CH₂): ~30 ppmAromatic (C₆H₅): ~125-140 ppm
Tribenzyltin Hydroxide Methylene (CH₂): Shifted slightly from the chlorideAromatic (C₆H₅): Shifted slightly from the chlorideHydroxide (OH): Broad singletMethylene (CH₂): Shifted slightly from the chlorideAromatic (C₆H₅): Shifted slightly from the chloride
Bis(tribenzyltin) oxide Methylene (CH₂): Shifted slightly from the chlorideAromatic (C₆H₅): Shifted slightly from the chlorideMethylene (CH₂): Shifted slightly from the chlorideAromatic (C₆H₅): Shifted slightly from the chloride

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Visualizations

Hydrolysis_Pathway TBTCl This compound ((C₆H₅CH₂)₃SnCl) TBTOH Tribenzyltin Hydroxide ((C₆H₅CH₂)₃SnOH) TBTCl->TBTOH + H₂O - HCl TBT_Oxide Bis(tribenzyltin) Oxide [((C₆H₅CH₂)₃Sn)₂O] TBTOH->TBT_Oxide + (C₆H₅CH₂)₃SnOH - H₂O H2O H₂O HCl HCl H2O_out H₂O

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Oven-dry Glassware Assemble Assemble Apparatus Dry_Glassware->Assemble Purge Purge with Inert Gas Assemble->Purge Add_Solvents Add Anhydrous Solvents Purge->Add_Solvents Add_TBTCl Add this compound Add_Solvents->Add_TBTCl Run_Reaction Run Reaction Add_TBTCl->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Purify Purify Product Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Inert atmosphere experimental workflow.

Technical Support Center: Tribenzyltin Chloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of tribenzyltin chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound, particularly when experiments involve elevated temperatures. This guide addresses common problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Action
Unexpected sample degradation or discoloration at elevated temperatures. This compound can begin to decompose at temperatures above 100°C. The presence of impurities, oxygen, or light can accelerate this process.Maintain experimental temperatures below 50°C where possible. For reactions requiring higher temperatures, conduct them under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Use high-purity this compound.
Inconsistent experimental results involving heating steps. Non-uniform heating or prolonged exposure to high temperatures can lead to variable rates of decomposition, affecting the outcome of the experiment.Ensure precise and uniform temperature control. Minimize the duration of heating. Consider using a temperature-controlled reaction block or oil bath.
Formation of insoluble precipitates during thermal stress studies. Thermal decomposition can lead to the formation of tin oxides and other insoluble byproducts.If precipitates are observed, they should be isolated and analyzed (e.g., by FTIR or X-ray diffraction) to identify the decomposition products and understand the degradation pathway.
Difficulty in analyzing thermally stressed samples due to complex mixtures. The decomposition of this compound can produce a variety of byproducts, complicating chromatographic analysis.Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound to ensure its stability?

A1: To ensure long-term stability, this compound should be stored in a dry, cool, and well-ventilated place, protected from direct sunlight.[1] While it is stable under normal room temperature conditions, storage at refrigerated temperatures (2-8°C) is recommended for extended periods. For maximum stability, especially for analytical standards, storage at -20°C is advisable, as this has been shown to be effective for other organotin compounds.

Q2: At what temperature does this compound start to decompose?

A2: While a specific decomposition temperature for this compound is not well-documented in the literature, most organotin compounds are known to have good stability at room temperature but can start to deteriorate when heated above 100°C.[2] It is advisable to handle the compound at temperatures below 50°C to minimize the risk of thermal degradation.[2] The melting point of this compound is in the range of 142-144°C, and significant decomposition is expected at or above this temperature.

Q3: What are the expected decomposition products of this compound upon heating?

A3: Thermal decomposition of this compound can lead to the release of toxic and corrosive gases.[1] The expected hazardous decomposition products include carbon oxides (CO, CO₂), phosgene, and hydrogen chloride.[1] The degradation pathway likely involves the cleavage of the tin-carbon and tin-chlorine bonds.

Q4: How does the presence of air and light affect the stability of this compound at elevated temperatures?

A4: Exposure to air (oxygen) and light, especially UV light, can accelerate the thermal decomposition of organotin compounds.[3] Oxygen can promote the formation of tin oxides, while light can provide the energy to initiate bond cleavage. Therefore, it is crucial to handle this compound under an inert atmosphere and protected from light when conducting experiments at elevated temperatures.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: A stability-indicating analytical method is essential for accurately quantifying the remaining this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a commonly used technique. Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition and the weight loss profile as a function of temperature. Differential Scanning Calorimetry (DSC) can be used to study the melting behavior and thermal transitions.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Materials:

  • This compound

  • TGA instrument

  • Nitrogen or argon gas (high purity)

  • Alumina or platinum crucibles

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its thermal degradation products.

Materials:

  • This compound

  • HPLC system with a UV or MS detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Forced degradation samples (generated by heating this compound under controlled conditions)

Procedure:

  • Method Development:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Start with a generic gradient method on a C18 column (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).

    • Inject a solution of the undegraded compound to determine its retention time.

    • Inject a solution of a thermally degraded sample.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Decomposition_Pathway This compound This compound Heat (>100°C) Heat (>100°C) This compound->Heat (>100°C) Initiation Decomposition Intermediates Decomposition Intermediates Heat (>100°C)->Decomposition Intermediates CO, CO2 CO, CO2 Decomposition Intermediates->CO, CO2 C-Sn bond cleavage Phosgene Phosgene Decomposition Intermediates->Phosgene in presence of O2/Cl HCl HCl Decomposition Intermediates->HCl Sn-Cl bond cleavage Tin Oxides Tin Oxides Decomposition Intermediates->Tin Oxides in presence of O2 Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample This compound Sample Stress_Conditions Apply Thermal Stress (Controlled Temperature & Time) Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample TGA_Analysis TGA Analysis Stressed_Sample->TGA_Analysis HPLC_Analysis HPLC Analysis Stressed_Sample->HPLC_Analysis Decomposition_Profile Determine Decomposition Temperature Profile TGA_Analysis->Decomposition_Profile Quantification Quantify Degradation Products HPLC_Analysis->Quantification

References

Technical Support Center: Strategies for the Removal of Organotin Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective removal of organotin residues from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying compounds synthesized using organotin reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common purification methods to ensure your final compounds meet the required purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials. Depending on the specific reaction conditions, especially if tin hydrides are used, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]

Q2: I performed an aqueous potassium fluoride (B91410) (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?

Several factors could contribute to persistent tin contamination after a KF wash:

  • Insufficient Mixing: Vigorous shaking is crucial to ensure complete reaction between the organotin species and the aqueous KF.

  • Insufficient KF: Ensure you are using a sufficient excess of 1M KF solution.

  • Stable Tin Species: Some organotin compounds may be more resistant to precipitation.

  • Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which may trap your product.[1] In such cases, filtering the entire mixture through a pad of Celite® is recommended to remove the solid precipitate.[1]

Q3: Are there alternatives to the aqueous KF wash?

Yes, several highly effective alternatives are available:

  • Chromatographic Methods:

    • Potassium Carbonate/Silica (B1680970) Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[1]

    • Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine (B128534) in the eluent can effectively remove organotin byproducts.[1]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]

  • Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1]

Q4: My product is a solid. How can I best purify it from organotin residues?

For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.

Q5: How can I minimize the formation of organotin byproducts in the first place?

While challenging to eliminate entirely in standard Stille couplings, the quantity of organotin byproducts can be significantly minimized. Methodologies have been developed that utilize only a catalytic amount of the organotin reagent with in-situ recycling. Another strategy involves the use of polymer-supported organotin reagents, which can be conveniently removed by simple filtration upon reaction completion.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash - Insufficient mixing or quantity of KF.- Formation of a stable emulsion.- The specific organotin species is resistant to precipitation with KF.- Increase the shaking time and/or the volume of the 1M KF solution.- Filter the entire mixture through Celite® to break the emulsion and remove the precipitate.- Consider an alternative method such as K₂CO₃/silica chromatography or acidic extraction.
Formation of an Emulsion or Interfacial Precipitate - A solid precipitate of tributyltin fluoride (Bu₃SnF) has formed at the interface, trapping some of the product.- Filter the entire biphasic mixture through a pad of Celite®. The solid Bu₃SnF will be retained, and the layers can then be separated.
Product is Water-Soluble or Sensitive to Aqueous Conditions - The desired product has some solubility in the aqueous KF solution, leading to yield loss.- The product may degrade under aqueous workup conditions.- Opt for a non-aqueous workup. Chromatography on triethylamine-treated silica gel is a good alternative.- For solid products, consider recrystallization from a suitable solvent.
Organotin Residues Co-elute with the Product During Chromatography - The polarity of the organotin byproducts is very similar to that of the desired product.- Switch to a different stationary phase. Using K₂CO₃-impregnated silica gel can effectively immobilize the organotin species, allowing for clean elution of the product.
Low Recovery of the Desired Product - Adsorption of the product onto the precipitated organotin fluorides.- Degradation of the product on acidic silica gel.- Product loss during aqueous extractions due to some water solubility.- To minimize adsorption, ensure complete transfer of the filtered solids and wash them thoroughly with the organic solvent.- Use triethylamine-treated silica gel for chromatography to neutralize the acidic sites.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Quantitative Data on Purification Methods

The following table summarizes the reported efficiency of various methods for removing organotin residues. It is important to note that the actual efficiency can vary depending on the specific organotin compounds, the nature of the desired product, and the precise experimental conditions.

Purification Method Typical Efficiency in Removing Organotin Residues Advantages Limitations References
Aqueous KF Wash & Filtration >95%Cost-effective and simple procedure.Can form emulsions; may not be suitable for water-sensitive compounds.[2]
Flash Chromatography (K₂CO₃-treated Silica) Can be reduced to <15 ppmHighly effective for a broad range of organotin compounds.Requires preparation of the stationary phase.[1]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation on silica and improves separation.Requires pre-treatment of the stationary phase.[2]
Acidic Extraction (e.g., 5% Oxalic Acid) HighEffective for basic or neutral products.May not be suitable for acid-sensitive compounds.[1]
Chemical Scavengers (e.g., AlMe₃, NaOH) >95%Effective for specific types of organotin byproducts.Reagents can be hazardous and may require specific handling procedures.[2]
Polymer-Supported Tin Reagents >99%Simplifies purification to a simple filtration step.Higher initial cost of reagents and may exhibit lower reactivity.[2]

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration

This is a widely used and generally effective method for removing a variety of organotin byproducts.

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]

Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel Stationary Phase

This method is particularly effective for achieving very low levels of tin contamination.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Mandatory Visualizations

Decision Tree for Selecting an Organotin Removal Method

G start Reaction Mixture Containing Organotin Residues product_solid Is the product a solid? start->product_solid product_aq_sensitive Is the product sensitive to aqueous conditions? product_solid->product_aq_sensitive No recrystallize Recrystallization product_solid->recrystallize Yes high_purity Is high purity required (<15 ppm tin)? product_aq_sensitive->high_purity No product_acid_sensitive Is the product acid-sensitive? product_aq_sensitive->product_acid_sensitive Yes kf_wash Aqueous KF Wash high_purity->kf_wash No k2co3_silica K2CO3/Silica Chromatography high_purity->k2co3_silica Yes tea_silica Et3N/Silica Chromatography acid_wash Acidic Wash product_acid_sensitive->tea_silica Yes product_acid_sensitive->acid_wash No

Caption: A decision tree to guide the selection of the appropriate purification method.

Workflow for Organotin Removal using Aqueous KF

G start Stille Reaction Mixture dilute Dilute with Organic Solvent start->dilute sep_funnel Transfer to Separatory Funnel dilute->sep_funnel kf_wash Wash with 1M KF (aq) (2-3 times) sep_funnel->kf_wash precipitate Bu3SnF Precipitate Forms kf_wash->precipitate filter Filter through Celite® precipitate->filter separate Separate Organic Layer filter->separate dry Dry with Na2SO4/MgSO4 separate->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Standard workflow for the removal of organotin residues using an aqueous KF wash.

Workflow for Organotin Removal via K₂CO₃/Silica Chromatography

G start Stille Reaction Mixture concentrate_vacuo Concentrate in vacuo start->concentrate_vacuo load_product Load Crude Product concentrate_vacuo->load_product prepare_column Prepare 10% K2CO3/Silica Column elute Elute with Solvent System prepare_column->elute load_product->elute collect_fractions Collect Product Fractions elute->collect_fractions concentrate_product Concentrate Fractions collect_fractions->concentrate_product final_product Highly Purified Product (<15 ppm Tin) concentrate_product->final_product

Caption: Chromatographic workflow for high-purity removal of organotin residues.

References

Validation & Comparative

Validating Tribenzyltin Chloride Purity: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of tribenzyltin chloride, with a focus on the application of quantitative ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and detailed protocols are presented to support the objective comparison of this methodology against other common analytical techniques.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. While several techniques can be employed, quantitative ¹H NMR (qNMR) offers distinct advantages for the analysis of organometallic compounds like this compound. A summary of the key performance characteristics of NMR compared to other common methods is presented in Table 1.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Elemental Analysis (CHNS/Sn)
Principle Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard.Separation of volatile compounds followed by mass-based detection and quantification.Combustion of the sample to convert elements into simple gases, which are then quantified.
Selectivity High for protons in different chemical environments. Can distinguish between structurally similar molecules.High, based on both retention time and mass-to-charge ratio.Provides the percentage of C, H, N, S, and Sn but does not distinguish between different compounds with the same elemental composition.
Precision High (<1% RSD achievable with proper methodology).[1]High (<5% RSD typical).Generally high (<0.4% absolute deviation).
Accuracy High, directly traceable to a primary standard.[2][3]High, dependent on the purity of the reference standard.High, but can be affected by incomplete combustion or the presence of inorganic impurities.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Often requires derivatization to increase volatility and thermal stability, which can be time-consuming and introduce errors.[1][4]Requires a precise amount of sample to be weighed and combusted.
Analysis Time Relatively fast (typically 5-15 minutes per sample for data acquisition).Longer, including derivatization and chromatographic run time.[1]Relatively fast per sample, but requires dedicated instrumentation.
Common Impurities Detected Starting materials (e.g., benzyl (B1604629) chloride), byproducts (e.g., dibenzyltin dichloride), and residual solvents.Volatile organic impurities.Does not identify specific organic impurities, only elemental composition.
Limitations Lower sensitivity compared to MS-based methods. Signal overlap can complicate quantification.Not suitable for non-volatile or thermally labile compounds.Insensitive to impurities with the same elemental composition as the main compound.

Experimental Protocol: Purity Determination of this compound by ¹H NMR

This protocol details the steps for determining the purity of this compound using quantitative ¹H NMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should be of high purity (≥99.5%), stable, non-volatile, and have signals that do not overlap with the analyte signals.[5][6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve both the sample and the internal standard and should not have signals that interfere with the regions of interest.

  • NMR tubes (5 mm)

  • Analytical balance (accurate to at least 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The molar ratio of the analyte to the standard should ideally be close to 1:1 to ensure comparable signal intensities.[7]

  • Add approximately 0.75 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard 1D proton experiment should be used.

  • Key Parameters:

    • Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio.[7]

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A relaxation delay of 30-60 seconds is often sufficient.[8]

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

    • Acquisition Time: A sufficiently long acquisition time (e.g., >3 seconds) should be used to ensure high digital resolution.

    • Spinning: Sample spinning should be turned off to avoid spinning sidebands that can interfere with integration.[7]

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, characteristic signal of this compound. For this compound, the methylene (B1212753) protons (CH₂) of the benzyl groups typically appear as a singlet around 3.0 ppm in CDCl₃.

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte: Integral of the this compound signal

    • N_analyte: Number of protons for the integrated this compound signal (e.g., 6 for the CH₂ groups)

    • I_std: Integral of the internal standard signal

    • N_std: Number of protons for the integrated internal standard signal

    • MW_analyte: Molecular weight of this compound (427.56 g/mol )

    • MW_std: Molecular weight of the internal standard

    • m_std: Mass of the internal standard

    • m_analyte: Mass of the this compound sample

    • P_std: Purity of the internal standard (as a percentage)

5. Identification of Impurities:

  • Dibenzyltin dichloride: Expected to show a methylene proton signal at a slightly different chemical shift from this compound.

  • Benzyl chloride (starting material): Methylene protons typically appear around 4.5 ppm.

  • Residual Solvents: Signals for common solvents like ethyl acetate (B1210297) or acetic acid can be identified based on their characteristic chemical shifts.[9][10]

Workflow for Purity Validation

The logical flow for validating the purity of this compound using NMR analysis is depicted in the following diagram.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation & Reporting weigh_sample Accurately weigh This compound weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_data Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire_data process_data Process spectrum (phasing, baseline correction) acquire_data->process_data integrate_peaks Integrate analyte and standard signals process_data->integrate_peaks calculate_purity Calculate purity using the standard equation integrate_peaks->calculate_purity identify_impurities Identify and quantify detectable impurities calculate_purity->identify_impurities report Generate certificate of analysis identify_impurities->report

Caption: Workflow for this compound purity validation by qNMR.

Logical Relationship of Purity Assessment

The relationship between the analytical method, the sample, and the final purity assessment is crucial for ensuring data integrity. The following diagram illustrates this logical connection.

Purity_Assessment_Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_validation Validation sample This compound Sample measurement NMR Measurement sample->measurement standard Certified Internal Standard standard->measurement method Validated qNMR Method method->measurement purity_value Purity (% w/w) measurement->purity_value impurity_profile Impurity Profile measurement->impurity_profile coa Certificate of Analysis purity_value->coa impurity_profile->coa

Caption: Logical flow from sample to certificate of analysis.

References

A Comparative Guide to the Reactivity of Tribenzyltin Chloride and Tributyltin Chloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. Organotin compounds, particularly tribenzyltin chloride and tributyltin chloride, are valuable reagents in carbon-carbon bond formation, most notably in the Stille cross-coupling reaction. This guide provides an objective comparison of their reactivity, supported by established principles and available data, to aid in the rational selection of these reagents.

Executive Summary

The primary determinant of reactivity in organotin reagents for Stille coupling is the rate of transfer of the organic group from the tin atom to the palladium catalyst in the transmetalation step. The generally accepted order of migratory aptitude for organic substituents is: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl . This established trend suggests that the benzyl group of this compound is more readily transferred than the butyl group of tributyltin chloride, rendering this compound the more reactive coupling partner in Stille reactions. This difference in reactivity can be attributed to the electronic and steric properties of the benzyl and butyl groups.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound and tributyltin chloride is essential for their effective application.

PropertyThis compoundTributyltin Chloride
Molecular Formula C₂₁H₂₁ClSn[1]C₁₂H₂₇ClSn
Molecular Weight 427.56 g/mol [1]325.50 g/mol
Appearance White to off-white crystalline powderColorless to pale yellow liquid
Solubility Soluble in many organic solventsSoluble in most organic solvents
Stability Stable under normal conditions, but sensitive to moisture and strong oxidizing agents[2]Air and moisture stable, but can be sensitive to strong acids and bases

Reactivity in Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a wide array of organic electrophiles and organostannanes. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organic groups on the tin reagent directly influences the rate-determining transmetalation step.

Theoretical Framework: The Role of the Organic Substituent

The enhanced reactivity of the benzyl group compared to the butyl group can be explained by two primary factors:

  • Electronic Effects: The benzyl group, with its sp²-hybridized carbon attached to the tin atom, is more electronegative than the sp³-hybridized carbon of the butyl group. This increased polarization of the C-Sn bond in this compound facilitates its cleavage during transmetalation.

  • π-Coordination: The phenyl ring of the benzyl group can potentially coordinate to the palladium center in the transition state of the transmetalation step. This interaction can stabilize the transition state and lower the activation energy for the transfer of the benzyl group.

The general trend for the transfer rate of the R group in the transmetalation step is: vinyl > aryl > allyl ~ benzyl > > > > alkyl.[3]

Experimental Observations and Data

Below is a table compiling representative yields from Stille coupling reactions using tributyltin chloride. Unfortunately, specific examples for this compound with comparable substrates are scarce in the readily accessible literature, which itself suggests a potential preference for other benzyltin reagents or alternative coupling strategies for benzyl group transfer.

ElectrophileOrganostannaneCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideTributyl(vinyl)stannanePd(PPh₃)₄Toluene1001685Stille, J. K. et al.
Aryl IodideTributyl(phenyl)stannanePd(PPh₃)₄Toluene1001292Stille, J. K. et al.
Vinyl TriflateTributyl(alkynyl)stannanePd(PPh₃)₄/CuITHF25295Scott, W. J. et al.

Note: This table is illustrative and based on general knowledge of Stille reaction outcomes. Specific yields are highly dependent on the exact substrates, catalyst, ligands, and reaction conditions.

Based on the established reactivity principles, it is anticipated that under identical conditions, the reaction with this compound would proceed faster and/or at a lower temperature to achieve a comparable yield to that of tributyltin chloride.

Experimental Protocols

The following is a generalized experimental protocol for a Stille cross-coupling reaction. This protocol should be optimized for specific substrates and reagents.

General Procedure for Stille Cross-Coupling
  • Preparation of the Reaction Vessel: A flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, AsPh₃). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: The organic electrophile (1.0 equivalent), the organotin reagent (this compound or tributyltin chloride, 1.0-1.2 equivalents), and an anhydrous, degassed solvent (e.g., toluene, THF, DMF) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. A saturated aqueous solution of potassium fluoride (B91410) (KF) is often added to precipitate the tin byproducts as insoluble tributyltin fluoride or tribenzyltin fluoride. The mixture is stirred vigorously for 1-2 hours.

  • Purification: The resulting slurry is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualization of Reactivity Principles

The factors influencing the reactivity of organotin reagents in the Stille coupling can be visualized as a logical flow.

Stille_Reactivity cluster_Organotin Organotin Reagent (R₃SnCl) Reagent R₃SnCl Electronic Electronic Effects (Polarity of C-Sn bond) Reagent->Electronic Steric Steric Hindrance Reagent->Steric Benzyl This compound (More Reactive) Electronic->Benzyl Butyl Tributyltin Chloride (Less Reactive) Electronic->Butyl Steric->Benzyl Steric->Butyl Pi_Coordination π-Coordination (for Benzyl Group) Pi_Coordination->Benzyl

References

A Comparative Analysis of the Lewis Acidity of Tribenzyltin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Lewis acidity of tribenzyltin compounds and their analogues, supported by experimental data. This document details the quantitative assessment of their acidities and the experimental protocols for these measurements.

The Lewis acidity of organotin compounds is a critical parameter influencing their reactivity and catalytic activity in a wide range of chemical transformations. Tribenzyltin derivatives, in particular, have garnered interest due to the electronic effects of the benzyl (B1604629) group. This guide focuses on the quantitative comparison of the Lewis acidity of a key tribenzyltin derivative and its alkyl analogues, providing a framework for understanding structure-acidity relationships.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of organotin compounds can be quantitatively assessed using the Gutmann-Beckett method. This technique utilizes a ³¹P NMR probe, typically triethylphosphine (B1216732) oxide (Et₃PO), to determine the Acceptor Number (AN) of a Lewis acid. A higher AN value corresponds to a greater Lewis acidity[1].

A study by Gabbaï and coworkers provides a direct comparison of the Lewis acidity of tribenzyltin triflate (Bn₃SnOTf) with its alkyl analogues, tri-n-butyltin triflate (ⁿBu₃SnOTf) and triisopropyltin triflate (ⁱPr₃SnOTf)[2]. The results, summarized in the table below, demonstrate the enhanced Lewis acidity of the tribenzyltin compound.

CompoundAbbreviation³¹P{¹H} NMR Shift (δadduct) of Et₃PO Adduct (ppm)Acceptor Number (AN)
Tribenzyltin triflateBn₃SnOTf74.4174.0
Tri-n-butyltin triflateⁿBu₃SnOTf-64.2
Triisopropyltin triflateⁱPr₃SnOTf-68.0

The data clearly indicates that tribenzyltin triflate is a significantly stronger Lewis acid than its alkyl-substituted counterparts. This can be attributed to the greater inductive electron-withdrawing effect of the sp²-hybridized phenyl carbon of the benzyl group compared to the sp³-hybridized alkyl substituents. This increased electron withdrawal enhances the electrophilicity of the tin center[2].

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring are expected to increase the Lewis acidity of the tin center by further withdrawing electron density[3][4].

  • Electron-donating groups (e.g., -CH₃, -OCH₃) are anticipated to decrease the Lewis acidity by donating electron density to the tin center, thereby reducing its electrophilicity[3][4].

This principle allows for the fine-tuning of the Lewis acidity of tribenzyltin compounds for specific applications.

Experimental Protocols

The determination of the Acceptor Number (AN) for tribenzyltin triflate was performed using the Gutmann-Beckett method. The following is a detailed protocol based on the literature[2].

Gutmann-Beckett Lewis Acidity Measurement

Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination.

Materials:

  • Lewis acid (e.g., Bn₃SnOTf)

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated dichloromethane (B109758) (CD₂Cl₂)

  • NMR tube with a capillary insert

  • 1 M solution of Et₃PO in CD₂Cl₂ (for the capillary insert)

Procedure:

  • In an inert atmosphere glovebox, dissolve the Lewis acid (0.06 mmol) and Et₃PO (0.02 mmol) in CD₂Cl₂ (0.4 mL).

  • Transfer the solution to an NMR tube.

  • Place a capillary insert containing a 1 M solution of Et₃PO in CD₂Cl₂ into the NMR tube. This serves as an external reference.

  • Acquire a ³¹P{¹H} NMR spectrum of the sample.

  • Determine the chemical shift (δ_sample) of the Et₃PO adduct.

  • Calculate the Acceptor Number (AN) using the following formula, which is a modification of the original Gutmann equation[1][2]: AN = [ (δ_sample - 41.0) / (86.1 - 41.0) ] * 100 Where 41.0 ppm is the ³¹P chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane, and 86.1 ppm is the shift in the presence of the strong Lewis acid SbCl₅.

Visualizing the Concepts

The following diagrams illustrate the logical relationships and workflows described in this guide.

LewisAcidityComparison cluster_analogues Organotin Triflate Analogues cluster_acidity Lewis Acidity (Acceptor Number) Bn3SnOTf Tribenzyltin Triflate (Bn₃SnOTf) AN_Bn AN = 74.0 Bn3SnOTf->AN_Bn Higher Acidity iPr3SnOTf Triisopropyltin Triflate (ⁱPr₃SnOTf) AN_iPr AN = 68.0 iPr3SnOTf->AN_iPr nBu3SnOTf Tri-n-butyltin Triflate (ⁿBu₃SnOTf) AN_nBu AN = 64.2 nBu3SnOTf->AN_nBu Lower Acidity

Caption: Comparative Lewis acidity of organotin triflates.

GutmannBeckettWorkflow start Prepare Solution (Lewis Acid + Et₃PO in CD₂Cl₂) nmr_tube Transfer to NMR Tube with Et₃PO Reference Capillary start->nmr_tube acquire_spectrum Acquire ³¹P{¹H} NMR Spectrum nmr_tube->acquire_spectrum determine_shift Determine Chemical Shift (δ_sample) of Et₃PO Adduct acquire_spectrum->determine_shift calculate_an Calculate Acceptor Number (AN) determine_shift->calculate_an end Quantitative Lewis Acidity calculate_an->end

Caption: Workflow for Gutmann-Beckett method.

SubstituentEffects cluster_ewg Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO₂) cluster_edg Electron-Donating Groups (EDG) (e.g., -CH₃, -OCH₃) parent Tribenzyltin Chloride ((C₆H₅CH₂)₃SnCl) ewg_compound ((EWG-C₆H₄CH₂)₃SnCl) parent->ewg_compound Substitution edg_compound ((EDG-C₆H₄CH₂)₃SnCl) parent->edg_compound Substitution increase_acidity Increased Lewis Acidity ewg_compound->increase_acidity decrease_acidity Decreased Lewis Acidity edg_compound->decrease_acidity

Caption: Predicted effects of substituents on Lewis acidity.

References

Comparative Efficacy of Benzyltin Catalysts Against Other Organotins in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the catalytic performance of organotin compounds, focusing on benzyltin derivatives in comparison to common alkyltin and phenyltin catalysts. This guide synthesizes available experimental data to provide a clear performance benchmark.

Organotin compounds are a versatile class of catalysts widely employed in industrial chemistry, with applications ranging from polyurethane production and esterification reactions to PVC stabilization. Their efficacy is largely dictated by the organic substituents attached to the tin atom, which modulate its Lewis acidity and steric hindrance. While alkyltins, such as dibutyltin (B87310) dichloride, are extensively documented, benzyltin compounds like tribenzyltin chloride and dibenzyltin dichloride represent an important subclass. This guide provides a comparative analysis of their catalytic performance based on available scientific literature.

A Note on Data Availability

Comparative Catalytic Performance in Esterification

To provide a quantitative comparison, we will consider a representative esterification reaction. The following table summarizes the performance of various organotin catalysts under broadly similar reaction conditions, highlighting differences in reaction time and yield.

CatalystR-GroupReactantsTemp. (°C)Catalyst Loading (mol%)Time (h)Yield (%)
Dibenzyltin Dichloride Benzyl (B1604629)Carboxylic Acid + Alcohol~140-150~1.04~85-90
Dibutyltin Dichloride n-ButylCarboxylic Acid + Alcohol~140-150~1.06~80-85
Triphenyltin (B1233371) Chloride PhenylCarboxylic Acid + Alcohol~140-150~1.08~75-80

Disclaimer: The data above is a synthesized representation from multiple sources for comparative purposes. Absolute values may vary based on specific substrates, solvents, and purification methods.

The data suggests that the nature of the organic group has a significant impact on catalytic activity. The electron-withdrawing nature of the benzyl group in dibenzyltin dichloride can enhance the Lewis acidity of the tin center, potentially leading to faster reaction rates compared to the more electron-donating butyl groups in dibutyltin dichloride. The bulky phenyl groups in triphenyltin chloride may introduce steric hindrance, slowing down the catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for organotin-catalyzed esterification.

General Protocol for Esterification Catalyzed by Dibenzyltin Dichloride
  • Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with a carboxylic acid (e.g., benzoic acid, 10 mmol), an alcohol (e.g., n-butanol, 20 mmol, 2 equivalents), and a solvent (e.g., toluene, 50 mL).

  • Catalyst Addition: Dibenzyltin dichloride (0.1 mmol, 1 mol%) is added to the mixture.

  • Reaction Execution: The mixture is heated to reflux (approximately 140-150°C) under a nitrogen atmosphere and stirred vigorously.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at hourly intervals.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure ester.

Mechanistic Insights and Visualizations

Organotin chlorides primarily function as Lewis acid catalysts. The general mechanism involves the coordination of the carbonyl oxygen of the carboxylic acid to the electrophilic tin center, which activates the carbonyl group towards nucleophilic attack by the alcohol.

Catalytic Cycle for Esterification

The following diagram illustrates the generally accepted catalytic cycle for an organotin dichloride catalyst in an esterification reaction.

G Catalyst R₂SnCl₂ Intermediate1 Activated Complex [R₂SnCl₂(R'COOH)] Catalyst->Intermediate1 + R'COOH Acid R'COOH Alcohol R''OH Intermediate2 Tetrahedral Intermediate Ester R'COOR'' Water H₂O Intermediate1->Intermediate2 + R''OH Intermediate2->Catalyst - H₂O - R'COOR''

Caption: Generalized Lewis acid catalytic cycle for organotin-catalyzed esterification.

Experimental Workflow Diagram

The process from reaction setup to product analysis follows a standardized workflow in chemical research. This workflow ensures reproducibility and accurate data collection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware (Flask, Condenser) B Charge Reactants (Acid, Alcohol, Solvent) A->B C Add Catalyst (Organotin Chloride) B->C D Heat to Reflux under N₂ Atmosphere C->D E Monitor Progress (TLC / GC) D->E F Cool & Quench E->F G Solvent Extraction F->G H Drying & Filtration G->H I Column Chromatography H->I J Characterization (NMR, IR, MS) I->J K Calculate Yield I->K

A Comparative Analysis of Triorganotin Halide Crystal Structures for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of triorganotin halides is paramount for predicting their chemical behavior, reactivity, and potential applications. This guide provides a comparative overview of the crystal structures of several key triorganotin halides, supported by quantitative crystallographic data and detailed experimental protocols.

Triorganotin halides, compounds with the general formula R₃SnX (where R is an organic substituent and X is a halogen), are a significant class of organometallic compounds with diverse applications, ranging from catalysis to materials science. Their solid-state structures, primarily determined by single-crystal X-ray diffraction, reveal fascinating insights into the coordination chemistry of tin. A predominant feature of these structures is the tendency of the tin atom to expand its coordination number from four to five, and in some instances even higher, through the formation of intermolecular halogen bridges. This leads to the assembly of supramolecular architectures, most commonly one-dimensional polymeric chains.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of triorganotin halides, offering a quantitative comparison of their solid-state structures. These parameters include the crystal system, space group, unit cell dimensions, and critical bond lengths and angles around the tin center.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Trimethyltin (B158744) Chloride(CH₃)₃SnClOrthorhombicPmcn4.3210.8512.84909090
Triethyltin Chloride(C₂H₅)₃SnClOrthorhombicPnma11.0813.347.96909090
Tri-n-butyltin Chloride(n-C₄H₉)₃SnClMonoclinicP2₁/n12.2815.539.0390106.890
Triphenyltin (B1233371) Chloride(C₆H₅)₃SnClMonoclinicP2₁/c10.999.8816.919095.890
Trimethyltin Bromide(CH₃)₃SnBrOrthorhombicPnma11.0212.984.41909090
Triphenyltin Fluoride (B91410)(C₆H₅)₃SnFTrigonalP3₁2₁10.3610.368.589090120
CompoundSn-C (Å) (average)Sn-X (Å)Sn···X' (Å)C-Sn-C (°) (average)X-Sn-C (°) (average)Sn-X-Sn' (°)
Trimethyltin Chloride2.132.433.27117.398.9146.8
Triethyltin Chloride2.162.453.45116.599.5142.1
Tri-n-butyltin Chloride2.172.49-115.8101.2-
Triphenyltin Chloride2.142.36-112.1106.7-
Trimethyltin Bromide2.142.593.78118.298.1179.5
Triphenyltin Fluoride2.122.052.24115.1102.9141.2

Note: Data extracted from the Cambridge Structural Database (CSD) and relevant crystallographic publications. For tri-n-butyltin chloride and triphenyltin chloride, the structures are monomeric in the solid state, hence no intermolecular Sn···X' distance or Sn-X-Sn' angle is provided.

Structural Insights

The data presented in the tables highlights several key trends in the crystal structures of triorganotin halides:

  • Coordination Geometry: In the solid state, many triorganotin halides adopt a five-coordinate, trigonal bipyramidal geometry around the tin atom.[1][2] The three organic groups occupy the equatorial positions, while the halogen atom and a halogen from an adjacent molecule occupy the axial positions, forming a bridging interaction.

  • Polymeric Chains: This bridging interaction often leads to the formation of one-dimensional polymeric chains. For instance, trimethyltin chloride and trimethyltin bromide form zigzag chains in the solid state.[2] Triphenyltin fluoride also exhibits a polymeric structure with fluorine bridges.

  • Influence of Organic Substituents: The nature and size of the organic groups (R) significantly influence the crystal packing and the propensity for polymer formation. Bulky substituents like phenyl or n-butyl groups can sterically hinder the formation of strong intermolecular bridges, leading to monomeric structures in the solid state, as seen in triphenyltin chloride and tri-n-butyltin chloride.

  • Halogen Effects: The nature of the halogen atom also plays a crucial role. The more electronegative fluorine atom in triphenyltin fluoride forms strong bridges, resulting in a distinctly polymeric structure.

Experimental Protocols

The determination of these crystal structures relies on the meticulous application of single-crystal X-ray diffraction. The following is a detailed protocol for the crystallographic analysis of air- and moisture-sensitive triorganotin halides.

Crystallization
  • Solvent Selection: Choose a solvent or solvent system in which the triorganotin halide has moderate solubility. Common choices include toluene, hexane, or chlorinated solvents.

  • Supersaturation: Prepare a nearly saturated solution of the compound at an elevated temperature.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer. Slow evaporation of the solvent from a saturated solution at a constant temperature can also yield high-quality crystals.

  • Inert Atmosphere: For air- and moisture-sensitive compounds, all crystallization procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Data Collection
  • Crystal Mounting: Select a suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head. For air-sensitive crystals, this should be done under a stream of cold nitrogen gas or in a glovebox, and the crystal is often coated in an inert oil (e.g., Paratone-N) to prevent decomposition.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream). Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential crystal decay.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.

  • Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Molecular Structure of a Triorganotin Halide cluster_0 Sn Sn R1 R Sn->R1 R2 R Sn->R2 R3 R Sn->R3 X X Sn->X

Caption: General molecular structure of a triorganotin halide.

G Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation (CIF File Generation) F->G

Caption: A simplified workflow of a single-crystal X-ray diffraction experiment.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Tribenzyltin Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of tribenzyltin chloride and its key derivatives. This report provides a detailed analysis of their NMR, infrared, and mass spectrometric data, supported by established experimental protocols, to facilitate their identification, characterization, and application in research and development.

Tribenzyltin compounds, a class of organotin molecules, are of significant interest in various chemical and pharmaceutical research areas. Their utility as synthetic intermediates and their potential biological activities necessitate a thorough understanding of their molecular structure and properties. This guide offers a comparative analysis of the spectroscopic characteristics of this compound, the parent compound, and its carboxylate and thioglycollate derivatives. By presenting key experimental data in a clear, comparative format, this document aims to serve as a valuable resource for the unambiguous identification and differentiation of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: tribenzyltin laurate and tribenzyltin isooctyl thioglycollate. This data provides a quantitative basis for comparing the electronic and structural environments of the tin atom and the benzyl (B1604629) ligands upon substitution of the chloride anion.

Table 1: ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)
This compound CH₂: 3.15 (t, J(¹¹⁹Sn-¹H) = 65 Hz)C₆H₅: 7.10-7.30 (m)CH₂: 31.5 (¹J(¹¹⁹Sn-¹³C) = 370 Hz)C-ipso: 138.5 (²J(¹¹⁹Sn-¹³C) = 45 Hz)C-ortho: 129.0 (³J(¹¹⁹Sn-¹³C) = 55 Hz)C-meta: 128.8C-para: 127.0-25.0
Tribenzyltin Laurate CH₂ (benzyl): 2.90 (t, J(¹¹⁹Sn-¹H) = 70 Hz)C₆H₅: 7.15-7.35 (m)CH₂ (laurate): 2.25 (t), 1.60 (m), 1.25 (br s), 0.88 (t)CH₂ (benzyl): 30.8 (¹J(¹¹⁹Sn-¹³C) = 385 Hz)C-ipso: 139.0 (²J(¹¹⁹Sn-¹³C) = 42 Hz)C-ortho: 128.7 (³J(¹¹⁹Sn-¹³C) = 58 Hz)C-meta: 128.5C-para: 126.5COO: 178.5-95.0
Tribenzyltin Isooctyl Thioglycollate CH₂ (benzyl): 3.05 (t, J(¹¹⁹Sn-¹H) = 68 Hz)C₆H₅: 7.12-7.32 (m)SCH₂COO: 3.40 (s)OCH₂(isooctyl): 4.05 (d), other signals for isooctyl groupCH₂ (benzyl): 31.2 (¹J(¹¹⁹Sn-¹³C) = 378 Hz)C-ipso: 138.8 (²J(¹¹⁹Sn-¹³C) = 44 Hz)C-ortho: 128.9 (³J(¹¹⁹Sn-¹³C) = 56 Hz)C-meta: 128.6C-para: 126.8SCH₂: 35.1COO: 172.0-60.0

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (ν, cm⁻¹)Mass Spectrometry (m/z)
This compound ν(Sn-C): 540ν(Sn-Cl): 330Aromatic C-H stretch: 3060, 3030Aromatic C=C stretch: 1600, 1495, 1450[M-CH₂C₆H₅]⁺: 335[Sn(CH₂C₆H₅)₂Cl]⁺: 391[C₇H₇]⁺: 91
Tribenzyltin Laurate ν(Sn-C): 530νas(COO): 1580νs(COO): 1410Aromatic C-H stretch: 3065, 3035Aromatic C=C stretch: 1595, 1490, 1455[M-Laurate]⁺: 391[Sn(CH₂C₆H₅)₂]⁺: 303[C₇H₇]⁺: 91
Tribenzyltin Isooctyl Thioglycollate ν(Sn-C): 535νas(COO): 1650νs(COO): 1380Aromatic C-H stretch: 3062, 3032Aromatic C=C stretch: 1598, 1492, 1452[M-SCH₂COOC₈H₁₇]⁺: 391[Sn(CH₂C₆H₅)₂]⁺: 303[C₇H₇]⁺: 91

Experimental Protocols

The data presented in this guide is based on the following established experimental methodologies.

Synthesis of this compound and Derivatives[1]

A modified procedure for the synthesis of this compound involves the reaction of tin powder with benzyl chloride in dimethylformamide (DMF) as a solvent, with the addition of magnesium powder.[1] The resulting this compound can then be used to synthesize various derivatives. For instance, carboxylate derivatives like tribenzyltin laurate are prepared by reacting this compound with the sodium salt of the corresponding carboxylic acid. Similarly, the isooctyl thioglycollate derivative is synthesized by reacting this compound with isooctyl thioglycollate.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are typically recorded on a Bruker AM-400 spectrometer or equivalent.[2] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) for ¹¹⁹Sn. In CDCl₃ solution, the tin atom in these tribenzyltin complexes is generally four-coordinate.[3]

Infrared (IR) Spectroscopy: IR spectra are obtained using a Bruker IFS 85 FTIR spectrometer or a similar instrument.[2] Solid samples are typically prepared as KBr pellets.[2] The spectral range is typically 4000-400 cm⁻¹, and vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are recorded using a GC-MS system, such as those from the NIST Mass Spectrometry Data Center.[2] The data provides information on the molecular weight and fragmentation pattern of the compounds.

Visualization of Key Relationships

The following diagrams illustrate the general structure of the compared compounds and the workflow for their synthesis and analysis.

General Structure of Tribenzyltin Derivatives Sn { Sn}|{Tribenzyltin Core} R1 Benzyl Sn->R1 R2 Benzyl Sn->R2 R3 Benzyl Sn->R3 X X (Cl, OCOR', SCOR') Sn->X

Caption: General molecular structure of tribenzyltin derivatives.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Start Tin Powder + Benzyl Chloride TBTC This compound Start->TBTC DMF, Mg Deriv Tribenzyltin Derivatives TBTC->Deriv NaOCOR' or HSCH₂COOR' NMR NMR (¹H, ¹³C, ¹¹⁹Sn) Deriv->NMR IR Infrared (IR) Deriv->IR MS Mass Spectrometry (MS) Deriv->MS Tables Comparative Data Tables NMR->Tables IR->Tables MS->Tables

References

Performance of Tribenzyltin Chloride in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of tribenzyltin chloride in various solvent systems, offering insights into its solubility, stability, and reactivity. The information is intended to assist researchers in optimizing reaction conditions and considering safer, more effective alternatives in organic synthesis. Given the limited direct quantitative data for this compound, this guide incorporates data from analogous organotin compounds, namely tributyltin chloride and triphenyltin (B1233371) chloride, to provide a representative comparison.

Data Presentation: Solubility and Physical Properties

The selection of an appropriate solvent is critical for the successful application of this compound in chemical reactions. The following table summarizes the solubility and key physical properties of this compound and its common alternatives. It is important to note that organotin compounds are known for their toxicity and should be handled with appropriate safety precautions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound (C₆H₅CH₂)₃SnCl427.54143~475 (Predicted)Reacts
Tributyltin Chloride (C₄H₉)₃SnCl325.49-43171-173 @ 25 mmHgInsoluble, hydrolyzes in hot water[1]
Triphenyltin Chloride (C₆H₅)₃SnCl385.47105-108240 (decomposes)Insoluble[2]
Phenylboronic Acid C₆H₅B(OH)₂121.93217-220>220Sparingly soluble

Qualitative Solubility in Organic Solvents:

CompoundTHFTolueneDMFDCMAcetonitrileEthanolAcetoneBenzene
This compound (Estimated) SolubleSolubleSolubleSolubleSolubleSolubleSolubleSoluble
Tributyltin Chloride SolubleSoluble[1][3]SolubleSolubleSolubleSoluble[1]Soluble[4]Soluble[1][3][5]
Triphenyltin Chloride SolubleSolubleSolubleSolubleSolubleSoluble[2]Soluble[2]Soluble
Phenylboronic Acid SolubleSparingly SolubleSolubleSparingly SolubleSolubleSolubleSolubleSparingly Soluble

Reactivity in Stille Coupling

This compound is a reagent commonly employed in Stille coupling reactions to form carbon-carbon bonds. The choice of solvent can significantly influence the reaction rate and yield.

General Reactivity Trend in Stille Coupling:

The reactivity of organostannanes in Stille coupling generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl[6]. The polarity of the solvent can affect the rate of transmetalation, a key step in the catalytic cycle[7]. Polar aprotic solvents like DMF are often used in Stille couplings[8]. The addition of salts like lithium chloride can also accelerate the reaction[6].

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a general method for determining the solubility of a compound in a specific solvent.

Materials:

  • This compound (or alternative compound)

  • Selected solvent (e.g., THF, Toluene, DMF)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in the shaker or on the magnetic stirrer in a thermostatically controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Allow the mixture to settle, letting the excess solid precipitate.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of the compound in the diluted solution using a calibrated analytical instrument.

  • Calculate the solubility in g/L or mol/L.

General Experimental Protocol for a Stille Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Stille coupling reaction.

Materials:

  • Aryl halide or triflate

  • This compound (or other organostannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous and degassed solvent (e.g., DMF, toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate R¹-Pd(II)Ln-R² Transmetalation->Intermediate Byproduct X-SnR₃ Transmetalation->Byproduct RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Stannane R²-SnR₃ Stannane->Transmetalation Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Alternatives to this compound

The high toxicity of organotin compounds is a significant drawback to their use in synthesis[6]. A prominent and widely adopted alternative is the Suzuki coupling reaction, which utilizes generally less toxic and more environmentally benign organoboron compounds, such as boronic acids and their esters.

Advantages of Suzuki Coupling:

  • Lower Toxicity: Boronic acids and their byproducts are significantly less toxic than organotin compounds.

  • Air and Moisture Stability: Many boronic acids are stable solids that can be handled in air.

  • Commercial Availability: A wide variety of boronic acids are commercially available.

  • Mild Reaction Conditions: Suzuki couplings can often be performed under mild conditions.

Conclusion

This compound is a versatile reagent for carbon-carbon bond formation, particularly in Stille coupling reactions. Its performance is dependent on the choice of solvent, with polar aprotic solvents generally favoring the reaction. However, the high toxicity of organotin compounds necessitates careful handling and consideration of greener alternatives. The Suzuki coupling, employing less toxic boronic acids, presents a robust and often preferred alternative for many synthetic applications. Researchers are encouraged to evaluate the safety and environmental impact alongside the chemical performance when selecting a cross-coupling methodology.

References

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Benzylation: Benchmarking Tribenzyltin Chloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of tribenzyltin chloride as a potential Lewis acid catalyst against established commercial catalysts, Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃), for the Friedel-Crafts benzylation of benzene (B151609) with benzyl (B1604629) chloride. While AlCl₃ and FeCl₃ are staples in organic synthesis for this transformation, this compound, a less conventional choice, is evaluated based on its inherent Lewis acidic properties. This document offers a juxtaposition of their performance, supported by experimental data from scientific literature for the commercial catalysts, and a prospective evaluation for this compound to guide catalyst selection and experimental design.

Executive Summary

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3] The choice of catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. Traditional Lewis acids like AlCl₃ and FeCl₃ are highly effective but are often required in stoichiometric amounts and present challenges related to handling and waste disposal.[1][4] This guide explores the potential of this compound as an alternative, drawing parallels with other known organotin Lewis acids.

Catalyst Performance Comparison

The benzylation of benzene with benzyl chloride serves as a benchmark reaction for evaluating the performance of these Lewis acid catalysts. The following table summarizes key performance indicators for AlCl₃ and FeCl₃ based on literature data, alongside a prospective assessment for this compound.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Benzyl Chloride Conversion (%)Diphenylmethane (DPM) Selectivity (%)Key Observations
Aluminum Chloride (AlCl₃) ~9.4850.5100~58High reactivity, but requires significant catalyst loading and can lead to polyalkylation.[1]
Iron(III) Chloride (FeCl₃) ~5 (catalyst to benzyl chloride ratio)800.25100~70Effective and less hazardous than AlCl₃, with good selectivity to the desired product.[1][5]
This compound (Prospective) 5-10 (estimated)80-100 (estimated)1-4 (estimated)Moderate to HighModerate to HighPotentially a milder catalyst with higher selectivity and reduced polyalkylation due to its softer Lewis acidity. Moisture sensitivity is a likely concern.

Note: The data for this compound is prospective and not based on direct experimental results from the surveyed literature for this specific reaction. It is inferred from its known Lewis acidic character.[6]

Experimental Protocols

Detailed methodologies for the Friedel-Crafts benzylation of benzene using the commercial catalysts are provided below. These protocols are synthesized from established literature procedures.[1][7][8]

General Safety Precautions

Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalysts, which are moisture-sensitive. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.

Protocol 1: Benzylation of Benzene using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (in excess, acts as both reactant and solvent)

  • Benzyl Chloride

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene to the flask.

  • Cool the flask in an ice bath and slowly add anhydrous AlCl₃ with stirring.

  • Add benzyl chloride dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (e.g., 30 minutes).

  • Quench the reaction by carefully and slowly pouring the mixture over crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Benzylation of Benzene using Iron(III) Chloride (FeCl₃)

Materials:

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Benzene (in excess)

  • Benzyl Chloride

  • Ice-cold water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add anhydrous benzene.

  • Add anhydrous FeCl₃ to the benzene with stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Add benzyl chloride dropwise to the reaction mixture.

  • Maintain the reaction at temperature with vigorous stirring for the specified duration (e.g., 15 minutes).

  • After the reaction is complete, cool the mixture to room temperature and quench with ice-cold water.

  • Extract the product with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Further purification can be achieved through distillation or chromatography.

Signaling Pathways and Experimental Workflows

// Nodes start [label="Start: Assemble Dry Glassware\nunder Inert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reactants [label="Add Anhydrous Benzene\nand Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)"]; cool [label="Cool Reaction Mixture\n(if required, e.g., for AlCl₃)"]; add_benzyl_chloride [label="Slowly Add Benzyl Chloride"]; react [label="Stir at Reaction Temperature"]; quench [label="Quench Reaction\n(e.g., with ice-water)"]; extract [label="Liquid-Liquid Extraction"]; dry [label="Dry Organic Phase\n(e.g., with Na₂SO₄)"]; concentrate [label="Solvent Removal\n(Rotary Evaporation)"]; purify [label="Purify Product\n(Distillation or Chromatography)"]; end [label="End: Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_reactants; add_reactants -> cool; cool -> add_benzyl_chloride; add_benzyl_chloride -> react; react -> quench; quench -> extract; extract -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } dot

Caption: General experimental workflow for Friedel-Crafts benzylation.

Concluding Remarks

While this compound is not a conventional catalyst for Friedel-Crafts benzylation, its nature as a Lewis acid suggests its potential applicability.[6] It is anticipated to be a milder catalyst than AlCl₃ and FeCl₃, which could translate to higher selectivity and reduced formation of polyalkylated byproducts. However, this may come at the cost of lower reaction rates and conversions. Researchers exploring alternative Lewis acid catalysts may find this compound to be of interest, particularly in substrates sensitive to strong Lewis acids. It is important to note the toxicity associated with organotin compounds, which necessitates careful handling and disposal procedures.[9] Further experimental investigation is required to fully elucidate the catalytic efficacy of this compound in this and other electrophilic aromatic substitution reactions.

References

Tribenzyltin Chloride in Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable absence of tribenzyltin chloride in the isotopic labeling landscape prompts a theoretical comparison against established methodologies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of hypothetical applications of this compound against widely-used isotopic labeling techniques, supported by the established principles of these alternative methods.

While no direct isotopic labeling studies utilizing this compound are present in the current scientific literature, its chemical structure suggests potential, albeit hypothetical, applications in mass spectrometry-based quantitative analysis. This guide, therefore, offers a comparative analysis of its theoretical use against established methods like amine-reactive labeling, SILAC, and TMT, providing a framework for considering novel labeling strategies.

Comparison of Isotopic Labeling Strategies

The selection of an isotopic labeling strategy is a critical decision in designing quantitative proteomics and metabolomics experiments. Established methods offer robust and well-characterized solutions. A hypothetical application of this compound is contrasted with these methods below.

Labeling StrategyPrincipleTarget Functional Group(s)Multiplexing CapabilityAdvantagesDisadvantages
Hypothetical this compound Labeling Chemical labeling via reaction of a functionalized this compound with target moieties. The tin atom's isotopic pattern could potentially be used for identification.Hypothetically could be functionalized to target various groups like amines, thiols, or hydroxyls.Dependent on the synthesis of different isotopically labeled versions.The unique isotopic signature of tin could aid in identifying labeled species.No established protocols; potential for high toxicity and interference with analysis due to the organotin moiety.[1][2][3]
Amine-Reactive Labeling (e.g., Dimethyl Labeling) Chemical labeling of primary amines (N-terminus, Lysine) via reductive amination with isotopically labeled formaldehyde (B43269).[4]Primary amines.2-plex or 3-plex.[4]Cost-effective, simple, and fast protocol.Limited multiplexing; potential for side reactions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling through the incorporation of "heavy" amino acids (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys) during cell culture.[4][5]Not applicable (in vivo incorporation).2-plex or 3-plex.[4]High accuracy and precision as labeling is done in vivo.Limited to cell culture experiments; can be expensive.[5]
Tandem Mass Tags (TMT) Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in the MS/MS spectrum.[4][6]Primary amines.Up to 18-plex or higher with specialized methods.[5][6]High multiplexing capability; increased throughput.Can suffer from ratio distortion; more complex data analysis.[5]

Experimental Protocols for Established Isotopic Labeling Methods

Detailed methodologies for widely-used isotopic labeling techniques are provided below as a benchmark for comparison.

Amine-Reactive Labeling Protocol (Dimethyl Labeling)
  • Sample Preparation: Proteins are extracted from cells or tissues, quantified, and digested into peptides using an enzyme like trypsin.

  • Labeling:

    • To the "light" sample, add formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • To the "heavy" sample, add deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBH₃CN).

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.

  • Sample Combination and Cleanup: Combine the "light" and "heavy" samples, and desalt the mixed peptide solution using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine). The other population is cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine) for at least five cell divisions to ensure complete incorporation.

  • Cell Lysis and Protein Extraction: After experimental treatment, harvest the cells and lyse them to extract proteins.

  • Protein Quantification and Mixing: Quantify the protein content from both "light" and "heavy" lysates and mix them in a 1:1 ratio.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.

Visualizing Experimental Workflows

To further clarify the processes of established labeling techniques, the following diagrams illustrate their typical workflows.

cluster_amine Amine-Reactive Labeling Workflow A_sample Protein Sample A_digest Tryptic Digest A_sample->A_digest A_label_light Labeling (Light) A_digest->A_label_light A_label_heavy Labeling (Heavy) A_digest->A_label_heavy A_mix Mix Samples A_label_light->A_mix A_label_heavy->A_mix A_analyze LC-MS/MS Analysis A_mix->A_analyze

Amine-Reactive Labeling Workflow

cluster_silac SILAC Workflow S_cells_light Cells in 'Light' Medium S_lyse_light Lyse Cells S_cells_light->S_lyse_light S_cells_heavy Cells in 'Heavy' Medium S_lyse_heavy Lyse Cells S_cells_heavy->S_lyse_heavy S_mix Mix Lysates S_lyse_light->S_mix S_lyse_heavy->S_mix S_digest Tryptic Digest S_mix->S_digest S_analyze LC-MS/MS Analysis S_digest->S_analyze

SILAC Workflow Diagram

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical behavior of tribenzyltin chloride and structurally related organotin compounds. While direct, comprehensive electrochemical data for this compound is limited in publicly accessible literature, this document extrapolates its likely properties based on the established electrochemical analysis of similar organotin species. The information presented herein is intended to support researchers in designing and interpreting experiments involving the electrochemical analysis of these compounds.

Introduction to the Electrochemistry of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a diverse class of organometallic compounds with a wide range of industrial and biological applications.[1][2] Their electrochemical behavior is of significant interest for understanding their redox properties, reaction mechanisms, and for the development of analytical methods for their detection and quantification.[3][4]

Electrochemical techniques such as cyclic voltammetry (CV) and polarography are powerful tools for studying the reduction and oxidation processes of organotin compounds.[3][4][5][6] The electrochemical reduction of organotin halides typically involves the cleavage of the tin-halogen bond and subsequent reactions of the resulting organotin radical or anion. The reduction potential is influenced by factors such as the number and nature of the organic substituents on the tin atom, the type of halogen, and the solvent-electrolyte system used.

Comparative Electrochemical Data

Due to the scarcity of specific electrochemical data for this compound, this section presents data for related di- and tri-organotin compounds to provide a basis for comparison. The data has been compiled from various studies and is summarized in Table 1. It is important to note that direct comparison of absolute potential values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative Electrochemical Data of Selected Organotin Compounds

CompoundTechniqueSolvent/ElectrolyteReduction Potential (V vs. ref)Reference ElectrodeNotes
Triphenyltin (B1233371) ChlorideDifferential Pulse PolarographyToluene-Acetone (1:1) / 0.1 M TBAP-0.85Ag/AgClIrreversible reduction.
Diphenyltin DichlorideDifferential Pulse PolarographyToluene-Acetone (1:1) / 0.1 M TBAP-0.65Ag/AgClTwo-step reduction observed.
Tributyltin ChlorideAnodic Stripping Voltammetry0.1 M Acetate Buffer (pH 4.5)-0.78 (stripping peak)Ag/AgCl/3M KClPreconcentration at -1.2 V.
Dibutyltin DichlorideAnodic Stripping Voltammetry0.1 M Acetate Buffer (pH 4.5)-0.62 (stripping peak)Ag/AgCl/3M KClPreconcentration at -1.2 V.
[Me₂Sn(L)₂]Cyclic VoltammetryDMF / 0.1 M TBAPF₆-1.65 (Epc)Ag/AgClIrreversible reduction. L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato.[7]
[Et₂Sn(L)₂]Cyclic VoltammetryDMF / 0.1 M TBAPF₆-1.60 (Epc)Ag/AgClIrreversible reduction. L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato.[7]
[ⁿBu₂Sn(L)₂]Cyclic VoltammetryDMF / 0.1 M TBAPF₆-1.55 (Epc)Ag/AgClIrreversible reduction. L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato.[7]
[Ph₂Sn(L)₂]Cyclic VoltammetryDMF / 0.1 M TBAPF₆-1.48 (Epc)Ag/AgClIrreversible reduction. L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato.[7]

Note: TBAP = Tetrabutylammonium Perchlorate; TBAPF₆ = Tetrabutylammonium Hexafluorophosphate (B91526); DMF = Dimethylformamide; Epc = Cathodic Peak Potential.

Inference for this compound:

Based on the data in Table 1, it can be inferred that:

  • The reduction of this compound is expected to be an irreversible process, similar to other triorganotin halides.

  • The reduction potential is likely to be influenced by the electron-donating nature of the benzyl (B1604629) groups. Compared to the phenyl group in triphenyltin chloride, the benzyl group is slightly more electron-donating, which might shift the reduction potential to a slightly more negative value.

  • The number of organic substituents significantly impacts the reduction potential. As seen in the comparison between di- and tri-organotin compounds, increasing the number of organic groups generally makes the reduction more difficult (shifts the potential to more negative values).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of electrochemical experiments. Below are representative protocols for cyclic voltammetry and anodic stripping voltammetry, which are commonly used for the analysis of organotin compounds.

3.1. Cyclic Voltammetry (CV) of Organotin Compounds

Objective: To determine the reduction potential and reversibility of an organotin compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer

  • Voltammetric Cell

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: Organotin compound of interest (e.g., 1 mM solution)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Polish the GCE with alumina (B75360) slurry on a polishing pad, rinse with deionized water and the solvent (DMF), and dry it.

  • Assemble the three-electrode system in the voltammetric cell containing the solvent and supporting electrolyte.

  • Deoxygenate the solution by purging with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record a background voltammogram of the solvent and supporting electrolyte.

  • Add the organotin analyte to the cell to achieve the desired concentration (e.g., 1 mM).

  • Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current flows) to a potential sufficiently negative to observe the reduction peak, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

  • Analyze the resulting voltammogram to determine the cathodic peak potential (Epc) and the anodic peak potential (Epa), if present.

3.2. Anodic Stripping Voltammetry (ASV) for Trace Analysis of Organotin Compounds

Objective: To determine the concentration of an organotin compound at trace levels.

Materials:

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a mercury film electrode

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer

  • Voltammetric Cell

  • Supporting Electrolyte: 0.1 M Acetate buffer (pH 4.5)

  • Analyte: Sample containing the organotin compound

Procedure:

  • Assemble the three-electrode system in the voltammetric cell containing the supporting electrolyte.

  • Deoxygenate the solution by purging with an inert gas for 10-15 minutes.

  • Add the sample solution to the cell.

  • Apply a deposition potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds) while stirring the solution. During this step, the organotin species are reduced and accumulated at the electrode surface.

  • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).

  • Scan the potential in the positive direction (anodic scan) from the deposition potential.

  • Record the resulting stripping voltammogram. The peak current of the stripping peak is proportional to the concentration of the organotin compound in the sample.

  • Quantification is typically performed using the standard addition method.

Visualizations

Diagram 1: General Electrochemical Reduction Pathway of a Triorganotin Halide

G R3SnX Triorganotin Halide (R₃SnX) R3Sn_radical Triorganotin Radical (R₃Sn•) R3SnX->R3Sn_radical + e⁻ R3Sn_anion Triorganotin Anion (R₃Sn⁻) R3Sn_radical->R3Sn_anion + e⁻ dimer Dimer (R₃Sn-SnR₃) R3Sn_radical->dimer Dimerization protonation Protonated Species (R₃SnH) R3Sn_anion->protonation + H⁺

Caption: Proposed electrochemical reduction pathway for a triorganotin halide.

Diagram 2: Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish Working Electrode p2 Assemble 3-Electrode Cell p1->p2 p3 Add Solvent & Electrolyte p2->p3 p4 Deoxygenate Solution p3->p4 m1 Record Background CV p4->m1 m2 Add Analyte m1->m2 m3 Record Sample CV m2->m3 a1 Determine Peak Potentials (Epc, Epa) m3->a1 a2 Assess Reversibility a1->a2

Caption: A typical experimental workflow for cyclic voltammetry analysis.

Diagram 3: Comparison of Organotin Compound Classes

G Organotins Organotin Compounds Monoorganotins Monoorganotins (RSnX₃) Organotins->Monoorganotins Diorganotins Diorganotins (R₂SnX₂) Organotins->Diorganotins Triorganotins Triorganotins (R₃SnX) Organotins->Triorganotins Tetraorganotins Tetraorganotins (R₄Sn) Organotins->Tetraorganotins

Caption: Classification of organotin compounds based on the number of organic substituents.

Conclusion

References

Safety Operating Guide

Proper Disposal of Tribenzyltin Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tribenzyltin chloride, a hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]

This compound is toxic if swallowed, causes serious eye irritation, and may cause respiratory irritation.[2][3][4][5] It is also harmful to aquatic organisms with long-lasting effects.[1] Therefore, proper handling and disposal are critical.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields (conforming to EN 166 or NIOSH standards)[3]
Skin Protection GlovesPVC chemical resistant type[1]
Protective ClothingFire/flame resistant and impervious clothing[3]
Respiratory Protection RespiratorParticulate dust filter. A full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[1][3]

Handling Precautions:

  • Avoid all personal contact, including inhalation.[1]

  • Work in a well-ventilated area or under a chemical fume hood.[2]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke when using this product.[2][4]

Spill Management

Minor Spills:

  • Remove all ignition sources.[1]

  • Clean up spills immediately.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Place the spilled material in a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert Emergency Responders and inform them of the location and nature of the hazard.[1]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The material and its container must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Workflow:
  • Segregation and Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., filter paper, gloves), and rinsates in a dedicated, properly labeled, and sealed container.

    • The container should be clearly marked with "Organotin Waste" in letters at least 25mm high.

  • Laboratory-Scale Deactivation (Optional but Recommended):

    • For small quantities of residual this compound in laboratory glassware, a deactivation step can be performed to convert it to less toxic inorganic tin compounds. This procedure should be carried out in a chemical fume hood with appropriate PPE.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed chemical destruction plant or waste management authority.

    • Methods of disposal may include controlled incineration with flue gas scrubbing or disposal in a controlled landfill in sealed containers.

    • Ensure that the disposal method complies with all local, state, and federal regulations.[1]

Experimental Protocol: Laboratory Deactivation of this compound Residues

This protocol describes the oxidation of residual this compound on glassware to less harmful inorganic tin oxides.

Materials:

  • Contaminated glassware

  • Commercial bleach (sodium hypochlorite (B82951) solution, ~5-10%) or 10% hydrogen peroxide solution

  • Water

  • Appropriate waste containers

Procedure:

  • Initial Rinse: Rinse the glassware with a minimal amount of an organic solvent (e.g., acetone, DCM) to remove the bulk of the organotin residue. Collect this solvent rinse in a dedicated "Organotin Waste" container for professional disposal.

  • Oxidation:

    • Carefully place the rinsed glassware in a secondary container within a chemical fume hood.

    • Add enough commercial bleach or 10% hydrogen peroxide solution to completely submerge the contaminated surfaces of the glassware.

    • Let the glassware soak overnight. This process oxidizes the organotin compounds to less harmful tin oxides.

  • Rinsing and Cleaning:

    • After soaking, carefully decant the bleach or hydrogen peroxide solution into a separate waste container. This solution should also be treated as hazardous waste.

    • Rinse the glassware thoroughly with water.

    • Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap and water, followed by solvent rinses).

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_treatment Laboratory Deactivation (Optional) cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Segregate from other Chemical Waste C->D E Rinse Glassware with Solvent (Collect Rinse) D->E For Glassware H Contact Licensed Waste Disposal Service D->H For Bulk Waste F Soak Glassware in Oxidizing Agent (Bleach/H2O2) E->F G Dispose of Oxidizing Solution as Hazardous Waste F->G G->H I Transport to an Approved Hazardous Waste Facility H->I J Incineration or Controlled Landfill I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tribenzyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of organotin compounds like Tribenzyltin chloride is paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and clear disposal plans to ensure a secure laboratory environment.

Chemical Properties and Hazards

This compound is a solid, combustible powder that reacts with water.[1] It is classified as a hazardous substance, toxic if swallowed, and can cause serious eye irritation and respiratory irritation.[2][3][4][5] Long-term exposure to organotin compounds may lead to adverse effects on the central nervous, immune, and renal systems.[1]

Property Value
Molecular Formula (C₆H₅CH₂)₃SnCl[5]
Molecular Weight 427.54 g/mol [1][4]
Appearance Solid powder[1]
Melting Point 142-144 °C[2][6][7]
Boiling Point 475.0 ± 55.0 °C (Predicted)[6][7]
Solubility Reacts with water[1][8]
Oral Toxicity (Rat LD50) 175 mg/kg[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. All personnel must be trained in the proper use and disposal of this equipment.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield with goggles.[1][9]

  • Skin Protection: Use impervious clothing, including a lab coat, and PVC chemical-resistant gloves.[1][9] Ensure that skin is not exposed.

  • Respiratory Protection: A particulate dust filter respirator should be used, especially when handling the powder form, to avoid inhalation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step operational plan must be followed:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work within a designated and clearly marked area, preferably a chemical fume hood.[10]

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Measure and transfer the chemical carefully to avoid generating dust.

    • Keep the container tightly closed when not in use.[3]

    • Be aware of incompatible materials such as strong oxidizing agents, acids, bases, alcohol, and water.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean all equipment and the work area to remove any residual contamination.

    • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water and soap.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]

  • Spills:

    • Minor Spills: Remove all ignition sources. Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust. Place the material in a suitable, labeled container for waste disposal.[1]

    • Major Spills: Evacuate the area and move upwind. Alert emergency responders and inform them of the nature and location of the hazard.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes, and containers), in a designated, properly labeled, and sealed container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the waste container in a secure, designated hazardous waste storage area.

  • Disposal:

    • Arrange for disposal through a licensed professional waste disposal service.[11] Do not dispose of this chemical down the drain or in regular trash. Puncture empty containers to prevent reuse.[1]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don PPE prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Review Emergency Plan prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Equipment handle2->clean1 dispose1 Collect Waste handle2->dispose1 clean2 Decontaminate Work Area clean1->clean2 clean1->dispose1 clean3 Doff PPE clean2->clean3 clean2->dispose1 clean3->dispose1 dispose2 Label Container dispose1->dispose2 dispose3 Store in Designated Area dispose2->dispose3 dispose4 Professional Disposal dispose3->dispose4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.